molecular formula C20H19ClN6O3 B1588918 BAY 61-3606 hydrochloride CAS No. 648903-57-5

BAY 61-3606 hydrochloride

货号: B1588918
CAS 编号: 648903-57-5
分子量: 426.9 g/mol
InChI 键: HLYFDKZWVIBYKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BAY 61-3606 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H19ClN6O3 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYFDKZWVIBYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648903-57-5
Record name 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648903-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

BAY 61-3606 Hydrochloride: A Technical Guide to its Mechanism of Action as a Spleen Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 61-3606 hydrochloride is a potent, ATP-competitive, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of BAY 61-3606, detailing its effects on critical signaling pathways and cellular functions. The document includes a compilation of quantitative data from various enzymatic and cell-based assays, detailed experimental protocols for key studies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Syk Inhibition

This compound exerts its biological effects primarily through the potent and selective inhibition of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signaling downstream of various immune receptors.[4][5] It acts as an ATP-competitive and reversible inhibitor with high affinity for the kinase domain of Syk.[2][3]

The selectivity of BAY 61-3606 for Syk is a key feature. It shows minimal inhibitory activity against other tyrosine kinases such as Lyn, Fyn, Src, Itk, and Btk at concentrations up to 4.7 µM, highlighting its specific pharmacological profile.[1][6] This selectivity makes it a valuable tool for studying Syk-dependent signaling and a promising candidate for therapeutic interventions where Syk is a key driver of pathology.

Quantitative Data Summary

The inhibitory potency of BAY 61-3606 has been quantified in a variety of enzymatic and cellular assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic and Binding Affinity Data

ParameterValueNotes
Ki (Syk) 7.5 nMInhibition constant, indicating high binding affinity.[1][2][6]
IC50 (Syk) 10 nMConcentration for 50% inhibition of Syk kinase activity.[2][3][7]
Ki (Other Kinases) > 4.7 µMFor Lyn, Fyn, Src, Itk, and Btk, demonstrating high selectivity.[1][6]

Table 2: Cellular Inhibitory Activity

Cell Type/AssayParameterValue
Human Mast Cells (HCMC) IC50 (Tryptase release)5.5 nM
Human Mast Cells (HCMC) IC50 (Histamine release)5.1 nM[6]
Rat Basophilic Leukemia (RBL-2H3) IC50 (Hexosaminidase release)46 nM[7][8]
Rat Peritoneal Mast Cells IC50 (Serotonin release)17 nM[7]
Human B Cell Line (Ramos) IC50 (BCR-induced Ca2+ mobilization)81 nM[8]
Mouse Splenic B Cells IC50 (Anti-IgM induced proliferation)58 nM[6]
U937 Cells IC50 (FcγR-mediated superoxide (B77818) production)52 nM[7]
MV-4-11 Cells IC50 (Growth inhibition)0.007394 µM[1]
EoL-1 Cells IC50 (Growth inhibition)0.33275 µM[1]
NALM-6 Cells IC50 (Growth inhibition)0.41739 µM[1]

Impact on Signaling Pathways

BAY 61-3606 disrupts several critical signaling cascades initiated by immune receptors that are dependent on Syk activation.

B Cell Receptor (BCR) Signaling

In B cells, antigen binding to the BCR leads to the activation of Syk. This initiates a signaling cascade involving downstream effectors that ultimately results in B cell proliferation, differentiation, and antibody production. BAY 61-3606 effectively inhibits BCR-mediated signaling.[1]

BCR_Signaling BCR B Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk phosphorylates & activates Downstream Downstream Signaling (e.g., PLCγ2, Akt) Syk->Downstream activates BAY613606 BAY 61-3606 BAY613606->Syk inhibits Proliferation B Cell Proliferation & Activation Downstream->Proliferation

BCR Signaling Inhibition by BAY 61-3606.
Fc Receptor (FcR) Signaling

Syk plays a central role in signaling downstream of Fc receptors (FcεRI and FcγR) on mast cells, basophils, macrophages, and neutrophils.[7] Activation of these receptors by antigen-antibody complexes leads to the release of inflammatory mediators. BAY 61-3606 potently inhibits these processes.[5]

FcR_Signaling FcR Fc Receptor (FcεRI, FcγR) Syk Syk FcR->Syk activates IgE_Antigen IgE-Antigen Complex IgE_Antigen->FcR cross-links Mediator_Release Mediator Release (Histamine, Cytokines) Syk->Mediator_Release leads to BAY613606 BAY 61-3606 BAY613606->Syk inhibits

FcR Signaling Inhibition by BAY 61-3606.
Downstream Signaling Molecules

BAY 61-3606 has been shown to reduce the phosphorylation of downstream signaling molecules such as ERK1/2 and Akt in neuroblastoma cells, indicating its ability to modulate key pathways involved in cell survival and proliferation.[2][3]

Induction of Apoptosis and Sensitization to TRAIL

In certain cancer cell lines, such as breast cancer cells, BAY 61-3606 can sensitize cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.[1][9] This effect is mediated through the downregulation of the anti-apoptotic protein Mcl-1.[9] The downregulation of Mcl-1 occurs via two mechanisms: induction of ubiquitin-dependent degradation and suppression of Mcl-1 mRNA transcription by inhibiting Cyclin-Dependent Kinase 9 (CDK9).[9]

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of BAY 61-3606.

In Vitro Syk Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of BAY 61-3606 on Syk kinase.

Materials:

  • Recombinant human Syk enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Syk substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • DMSO (vehicle)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of BAY 61-3606 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the Syk enzyme, the substrate, and the diluted BAY 61-3606 or DMSO vehicle.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of BAY 61-3606 and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay

Objective: To assess the effect of BAY 61-3606 on the viability of cancer cell lines.

Materials:

  • SYK-positive (e.g., SH-SY5Y) and SYK-negative (e.g., SK-N-BE) cell lines[2][3]

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of BAY 61-3606 (e.g., 0.01, 0.1, 1, and 10 µM) or DMSO vehicle.[2][3]

  • Incubate the cells for a specified period (e.g., 48 hours).[2][3]

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Express the results as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Phospho-Syk

Objective: To determine the effect of BAY 61-3606 on the phosphorylation of Syk in cells.

Materials:

  • Cell line of interest (e.g., K-rn cell lysates)[2][3]

  • This compound

  • DMSO (vehicle)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Syk and anti-total-Syk

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with BAY 61-3606 (e.g., 2 µM) or DMSO for a specified time (e.g., 2 hours).[2][3]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of BAY 61-3606.

Experimental_Workflow start Start: Hypothesis (Syk inhibition will have a therapeutic effect) invitro_biochem In Vitro Biochemical Assay (Kinase Inhibition Assay) start->invitro_biochem invitro_cell In Vitro Cellular Assays (Viability, Apoptosis, Signaling) invitro_biochem->invitro_cell invivo In Vivo Animal Models (e.g., Xenograft, Inflammation Models) invitro_cell->invivo data_analysis Data Analysis (IC50, ED50, Statistical Significance) invivo->data_analysis conclusion Conclusion (Efficacy and Mechanism of Action) data_analysis->conclusion

Typical Experimental Workflow for BAY 61-3606 Evaluation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Spleen Tyrosine Kinase. Its ability to disrupt key signaling pathways in immune cells and certain cancer cells makes it an invaluable research tool and a compound of significant interest for therapeutic development. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed protocols, and visual aids to assist researchers in their understanding and application of this important pharmacological agent.

References

BAY 61-3606 Hydrochloride: A Selective Syk Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 61-3606 hydrochloride is a potent, orally available, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] As a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, Syk represents a key therapeutic target for a range of inflammatory, allergic, and autoimmune diseases, as well as certain B-cell malignancies.[2][3][4] This technical guide provides a comprehensive overview of BAY 61-3606, summarizing its mechanism of action, in vitro and in vivo pharmacological properties, and selectivity profile. Detailed experimental protocols and visual representations of the Syk signaling pathway are included to facilitate its application in research and drug discovery.

Mechanism of Action

BAY 61-3606 is an ATP-competitive and reversible inhibitor of Syk kinase.[5] It exerts its inhibitory effect by binding to the ATP-binding pocket of the Syk enzyme, thereby preventing the phosphorylation of downstream substrates.[2] This blockade of Syk-mediated signaling effectively abrogates cellular responses triggered by the activation of immunoreceptors in various immune cells.[2][5]

Role in Mast Cell and Basophil Signaling

In mast cells and basophils, the cross-linking of high-affinity IgE receptors (FcεRI) by allergens initiates a signaling cascade that is critically dependent on Syk.[6][7] Upon receptor aggregation, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI complex, leading to its activation.[6][8] Activated Syk then phosphorylates a multitude of downstream effector molecules, including LAT (Linker for Activation of T cells) and PLCγ (Phospholipase C gamma), culminating in the release of inflammatory mediators such as histamine, leukotrienes, and cytokines.[6][9] BAY 61-3606 potently inhibits this Syk-dependent degranulation and mediator synthesis.[2][5]

Mast_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs LAT LAT/SLP-76 Syk->LAT PLCy PLCγ Syk->PLCy MAPK MAPK Pathway Syk->MAPK NFkB NF-κB Pathway Syk->NFkB LAT->PLCy IP3_DAG IP3 / DAG PLCy->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Degranulation Degranulation (Histamine, etc.) Ca_mobilization->Degranulation Cytokine_Production Cytokine Production MAPK->Cytokine_Production NFkB->Cytokine_Production BAY_61_3606 BAY 61-3606 BAY_61_3606->Syk

Figure 1: Syk Signaling in Mast Cell Degranulation.

Role in B-Cell Signaling

In B lymphocytes, Syk is essential for signal transduction following the binding of an antigen to the B-cell receptor (BCR).[10] Similar to FcεRI signaling, BCR aggregation leads to the phosphorylation of ITAMs within the receptor complex, which then recruit and activate Syk.[10] Activated Syk initiates multiple downstream signaling pathways that are crucial for B-cell proliferation, differentiation, and antibody production.[2] BAY 61-3606 effectively inhibits BCR-mediated signaling, including calcium mobilization.[2]

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen BCR BCR Antigen->BCR Binds & Cross-links Lyn_Fyn Lyn/Fyn BCR->Lyn_Fyn Activates Syk Syk BCR->Syk Recruits & Activates Lyn_Fyn->BCR Phosphorylates ITAMs SLP65_BLNK SLP-65/BLNK Syk->SLP65_BLNK PI3K PI3K Pathway Syk->PI3K MAPK MAPK Pathway Syk->MAPK BTK BTK SLP65_BLNK->BTK PLCy2 PLCγ2 SLP65_BLNK->PLCy2 BTK->PLCy2 Ca_mobilmobilization Ca_mobilmobilization PLCy2->Ca_mobilmobilization Ca_mobilization Ca²⁺ Mobilization Proliferation_Survival Proliferation & Survival Ca_mobilization->Proliferation_Survival PI3K->Proliferation_Survival MAPK->Proliferation_Survival BAY_61_3606 BAY 61-3606 BAY_61_3606->Syk

Figure 2: Syk Signaling in B-Cell Activation.

In Vitro and In Vivo Pharmacology

In Vitro Potency and Selectivity

BAY 61-3606 is a highly potent inhibitor of Syk kinase with a Ki value of 7.5 nM and an IC50 of 10 nM in cell-free assays.[1][2] It exhibits remarkable selectivity for Syk over other related tyrosine kinases.[2]

KinaseKi (nM)[2][11]
Syk 7.5
Lyn>5,400
Fyn>12,500
Src>6,250
Itk>4,700
Btk>5,000
MAP4K211.3
Nek1159
Nek425
Table 1: Kinase Selectivity Profile of BAY 61-3606.
Cellular Activity

BAY 61-3606 demonstrates potent inhibitory activity in a variety of cell-based assays, reflecting its ability to block Syk-dependent signaling pathways in different immune cell types.[2][12][13]

Cell TypeAssayMediator/ResponseIC50 (nM)[2][12][13]
Rat Basophilic Leukemia (RBL-2H3)FcεRI-mediated DegranulationHexosaminidase Release46
Rat Peritoneal Mast CellsFcεRI-mediated DegranulationSerotonin Release17
Human Basophils (Healthy Donors)Anti-IgE-induced DegranulationHistamine Release10
Human Basophils (Atopic Donors)Anti-IgE-induced DegranulationHistamine Release8.1
Human Mast CellsAnti-IgE-induced DegranulationHistamine Release5.1
Human B-Cell Line (Ramos)BCR-mediated SignalingCalcium Mobilization81
Mouse Splenic B-CellsAnti-IgM-induced ProliferationProliferation58
Mouse EosinophilsFcγR-mediated Respiratory BurstSuperoxide Production35
Human Monocytic Cell Line (U937)FcγR-mediated Respiratory BurstSuperoxide Production52
Human MonocytesFcγR-mediated Respiratory BurstSuperoxide Production12
Table 2: In Vitro Cellular Activity of BAY 61-3606.
In Vivo Efficacy

Oral administration of BAY 61-3606 has been shown to be effective in various animal models of allergic and inflammatory diseases, demonstrating its in vivo activity and oral bioavailability.[2][3][13]

Animal ModelSpeciesEndpointEffective Dose
Passive Cutaneous AnaphylaxisRatInhibition of skin reactionED50 = 8 mg/kg, p.o.[13]
Antigen-induced BronchoconstrictionRatAttenuation of pulmonary pressure increaseSignificant effect at ≥3 mg/kg, p.o.[2]
Antigen-induced Bronchial EdemaRatReduction of edemaSignificant effect at ≥3 mg/kg, p.o.[2]
Antigen-induced Airway InflammationRatInhibition of eosinophil accumulationSignificant effect at 30 mg/kg, p.o.[14]
MCF-7 XenograftMouseTumor growth reduction50 mg/kg[13][15]
Table 3: In Vivo Efficacy of BAY 61-3606.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of BAY 61-3606.

In Vitro Syk Kinase Assay (Radiometric)

This protocol outlines a standard method for determining the in vitro potency of an inhibitor against Syk kinase.

Kinase_Assay_Workflow A Prepare reaction mix: - Kinase buffer - Syk enzyme - Peptide substrate B Add BAY 61-3606 (or vehicle control) A->B C Initiate reaction with [γ-³²P]-ATP B->C D Incubate at 30°C C->D E Stop reaction and spot onto phosphocellulose paper D->E F Wash to remove unincorporated ³²P-ATP E->F G Quantify incorporated ³²P (Scintillation counting) F->G H Calculate % inhibition and determine IC50 G->H

Figure 3: Radiometric Syk Kinase Assay Workflow.

Materials:

  • Recombinant Syk enzyme

  • Biotinylated peptide substrate (e.g., corresponding to the activation loop of Syk)[2]

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl2, 1 mM DTT)[3]

  • [γ-³²P]-ATP

  • BAY 61-3606 (or other test compounds)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of BAY 61-3606 in DMSO.

  • In a reaction plate, combine the kinase reaction buffer, recombinant Syk enzyme, and the peptide substrate.

  • Add the diluted BAY 61-3606 or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding [γ-³²P]-ATP. A typical ATP concentration is 30 µM.[2]

  • Incubate the plate at room temperature or 30°C for a defined period (e.g., 30 minutes).[2]

  • Stop the reaction and spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]-ATP.

  • Measure the amount of incorporated ³²P using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of BAY 61-3606 and determine the IC50 value by non-linear regression analysis.

IgE-Mediated Mast Cell Degranulation Assay (RBL-2H3 cells)

This assay measures the ability of BAY 61-3606 to inhibit the release of β-hexosaminidase, a marker of degranulation, from mast cells.[16]

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Anti-DNP IgE antibody

  • DNP-HSA (Dinitrophenyl-human serum albumin) antigen

  • BAY 61-3606

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Lysis buffer (e.g., Triton X-100 in citrate (B86180) buffer)

  • Stop solution (e.g., glycine-carbonate buffer)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.

  • Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.1 µg/mL) for 24 hours.[16]

  • Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of BAY 61-3606 or vehicle control for 1 hour.[16]

  • Stimulate the cells with DNP-HSA (e.g., 25 ng/mL) for 30 minutes to induce degranulation.[16][17]

  • Collect the supernatant, which contains the released β-hexosaminidase.

  • To measure enzyme activity, add the supernatant to a new plate containing the PNAG substrate.

  • Incubate to allow the enzyme to react with the substrate, then stop the reaction.

  • Measure the absorbance at 405 nm.

  • Lyse the remaining cells in the original plate to determine the total β-hexosaminidase content.

  • Calculate the percentage of β-hexosaminidase release for each concentration of BAY 61-3606 and determine the IC50 value.

In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the in vivo efficacy of BAY 61-3606 in an IgE-mediated allergic reaction in the skin.[13]

Materials:

  • Wistar rats

  • Rat anti-ovalbumin IgE serum

  • Ovalbumin (antigen)

  • Evans blue dye

  • BAY 61-3606

  • Vehicle control

Procedure:

  • Passively sensitize the rats by intradermal injection of anti-ovalbumin IgE serum into the dorsal skin.

  • After a latent period (e.g., 16-24 hours), administer BAY 61-3606 or vehicle control orally.[13]

  • After a defined time (e.g., 60 minutes), challenge the animals intravenously with a mixture of ovalbumin and Evans blue dye.[13]

  • After 30 minutes, sacrifice the animals and measure the diameter and intensity of the blue wheal at the injection sites.[13]

  • The extent of the allergic reaction is quantified by measuring the amount of extravasated Evans blue dye.

  • Calculate the percentage of inhibition of the PCA reaction for each dose of BAY 61-3606 to determine the ED50 value.

Conclusion

This compound is a well-characterized, potent, and selective Syk inhibitor with demonstrated efficacy in both in vitro cellular systems and in vivo models of allergic and inflammatory diseases. Its established mechanism of action and pharmacological profile make it an invaluable tool for researchers investigating the role of Syk in various physiological and pathological processes. Furthermore, the data presented herein support its potential as a lead compound for the development of novel therapeutics targeting Syk-mediated disorders. This technical guide provides the necessary information and methodologies to effectively utilize BAY 61-3606 in a research and drug development setting.

References

BAY 61-3606 Hydrochloride: A Technical Guide to its Role in B Cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY 61-3606 hydrochloride, a potent and selective inhibitor of Spleen tyrosine kinase (Syk). It details the compound's mechanism of action within the B cell receptor (BCR) signaling pathway, presents key quantitative data, and offers detailed experimental protocols for researchers investigating its effects.

Introduction: The Central Role of Syk in B Cell Function

The B cell receptor (BCR) is a cornerstone of the adaptive immune system, responsible for recognizing antigens and initiating a cascade of downstream signals that lead to B cell activation, proliferation, differentiation, and antibody production. Central to this signaling pathway is the Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR complex upon antigen binding.[1][2] Syk activation triggers multiple downstream pathways critical for B cell function. Consequently, inhibitors of Syk kinase are valuable tools for dissecting these pathways and represent a promising therapeutic strategy for B-cell malignancies and autoimmune diseases.[3][4]

BAY 61-3606 is a cell-permeable, ATP-competitive, and reversible imidazopyrimidine compound that acts as a highly selective inhibitor of Syk.[5][6][7] Its potency and selectivity have made it a widely used tool in preclinical research to probe the function of Syk in various immune cell types, particularly B cells.[1][8]

Mechanism of Action: Inhibition of the BCR Signaling Cascade

Upon antigen engagement, the BCR aggregates, leading to the phosphorylation of ITAMs within the cytoplasmic tails of its CD79a and CD79b subunits by Src-family kinases such as Lyn. These phosphorylated ITAMs serve as docking sites for Syk, which is subsequently activated through phosphorylation. Activated Syk then phosphorylates key downstream adaptor proteins and enzymes, including Bruton's tyrosine kinase (Btk) and Phospholipase C gamma 2 (PLCγ2), initiating signals that lead to calcium mobilization, activation of transcription factors (e.g., NF-κB), and ultimately, cellular responses.[9]

BAY 61-3606 exerts its effect by directly binding to the ATP pocket of Syk, preventing its catalytic activity.[5] This blockade halts the signaling cascade at a critical early checkpoint, effectively suppressing all downstream BCR-mediated events.[2][8]

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR (IgM/IgD) Lyn Lyn (Src-family kinase) BCR->Lyn Clustering Activates CD79ab CD79a/b (ITAMs) Syk Syk CD79ab->Syk Recruits & Activates Lyn->CD79ab Phosphorylates ITAMs BTK BTK Syk->BTK Phosphorylates PLCy2 PLCγ2 Syk->PLCy2 Phosphorylates BAY613606 BAY 61-3606 BAY613606->Syk Inhibits BTK->PLCy2 Activates Calcium Ca²⁺ Mobilization PLCy2->Calcium Generates IP₃/DAG TF_Activation Transcription Factor Activation (NF-κB, etc.) Calcium->TF_Activation Cellular_Response B Cell Activation Proliferation Differentiation TF_Activation->Cellular_Response Gene Transcription Antigen Antigen Antigen->BCR Binding

Diagram 1: BCR signaling pathway and the inhibitory action of BAY 61-3606.

Quantitative Data and In Vitro Potency

BAY 61-3606 is a potent inhibitor of Syk with high selectivity over other related kinases. However, it is also known to inhibit Cyclin-Dependent Kinase 9 (CDK9) at nanomolar concentrations, an important consideration for interpreting experimental results.[8][10]

Table 1: In Vitro Kinase Inhibition Profile of BAY 61-3606

Target Kinase Parameter Value (nM) Reference(s)
Syk Ki 7.5 [1][5][8]
Syk IC50 10 [5][7]
CDK9 IC50 37 [8][10]

| Lyn, Fyn, Src, Itk, Btk | Ki | >4,700 |[1][8] |

The compound effectively blocks cellular functions mediated by the BCR and Fc receptors in various immune cells.

Table 2: Cellular Activity of BAY 61-3606 in Functional Assays

Cell Type / Assay Measured Effect IC50 (nM) Reference(s)
Ramos Human B Cells BCR-stimulated Ca2+ increase 81 [2]
Mouse Splenic B Cells BCR-induced proliferation 58 [2]
Human Basophils (Healthy) Degranulation 10 [11]
Human Basophils (Atopic) Degranulation 8.1 [11]
RBL-2H3 Mast Cells Hexosaminidase release 46 [2][11]
Human Monocytes FcR-mediated respiratory burst 12 [2]

| MV-4-11 Leukemia Cells | Growth Inhibition | 7.4 |[8] |

Effects on B Cell Function and Viability

Inhibition of Syk by BAY 61-3606 profoundly impacts B cell physiology:

  • Inhibition of Activation: The compound potently suppresses BCR-induced calcium mobilization and the proliferation of primary B cells.[2]

  • Reduced Viability and Apoptosis: In primary tonsillar B cells and Burkitt's lymphoma cell lines, BAY 61-3606 reduces cell viability in a dose-dependent manner.[3] This effect is linked to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[3]

  • Mcl-1 Regulation: The reduction in Mcl-1 occurs via at least two mechanisms. First, by inhibiting the Syk-dependent pathway that leads to the nuclear translocation of the transcription factor STAT3, which is a major regulator of Mcl-1 gene transcription.[3] Second, through its off-target inhibition of CDK9, which also regulates Mcl-1 transcription.[10] This dual action makes BAY 61-3606 a potent modulator of Mcl-1 levels.

Mcl1_Regulation Syk Syk Activity STAT3 STAT3 Nuclear Translocation Syk->STAT3 Promotes BAY BAY 61-3606 BAY->Syk Inhibits Mcl1 Mcl-1 Expression STAT3->Mcl1 Induces Apoptosis Increased Apoptosis Mcl1->Apoptosis Inhibits

Diagram 2: Logical flow of how Syk inhibition by BAY 61-3606 leads to apoptosis.

Experimental Protocols

The following are representative protocols for assessing the impact of BAY 61-3606 on B cell function.

  • Cell Preparation: Isolate primary B cells (e.g., from mouse spleen) or use a B cell line (e.g., Ramos). Resuspend cells in complete RPMI-1640 medium.

  • Plating: Plate 1-2 x 105 cells per well in a 96-well flat-bottom plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in media. Add to wells to achieve final concentrations typically ranging from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO). Pre-incubate for 1 hour at 37°C.

  • Stimulation: Add a stimulating anti-IgM antibody (e.g., 10 µg/mL) to all wells except for the unstimulated control.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement: Add a viability reagent such as CCK-8 or perform a [3H]-thymidine incorporation assay for the final 4-18 hours of culture.

  • Data Analysis: Read absorbance or radioactivity. Normalize data to the stimulated control and plot the dose-response curve to calculate the IC50 value.[2]

  • Cell Culture and Starvation: Culture B cells (e.g., Ramos) to a density of 5-10 x 106 cells/mL. For robust signaling, starve cells in serum-free media for 2-4 hours.

  • Inhibitor Pre-treatment: Aliquot cells and treat with desired concentrations of BAY 61-3606 or vehicle control for 1 hour at 37°C.

  • BCR Stimulation: Stimulate cells with anti-IgM (e.g., 10-20 µg/mL) for 2-5 minutes at 37°C. This time point is critical for observing peak Syk phosphorylation.

  • Lysis: Immediately stop the reaction by pelleting cells in a cold centrifuge and lysing them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification and Sample Prep: Determine protein concentration using a BCA assay. Normalize samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Electrophoresis and Transfer: Run samples on an SDS-PAGE gel and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Probe overnight at 4°C with a primary antibody against phospho-Syk (e.g., Tyr525/526). Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize bands.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total Syk to confirm equal protein loading.[3][12]

Western_Blot_Workflow A 1. B Cell Culture & Serum Starvation B 2. Pre-incubate with BAY 61-3606 A->B C 3. Stimulate with anti-IgM (2-5 min) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & PVDF Transfer D->E F 6. Immunoblot for p-Syk & Total Syk E->F G 7. Detect & Analyze F->G

Diagram 3: General experimental workflow for Western blot analysis.

Conclusion

This compound is an invaluable tool for studying the intricacies of B cell biology. As a potent and selective inhibitor of Syk, it allows for the precise dissection of the BCR signaling pathway and its downstream consequences. Its efficacy in blocking B cell activation, proliferation, and survival in preclinical models underscores the therapeutic potential of Syk inhibition.[2][3] Researchers using this compound should remain aware of its known off-target activity against CDK9, which can also influence cell fate, particularly through the regulation of Mcl-1.[10] This guide provides the foundational knowledge and protocols to effectively utilize BAY 61-3606 in advancing our understanding of B cell signaling in health and disease.

References

Unveiling the Anti-inflammatory Potential of BAY 61-3606 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 61-3606 hydrochloride is a potent, orally available, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk, a non-receptor tyrosine kinase, is a critical component of signaling pathways in numerous immune cells, positioning it as a key mediator in allergic and inflammatory responses.[2][3] This technical guide provides an in-depth analysis of the anti-inflammatory properties of BAY 61-3606, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Mechanism of Action: Inhibition of the Syk Signaling Cascade

BAY 61-3606 exerts its anti-inflammatory effects by acting as an ATP-competitive, reversible inhibitor of Syk.[1][4] This inhibition disrupts downstream signaling cascades crucial for the production of pro-inflammatory mediators.[2] In immune cells like mast cells and basophils, Syk is essential for signaling downstream of the high-affinity IgE receptor (FcεRI).[5] Upon antigen cross-linking of IgE bound to FcεRI, Syk is activated, initiating a cascade that leads to degranulation, and the synthesis of lipid mediators and cytokines.[5] BAY 61-3606 effectively blocks this activation.[5] Similarly, it inhibits signaling from other receptors that depend on Syk, including the B cell receptor (BCR) and Fc receptors for IgG (FcγR) on monocytes and eosinophils.[5][6] More recently, it has also been shown to inhibit the Macrophage-inducible C-type lectin (Mincle)/Syk signaling pathway, reducing the production of inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[2][7]

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Receptor FcεRI / BCR / FcγR / Mincle Syk Syk Receptor->Syk Activation Downstream Downstream Effectors (e.g., PLCγ, PI3K, Vav) Syk->Downstream MAPK MAPK Pathway (ERK, JNK, p38) Downstream->MAPK NFkB NF-κB Pathway Downstream->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription BAY613606 BAY 61-3606 BAY613606->Syk Inhibition Response • Degranulation • Cytokine Synthesis • Lipid Mediator Release Transcription->Response

Fig 1. BAY 61-3606 Inhibition of Syk Signaling Pathway.

Data Presentation: Potency and Selectivity

BAY 61-3606 is a potent inhibitor of Syk with a Ki of 7.5 nM and an IC50 of 10 nM in cell-free assays.[1][4][8] It demonstrates high selectivity for Syk over other related tyrosine kinases.[8][9]

Table 1: In Vitro Kinase Inhibitory Activity of BAY 61-3606

KinaseKᵢ (nM)Reference
Syk 7.5 [8]
Lyn>4,700[8][10]
Fyn>5,000[8][10]
Src>5,400[8][10]
Itk>12,500[8][10]
Btk>6,250[8][10]

The compound's potent inhibitory activity extends to various cellular functions driven by Syk signaling.

Table 2: In Vitro Efficacy of BAY 61-3606 in Cellular Assays

Cell TypeAssayMediator/ProcessIC₅₀ (nM)Reference
Recombinant SykKinase AssayPhosphorylation10[1]
Rat Basophilic Leukemia (RBL-2H3)Degranulationβ-hexosaminidase Release46[3][5]
Rat Peritoneal Mast CellsDegranulationSerotonin Release17[3][5]
Human Cultured Mast Cells (HCMC)DegranulationHistamine Release5.1[5]
Human Cultured Mast Cells (HCMC)DegranulationTryptase Release5.5[5]
Human Cultured Mast Cells (HCMC)Lipid Mediator ReleasePGD₂ / LTC₄5.8 / 3.3[5]
Human Cultured Mast Cells (HCMC)Cytokine SynthesisGM-CSF200[5]
Human Basophils (Healthy)DegranulationHistamine Release10[4][5]
Human Basophils (Atopic)DegranulationHistamine Release8.1[4][5]
Human Monocytic Line (U937)FcγR-mediatedSuperoxide Production52[3][5]
Human Monocytes (Freshly Isolated)FcγR-mediatedSuperoxide Production12[11]
Mouse EosinophilsFcγR-mediatedSuperoxide Production35[11]
Human B Cell Line (Ramos)BCR-mediatedCalcium Mobilization81[11]
Mouse Splenic B CellsBCR-mediatedProliferation58[11]

Table 3: In Vivo Efficacy of BAY 61-3606

Animal ModelAssayEffectEffective DoseReference
RatPassive Cutaneous Anaphylaxis (PCA)Inhibition of dye leakageED₅₀ = 8 mg/kg (p.o.)[3][5]
RatAntigen-induced BronchoconstrictionSignificant suppression3 mg/kg (p.o.)[5][6]
RatAntigen-induced Airway Inflammation70% inhibition of eosinophil accumulation30 mg/kg (p.o., b.i.d.)[5]
Mouse (TBI)NeuroinflammationSuppression of pro-inflammatory factors3 mg/kg (i.p.)[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory properties of BAY 61-3606.

In Vitro Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay quantifies the ability of BAY 61-3606 to inhibit the release of inflammatory mediators from mast cells.[2]

  • Cell Seeding: Rat Basophilic Leukemia (RBL-2H3) cells are seeded in 96-well plates and allowed to adhere.[2]

  • Sensitization: Cells are sensitized with anti-dinitrophenyl (DNP) IgE antibody for 24 hours.[2]

  • Compound Treatment: Cells are washed and pre-incubated with various concentrations of BAY 61-3606 or a vehicle control for 1 hour.[2]

  • Antigen Challenge: Degranulation is induced by stimulating the cells with DNP-human serum albumin (HSA) for 30 minutes.[2]

  • Quantification: The supernatant is collected, and the activity of the released enzyme β-hexosaminidase is measured using a colorimetric substrate. The remaining cells are lysed to determine the total enzyme content.[2]

  • Data Analysis: The percentage of β-hexosaminidase release is calculated, and the IC50 value for BAY 61-3606 is determined.[2]

G A 1. Seed RBL-2H3 cells in 96-well plate B 2. Sensitize cells with anti-DNP IgE (24h) A->B C 3. Pre-incubate with BAY 61-3606 (1h) B->C D 4. Stimulate with DNP-HSA (30 min) C->D E 5. Collect supernatant (Released mediators) D->E F 6. Lyse remaining cells (Total mediators) D->F G 7. Measure β-hexosaminidase activity (colorimetric) E->G F->G H 8. Calculate % release and determine IC50 G->H

Fig 2. Workflow for Mast Cell Degranulation Assay.
In Vivo Rat Model of Airway Inflammation

This protocol assesses the in vivo efficacy of BAY 61-3606 in a relevant disease model.[2]

  • Sensitization: Rats are sensitized via intraperitoneal injection of ovalbumin (OVA) on days 0 and 7.[2]

  • Compound Administration: BAY 61-3606 (e.g., 30 mg/kg, p.o., b.i.d.), vehicle, or a positive control like dexamethasone (B1670325) is administered for a specified period (e.g., days 14-21).[2]

  • Antigen Challenge: Rats are challenged with aerosolized OVA daily from day 14 to day 21 to induce airway inflammation.[2]

  • Analysis: Bronchoalveolar lavage (BAL) fluid is collected to measure the accumulation of inflammatory cells, particularly eosinophils.[5]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Spleen Tyrosine Kinase. Its ability to potently inhibit key inflammatory pathways in a variety of immune cells, including mast cells, basophils, monocytes, and B cells, has been demonstrated through extensive in vitro studies.[4][5] Furthermore, its efficacy has been confirmed in multiple in vivo models of allergic reaction and inflammation.[5][6] The comprehensive data presented in this guide underscore the significant anti-inflammatory properties of BAY 61-3606, making it a valuable tool for inflammation research and a promising candidate for the development of novel therapeutics for allergic and inflammatory diseases.

References

The Synergistic Apoptotic Effect of BAY 61-3606 Hydrochloride in Combination with TRAIL

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of BAY 61-3606 hydrochloride in sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. It consolidates key findings on the molecular mechanisms, presents quantitative data from pivotal studies, and offers detailed experimental protocols to facilitate further research in this promising area of cancer therapy.

Executive Summary

Resistance to apoptosis is a hallmark of cancer, and strategies to overcome this resistance are of paramount importance in oncology drug development. TRAIL has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells. However, many cancer cell lines exhibit resistance to TRAIL-mediated cell death. This guide focuses on BAY 61-3606, a small molecule inhibitor, which has been shown to effectively sensitize resistant cancer cells to TRAIL. The core of this sensitization lies in the downregulation of the anti-apoptotic protein Mcl-1, a key regulator of the intrinsic apoptotic pathway. This is achieved through a dual mechanism involving both the promotion of Mcl-1 protein degradation and the suppression of its gene transcription. Notably, this activity of BAY 61-3606 is independent of its function as a Spleen Tyrosine Kinase (Syk) inhibitor, highlighting a novel mechanism of action that has significant therapeutic implications.

The Molecular Mechanism of TRAIL Sensitization by BAY 61-3606

BAY 61-3606 enhances TRAIL-induced apoptosis primarily by targeting the anti-apoptotic protein Mcl-1.[1][2][3][4][5] This sensitization is achieved through a two-pronged attack on Mcl-1, leading to its depletion within the cancer cell.[1][2][3][4][5]

2.1 Post-Translational Regulation: Ubiquitin-Dependent Degradation of Mcl-1

BAY 61-3606 promotes the degradation of the Mcl-1 protein through the ubiquitin-proteasome system.[1][6] This is accomplished by modulating the phosphorylation state of Mcl-1. Specifically, BAY 61-3606 inhibits the phosphorylation of Mcl-1 at serine 159, a modification that is known to stabilize the protein.[1] This inhibitory effect on phosphorylation is linked to the inactivation of the ERK signaling pathway.[1] The dephosphorylated Mcl-1 is then more susceptible to ubiquitination and subsequent degradation by the proteasome.

2.2 Transcriptional Repression of the Mcl-1 Gene

In addition to promoting protein degradation, BAY 61-3606 also suppresses the expression of Mcl-1 at the transcriptional level.[1][2][3][4][5] This is achieved through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2][3][4][5] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for transcriptional elongation. By inhibiting CDK9, BAY 61-3606 effectively stalls the transcription of the Mcl-1 gene, leading to a reduction in Mcl-1 mRNA levels.[3]

The depletion of Mcl-1 ultimately tips the cellular balance in favor of apoptosis, allowing for the activation of pro-apoptotic proteins like Bak and the subsequent execution of the apoptotic cascade, characterized by caspase activation and DNA fragmentation.[1][3][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the sensitization to TRAIL-induced apoptosis by BAY 61-3606 and a typical experimental workflow for investigating this phenomenon.

TRAIL_Sensitization_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_BAY613606 BAY 61-3606 Action TRAIL TRAIL DR45 Death Receptors (DR4/DR5) TRAIL->DR45 DISC DISC Formation DR45->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bak Bak Activation Caspase8->Bak Mcl1 Mcl-1 Mcl1->Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bak->Mitochondria Caspase_cascade Caspase Cascade (Caspase-7, etc.) Mitochondria->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis BAY BAY 61-3606 ERK ERK Inactivation BAY->ERK CDK9 CDK9 Inhibition BAY->CDK9 Mcl1_degradation Mcl-1 Ubiquitin-Dependent Degradation BAY->Mcl1_degradation ERK->Mcl1 Inhibits Degradation RNAPolII RNA Pol II Phosphorylation Inhibition CDK9->RNAPolII Mcl1_transcription Mcl-1 Gene Transcription Inhibition RNAPolII->Mcl1_transcription Mcl1_degradation->Mcl1 Mcl1_transcription->Mcl1

Caption: Signaling pathway of BAY 61-3606-mediated sensitization to TRAIL-induced apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Protein Analysis cell_culture Culture Cancer Cells (e.g., MCF-7) treatment Treat with BAY 61-3606 and/or TRAIL cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay caspase_assay Caspase Activity Assay (Fluorometric) treatment->caspase_assay dna_fragmentation DNA Fragmentation Assay treatment->dna_fragmentation western_blot Western Blotting (Mcl-1, p-ERK, etc.) treatment->western_blot rt_pcr RT-PCR (Mcl-1 mRNA) treatment->rt_pcr

Caption: A typical experimental workflow for studying TRAIL sensitization by BAY 61-3606.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the synergistic effect of BAY 61-3606 and TRAIL.

Table 1: In Vitro Efficacy of BAY 61-3606 in Combination with TRAIL in MCF-7 Breast Cancer Cells

Treatment GroupConcentrationEndpointResultReference
BAY 61-36062.5 µMCell ViabilitySynergistic decrease in cell viability with TRAIL[3]
TRAIL50 ng/mLCell ViabilityMinimal reduction in cell viability alone[3]
BAY 61-3606 + TRAIL2.5 µM + 50 ng/mLCaspase-7 & -8 ActivitySignificant increase in caspase activity[3][4]
BAY 61-36062.5 µMMcl-1 Protein LevelsTime-dependent decrease[4]
BAY 61-3606 + TRAIL2.5 µM + 50 ng/mLMcl-1 mRNA LevelsSignificant downregulation[4]

Table 2: In Vivo Anti-Tumor Activity in a MCF-7 Xenograft Model

Treatment GroupDosageEndpointResultReference
ControlVehicleTumor VolumeProgressive tumor growth[7]
TRAIL10 mg/kg (i.p., twice weekly)Tumor VolumeSlight reduction in tumor growth[4]
BAY 61-360650 mg/kg (i.p., twice weekly)Tumor VolumeSignificant reduction in tumor growth (p < 0.05)[4][7]
BAY 61-3606 + TRAIL50 mg/kg + 10 mg/kgTumor VolumeHighly significant reduction in tumor volume (p < 0.001)[4][7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of BAY 61-3606 in TRAIL-induced apoptosis.

5.1 Cell Culture and Reagents

  • Cell Line: MCF-7 human breast adenocarcinoma cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Reagents:

    • This compound (Selleck Chemicals)

    • Recombinant Human TRAIL/Apo2L (Life Technologies)

    • MG-132 (proteasome inhibitor)

5.2 Cell Viability Assay

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of BAY 61-3606 (e.g., 0-10 µM) for 1 hour.

  • Add TRAIL (e.g., 0-100 ng/mL) to the respective wells.

  • Incubate the plates for 24 hours at 37°C.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

5.3 Caspase Activity Assay

  • Seed MCF-7 cells in 6-well plates and treat with BAY 61-3606 (e.g., 5 µM) with or without TRAIL (e.g., 50 ng/mL) for 24 hours.[6]

  • Harvest the cells and lyse them in the provided lysis buffer.[3][4]

  • Incubate the cell lysates with a fluorogenic caspase-7 (DEVD-AFC) or caspase-8 (IETD-AFC) substrate for 1 hour at 37°C.[3][4]

  • Measure the fluorescence using a fluorometer (e.g., Wallac Victor 3).[3][4]

  • Normalize the caspase activity to the protein concentration of the lysate.

5.4 Western Blotting

  • Treat MCF-7 cells with BAY 61-3606 and/or TRAIL for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include: Mcl-1, p-ERK, total ERK, p-CDK9, p-RNA Pol II, cleaved caspases, Bak, and β-actin (as a loading control).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

5.5 In Vivo Tumor Xenograft Study

  • Handle all animals in accordance with the guidelines of the Institutional Animal Care and Use Committee.[3][4]

  • Implant MCF-7 cells subcutaneously into the flanks of female BALB/c nude mice.

  • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, TRAIL alone, BAY 61-3606 alone, combination).[7]

  • Administer treatments via intraperitoneal injection twice a week.[7] Dosages: TRAIL (10 mg/kg), BAY 61-3606 (50 mg/kg).[7]

  • Measure tumor dimensions with calipers and calculate tumor volume using the formula: Volume = 1/2 (length × width²).[4]

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for Mcl-1 expression).[7]

Conclusion and Future Directions

This compound has been identified as a potent sensitizer (B1316253) of TRAIL-induced apoptosis in cancer cells, particularly in breast cancer models. Its dual-action mechanism of downregulating Mcl-1 at both the post-translational and transcriptional levels provides a robust strategy to overcome TRAIL resistance. The independence of this effect from Syk inhibition suggests that BAY 61-3606 may have a broader therapeutic window than initially anticipated.

Future research should focus on:

  • Evaluating the efficacy of this combination therapy in a wider range of cancer types that overexpress Mcl-1.

  • Investigating the potential for combining BAY 61-3606 with other anti-cancer agents that are also limited by Mcl-1-mediated resistance.

  • Conducting further preclinical and clinical studies to determine the safety and efficacy of this therapeutic approach in human patients.

The findings presented in this guide underscore the potential of BAY 61-3606 as a valuable tool in the development of novel combination therapies for cancer, offering a promising avenue to enhance the therapeutic efficacy of TRAIL and other apoptosis-inducing agents.

References

The Impact of BAY 61-3606 Hydrochloride on Downstream ERK and Akt Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY 61-3606 hydrochloride, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). While primarily targeting Syk, its mechanism of action extends to the modulation of critical downstream signaling cascades, notably the ERK (Extracellular signal-Regulated Kinase) and Akt (Protein Kinase B) pathways. This document consolidates key findings, presents quantitative data, details relevant experimental methodologies, and visualizes the molecular interactions and workflows to support further research and development.

Core Mechanism of Action

BAY 61-3606 is an orally available, ATP-competitive, and reversible inhibitor of Syk, exhibiting a high degree of selectivity.[1][2][3] It binds to the ATP-binding site of the Syk kinase domain, preventing the phosphorylation of downstream substrates. The inhibition of Syk, a crucial mediator in immunoreceptor signaling, subsequently impacts a variety of cellular processes. Active Syk is known to influence several downstream targets, including the MAPK/ERK and PI3K/Akt signaling pathways.[4][5] Consequently, the primary inhibitory action of BAY 61-3606 on Syk initiates a cascade of effects that culminate in the attenuation of ERK and Akt signaling.

Impact on the ERK Signaling Pathway

Treatment with BAY 61-3606 has been consistently shown to reduce the phosphorylation of ERK1/2, the key effector kinases in the MAPK cascade. This inhibition has been observed across various cell types, including neuroblastoma and breast cancer cells.[1][4][6] For instance, studies in SH-SY5Y neuroblastoma cells demonstrated a significant and sustained reduction in ERK1/2 phosphorylation following treatment with BAY 61-3606.[4][5] This effect is critical, as the ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival. The deactivation of ERK is also implicated in the BAY 61-3606-mediated downregulation of the anti-apoptotic protein Mcl-1.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Upstream Receptor (e.g., BCR, FcR) Syk Syk Receptor->Syk Activates BAY613606 BAY 61-3606 BAY613606->Syk Inhibits RAS RAS Syk->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK1/2 (Phosphorylated) MEK->ERK Downstream Downstream Effects (Proliferation, Survival) ERK->Downstream

Caption: Inhibition of the Syk-ERK signaling pathway by BAY 61-3606.

Impact on the Akt Signaling Pathway

Parallel to its effects on the ERK pathway, BAY 61-3606 also demonstrates a significant inhibitory impact on the PI3K/Akt signaling cascade. The PI3K/Akt pathway is fundamental for promoting cell survival, growth, and proliferation, often acting as a pro-tumorigenic signal. Research indicates that inhibition of Syk by BAY 61-3606 leads to a marked decrease in the phosphorylation of Akt.[4][5] This reduction in active, phosphorylated Akt has been documented in neuroblastoma cells and is a key component of the inhibitor's overall cellular effect.[4][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Upstream Receptor (e.g., GPVI) Syk Syk Receptor->Syk Activates BAY613606 BAY 61-3606 BAY613606->Syk Inhibits PI3K PI3K Syk->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt p-Akt (Phosphorylated) PIP3->Akt Recruits & Activates Downstream Downstream Effects (Survival, Growth) Akt->Downstream

Caption: Inhibition of the Syk-Akt signaling pathway by BAY 61-3606.

Quantitative Data Summary

The potency and effects of BAY 61-3606 have been quantified across numerous studies. The tables below summarize its inhibitory constants and the observed effects on ERK and Akt phosphorylation in various experimental contexts.

Table 1: Inhibitory Potency of BAY 61-3606

Target KinaseParameterValue (nM)Notes
SykKᵢ7.5ATP-competitive, reversible inhibitor.[1][2][3]
SykIC₅₀10Highly selective over other kinases like Lyn, Fyn, Src.[1][2]
CDK9IC₅₀37Off-target effect observed in MCF-7 cells.[9][10]
MAP4K2IC₅₀11.3Identified as a sensitive target in a kinase panel screen.[11]

Table 2: Experimental Effects on ERK and Akt Phosphorylation

Cell LineTreatment Concentration (µM)Treatment DurationEffect on p-ERK1/2Effect on p-AktReference
SH-SY5Y (Neuroblastoma)0.4 and 0.84 and 24 hoursSignificant ReductionSignificant Reduction[1][4]
HN6 (Head and Neck Cancer)N/A (Piceatannol used)6 and 24 hoursRelatively UnchangedReduction[12]
MCF-7 (Breast Cancer)2.5N/AReductionN/A[6]
N9 (Microglia)0.75 - 5N/AReductionReduction[8]

Experimental Protocols

The following sections detail standardized protocols for assessing the impact of BAY 61-3606 on cellular signaling pathways, synthesized from methodologies reported in the literature.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma or MCF-7 breast cancer cells) in appropriate culture dishes (e.g., 6-well plates).

  • Adherence: Allow cells to adhere and grow in a humidified atmosphere of 5% CO₂ at 37°C until they reach 70-80% confluency.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired final concentrations (e.g., 0.4 µM, 0.8 µM, 2.5 µM) in complete culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing BAY 61-3606 or vehicle control (DMSO).

  • Incubation: Incubate the cells for the specified duration (e.g., 4, 6, or 24 hours) under standard culture conditions.

Western Blot Analysis for Protein Phosphorylation

This protocol is essential for quantifying the changes in ERK and Akt phosphorylation levels.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a complete protease and phosphatase inhibitor cocktail.[6][13]

  • Protein Quantification: Scrape the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bio-Rad DC protein assay.[6][13]

  • Sample Preparation: Dilute the lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or γ-tubulin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.[5]

G cluster_workflow Western Blot Workflow A 1. Cell Treatment (BAY 61-3606) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separation) C->D E 5. Membrane Transfer (PVDF) D->E F 6. Blocking (BSA/Milk) E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Detection & Analysis (ECL & Densitometry) G->H

Caption: Standard experimental workflow for Western Blot analysis.

Summary of Downstream Consequences

The inhibition of Syk by BAY 61-3606, and the subsequent downregulation of ERK and Akt signaling, leads to significant cellular outcomes. By attenuating these two key pro-survival and pro-proliferative pathways, BAY 61-3606 can induce cell cycle arrest and promote apoptosis.[10] This is particularly relevant in oncology, where the compound has been shown to sensitize breast cancer cells to TRAIL-induced apoptosis, partly through the ERK-mediated downregulation of Mcl-1.[1][7][9] The combined effect on these pathways underscores the therapeutic potential of targeting Syk in diseases characterized by aberrant signaling through ERK and Akt.

G cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes BAY613606 BAY 61-3606 Syk Syk BAY613606->Syk Inhibits ERK p-ERK (Activity ↓) Syk->ERK Regulates Akt p-Akt (Activity ↓) Syk->Akt Regulates Prolif Decreased Proliferation ERK->Prolif Apoptosis Increased Apoptosis ERK->Apoptosis Viability Decreased Viability ERK->Viability Akt->Prolif Akt->Apoptosis Akt->Viability

Caption: Logical relationship of BAY 61-3606 inhibition and cellular effects.

References

An In-depth Technical Guide to BAY 61-3606 Hydrochloride: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 61-3606 hydrochloride is a potent, selective, and cell-permeable inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various hematopoietic cells.[1] As an ATP-competitive and reversible inhibitor, BAY 61-3606 has become a valuable tool in studying the physiological and pathological roles of Syk, particularly in inflammatory diseases, allergic responses, and certain types of cancer. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for the use of this compound in research settings.

Chemical Structure and Properties

BAY 61-3606 is an imidazopyrimidine derivative. The compound is most commonly available as a hydrochloride salt, with both monohydrochloride and dihydrochloride (B599025) forms reported in the literature and by commercial suppliers. It is crucial for researchers to note the specific form used in their experiments, as this can affect molecular weight and solubility.

PropertyValueReference
IUPAC Name 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide hydrochloride[2]
Synonyms BAY61-3606, Syk Inhibitor IV[1][3]
Molecular Formula C₂₀H₁₈N₆O₃ · xHCl[2]
Molecular Weight 390.40 g/mol (free base)[2][4]
426.86 g/mol (monohydrochloride)
463.32 g/mol (dihydrochloride)[1]
Appearance Yellow powder[5]
Solubility Soluble in DMSO (≥10 mg/mL) and water.

Mechanism of Action and Signaling Pathway

BAY 61-3606 exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of Syk kinase.[1][6] This inhibition prevents the autophosphorylation and activation of Syk, thereby blocking its downstream signaling cascades. Syk is a key mediator in signaling pathways initiated by immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors (FcR).

Upon ligand binding to these receptors, Syk is recruited to the receptor complex and activated. Activated Syk then phosphorylates a variety of downstream substrates, including phospholipase Cγ (PLCγ), Vav, and the p85 subunit of phosphoinositide 3-kinase (PI3K). These events trigger a cascade of intracellular signals leading to calcium mobilization, activation of protein kinase C (PKC), and activation of the Ras-ERK and PI3K-Akt signaling pathways. These pathways ultimately regulate cellular responses such as proliferation, differentiation, degranulation, and cytokine release. By inhibiting Syk, BAY 61-3606 effectively abrogates these downstream signaling events.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor BCR / FcR Syk Syk Receptor->Syk Recruitment pSyk p-Syk (Active) Syk->pSyk Autophosphorylation BAY_61_3606 BAY 61-3606 BAY_61_3606->Syk Inhibition PLCg PLCγ pSyk->PLCg Phosphorylation PI3K PI3K pSyk->PI3K Phosphorylation Downstream Downstream Signaling PLCg->Downstream PI3K->Downstream Cellular_Response Proliferation Degranulation Cytokine Release Downstream->Cellular_Response

Caption: Syk Signaling Pathway and Inhibition by BAY 61-3606.

Pharmacological Properties

BAY 61-3606 is a highly selective inhibitor for Syk kinase. Its inhibitory activity has been quantified in various in vitro and in vivo models.

ParameterValueCell/Assay TypeReference
Ki (Syk) 7.5 nMCell-free kinase assay[4][6][7]
IC₅₀ (Syk) 10 nMCell-free kinase assay[6]
IC₅₀ (Lyn) > 4.7 µMCell-free kinase assay[4]
IC₅₀ (Fyn) > 4.7 µMCell-free kinase assay[4]
IC₅₀ (Src) > 4.7 µMCell-free kinase assay[4]
IC₅₀ (Itk) > 4.7 µMCell-free kinase assay[4]
IC₅₀ (Btk) > 4.7 µMCell-free kinase assay[4]
IC₅₀ (Histamine Release) 5.1 nMIgE-sensitized human mast cells[4]
IC₅₀ (B-cell Proliferation) 58 nMAnti-IgM stimulated mouse splenic B-cells[4]
ED₅₀ (Passive Cutaneous Anaphylaxis) 8 mg/kgRat model[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Syk Kinase Inhibition Assay (ATP Competition)

This protocol describes a generic, fluorescence-based assay to determine the inhibitory activity of BAY 61-3606 on Syk kinase.

Materials:

  • Recombinant human Syk enzyme

  • Syk-specific peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Fluorescent ATP analog (e.g., TNP-ATP) or a phosphospecific antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

  • Plate reader capable of fluorescence or luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in the kinase assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant Syk enzyme and the peptide substrate to their final working concentrations in the kinase assay buffer.

  • Assay Reaction: a. To each well of the 384-well plate, add the diluted BAY 61-3606 or vehicle control (DMSO). b. Add the diluted Syk enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Detection:

    • For fluorescence-based detection (TNP-ATP): Excite at the appropriate wavelength (e.g., 410 nm for TNP-ATP) and measure the emission at the corresponding wavelength (e.g., 540 nm).

    • For luminescence-based detection (ADP-Glo™): Add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Calculate the percent inhibition for each concentration of BAY 61-3606 relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of BAY 61-3606 on the viability of a cell line of interest.

Materials:

  • Cells of interest (e.g., a hematopoietic cell line)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for Phospho-Syk Analysis

This protocol describes the detection of phosphorylated Syk (p-Syk) in cell lysates following treatment with BAY 61-3606.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-Syk (specific for an activating phosphorylation site, e.g., Tyr525/526) and anti-total-Syk

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with BAY 61-3606 at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., stimulation with an appropriate ligand to induce Syk phosphorylation). b. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-Syk as a ratio to total Syk.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep BAY 61-3606 Preparation Compound_Prep->Treatment Assay Assay Type Treatment->Assay Kinase_Assay In Vitro Kinase Assay Assay->Kinase_Assay Viability_Assay Cell Viability (MTT) Assay->Viability_Assay Western_Blot Western Blot (p-Syk) Assay->Western_Blot Data_Acquisition Data Acquisition (Plate Reader/Imager) Kinase_Assay->Data_Acquisition Viability_Assay->Data_Acquisition Western_Blot->Data_Acquisition Analysis IC50 / GI50 Determination Data_Acquisition->Analysis

References

BAY 61-3606 Hydrochloride: A Technical Guide on its Modulation of Cytokine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 61-3606 hydrochloride is a potent, selective, and orally available inhibitor of Spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that serves as a crucial mediator in the signaling pathways of various immune cells, playing a pivotal role in inflammatory responses.[1][2] By competitively inhibiting ATP binding to Syk, BAY 61-3606 effectively disrupts downstream signaling cascades that are essential for the production of pro-inflammatory cytokines.[3][4] This technical guide provides an in-depth analysis of BAY 61-3606's mechanism of action, quantitative effects on cytokine synthesis, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of the Syk-Dependent Signaling Pathway

Spleen tyrosine kinase (Syk) is a central node in signal transduction downstream of various immunoreceptors, including Fc receptors on mast cells and basophils, B-cell receptors, and C-type lectin receptors like Mincle on macrophages and microglia.[1][4][5] Activation of these receptors leads to the recruitment and phosphorylation of Syk. Activated Syk, in turn, initiates a cascade of downstream signaling events, prominently featuring the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][] NF-κB is a master regulator of inflammation, controlling the genetic transcription of numerous pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5]

BAY 61-3606 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of Syk.[7] This inhibition prevents the phosphorylation and activation of downstream targets, thereby blocking the activation of NF-κB and suppressing the transcription and subsequent synthesis of these key inflammatory cytokines.[5]

BAY613606_Mechanism_of_Action cluster_receptor Cell Surface Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Transcription Stimulus Inflammatory Stimulus (e.g., Antigen, DAMPs) Receptor Immunoreceptor (e.g., Mincle, FcR) Stimulus->Receptor Syk Syk Receptor->Syk recruits & activates Downstream Downstream Signaling (e.g., IKK complex) Syk->Downstream phosphorylates NFkB NF-κB Activation Downstream->NFkB Transcription Gene Transcription NFkB->Transcription translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines leads to synthesis of BAY613606 BAY 61-3606 BAY613606->Syk inhibits

Caption: Mechanism of BAY 61-3606 in suppressing cytokine synthesis.

Quantitative Data on Cytokine and Mediator Inhibition

BAY 61-3606 has demonstrated potent inhibitory activity across a range of immune cell types and inflammatory mediators. The half-maximal inhibitory concentrations (IC50) highlight its efficacy in suppressing cytokine synthesis and related inflammatory processes.

Cell Type / ModelAssay / MediatorIC50 Value (nM)Reference(s)
Enzymatic Assay Syk Kinase Activity (in vitro)10 (Ki = 7.5)[4][5][7][8]
Rat Basophilic Leukemia (RBL-2H3) β-Hexosaminidase Release46[1][4]
Rat Peritoneal Mast Cells Serotonin Release17[4]
Human Basophils (Healthy) Degranulation10[3][4][8]
Human Basophils (Atopic) Degranulation8.1[3][4][8]
Mast Cells General Cytokine SynthesisNot specified[2][8][9]
Microglia (in vitro TBI model) TNF-α, IL-1β, IL-6 Expression2 µM (concentration used)[5]
Mouse Model (in vivo TBI model) TNF-α, IL-1β, IL-6 Expression3 mg/kg (dose used)[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for assessing the efficacy of BAY 61-3606.

This protocol outlines the measurement of β-hexosaminidase release from RBL-2H3 cells, a common model for antigen-induced mast cell degranulation.

Objective: To determine the IC50 value of BAY 61-3606 for the inhibition of antigen-induced degranulation.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin) antigen

  • This compound

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)

  • Lysis buffer (e.g., Triton X-100)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in 96-well plates and culture overnight to allow for adherence.[1]

  • Sensitization: Sensitize the cells by incubating with anti-DNP IgE antibody for 24 hours.[1]

  • Compound Treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of BAY 61-3606 (or vehicle control) for 1 hour.[1]

  • Antigen Challenge: Induce degranulation by stimulating the cells with DNP-HSA for 30 minutes.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the released β-hexosaminidase.[1]

  • Enzyme Assay:

    • Transfer the supernatant to a new 96-well plate.

    • Add PNAG substrate solution and incubate to allow the enzyme to react.

    • Stop the reaction with the stop solution.[1]

    • Measure the absorbance at 405 nm using a plate reader.

  • Total Release (Cell Lysis): To determine the total cellular content of β-hexosaminidase, lyse the remaining cells in the original plate with lysis buffer and perform the enzyme assay on the lysate.[1]

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of BAY 61-3606 relative to the total release. Plot the results and determine the IC50 value.[1]

This protocol is based on a traumatic brain injury (TBI) model used to assess the anti-inflammatory effects of BAY 61-3606 on microglial activation and cytokine production.[5]

Objective: To evaluate the effect of BAY 61-3606 on the expression of pro-inflammatory cytokines in the brain following TBI.

Materials:

  • Mice

  • Controlled cortical impact (CCI) device for TBI induction

  • This compound

  • Vehicle solution (e.g., 10% DMSO in saline)

  • Anesthesia

  • Tissue homogenization equipment

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Western blot reagents

Procedure:

  • TBI Induction: Induce moderate TBI in anesthetized mice using a CCI device.

  • Compound Administration: Administer BAY 61-3606 (e.g., 3 mg/kg) or vehicle control via intraperitoneal injection immediately after TBI induction.[5]

  • Tissue Collection: At a predetermined time point (e.g., 24 or 72 hours post-injury), euthanize the mice and harvest the brain tissue from the cortical impact site.

  • Protein Extraction: Homogenize the tissue samples to extract total protein.

  • Cytokine Quantification (ELISA): Use commercial ELISA kits to measure the concentrations of TNF-α, IL-1β, and IL-6 in the protein lysates according to the manufacturer's instructions.[5]

  • Signaling Protein Analysis (Western Blot): Use Western blotting to measure the levels of key signaling proteins (e.g., Mincle, phosphorylated-Syk, phosphorylated-NF-κB) to confirm the mechanism of action.[5]

  • Data Analysis: Compare the cytokine levels and protein expression between the vehicle-treated and BAY 61-3606-treated groups using appropriate statistical tests.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A1 1. Seed Immune Cells (e.g., Microglia) A2 2. Treat with BAY 61-3606 A1->A2 A3 3. Apply Inflammatory Stimulus (e.g., LPS) A2->A3 A4 4. Collect Supernatant & Cell Lysate A3->A4 A5 5. Measure Cytokines (ELISA, RT-qPCR) A4->A5 B1 1. Induce Inflammation in Animal Model (e.g., TBI) B2 2. Administer BAY 61-3606 (i.p.) B1->B2 B3 3. Harvest Inflamed Tissue (e.g., Brain) B2->B3 B4 4. Prepare Tissue Homogenate B3->B4 B5 5. Analyze Cytokines & Signaling Proteins B4->B5

Caption: General experimental workflow for evaluating BAY 61-3606.

Conclusion

This compound is a well-characterized and highly effective inhibitor of Syk kinase. Its ability to potently suppress the synthesis of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, has been demonstrated across numerous in vitro and in vivo models.[4][5] The data strongly support its mechanism of action via the disruption of the Syk/NF-κB signaling axis. For researchers and drug developers, BAY 61-3606 serves as a critical tool for investigating the roles of Syk in inflammatory diseases and as a reference compound for the development of novel anti-inflammatory therapeutics.

References

Initial studies on BAY 61-3606 hydrochloride in neuroblastoma cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Initial Studies of BAY 61-3606 Hydrochloride in Neuroblastoma Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical research on this compound, a selective Spleen Tyrosine Kinase (Syk) inhibitor, in the context of neuroblastoma. This document details its mechanism of action, summarizes key quantitative findings, outlines experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.

Introduction to this compound

This compound is an orally available, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cell receptors and has been identified as a potential therapeutic target in several cancers.[3][4] In neuroblastoma, a common and often deadly childhood cancer, initial studies have explored the potential of BAY 61-3606 to inhibit tumor cell viability and enhance the efficacy of conventional chemotherapies.[4][5]

Mechanism of Action

BAY 61-3606 functions as a highly selective inhibitor of Syk kinase.[6] Its primary mechanism involves competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of Syk and inhibiting its downstream signaling cascades.[1][2] In neuroblastoma cells, the inhibition of Syk activity by BAY 61-3606 leads to a significant reduction in the phosphorylation of key downstream signaling proteins, including ERK1/2 and Akt.[1][4] These pathways are critical for cell proliferation, survival, and differentiation, and their inhibition can lead to decreased cell viability.[4]

Quantitative Data Presentation

The following tables summarize the key quantitative data from initial studies of BAY 61-3606 in neuroblastoma cells.

Table 1: Inhibitory Activity of BAY 61-3606

ParameterValueReference
Ki (Inhibitor Constant) 7.5 nM[1][2][3]
IC50 (Half-maximal Inhibitory Concentration) 10 nM[1][2][3]

Table 2: Effect of BAY 61-3606 on Neuroblastoma Cell Viability

Cell LineTreatmentTime PointResultReference
SH-SY5Y (SYK-positive) BAY 61-3606 (0.01-10 µM)48 hoursDose-dependent reduction in cell viability.[1]
SK-N-BE(2) (SYK-negative) BAY 61-3606 (0.01-10 µM)48 hoursDose-dependent reduction in cell viability.[1]
SH-SY5Y 0.8 µM BAY 61-360648 hours~49% reduction in cell viability.[7]
SK-N-BE(2) 0.8 µM BAY 61-360648 hours~18% reduction in cell viability.[7]
SH-SY5Y 0.8 µM BAY 61-360672 hours~55% reduction in cell viability.[7]
SK-N-BE(2) 0.8 µM BAY 61-360672 hours~18% reduction in cell viability.[7]

Table 3: Combination Therapy with BAY 61-3606 in Neuroblastoma Cells

Cell LineCombination Treatment (48 hours)EffectReference
SH-SY5Y 0.8 µM BAY 61-3606 + Paclitaxel (B517696)Synergistic[4][7]
SK-N-BE(2) 0.8 µM BAY 61-3606 + PaclitaxelSynergistic[4][7]
SH-SY5Y 0.8 µM BAY 61-3606 + Cisplatin (B142131)Additive/Synergistic[4][7]
SK-N-BE(2) 0.8 µM BAY 61-3606 + CisplatinAdditive/Synergistic[4][7]
SH-SY5Y 0.4 µM BAY 61-3606 + 5 nM DoxorubicinComparable to BAY 61-3606 alone[4]
SH-SY5Y 0.4 µM BAY 61-3606 + 100 µM TemozolomideComparable to BAY 61-3606 alone[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of BAY 61-3606 on the viability of neuroblastoma cells.

  • Cell Seeding : Plate SH-SY5Y and SK-N-BE(2) cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with increasing concentrations of BAY 61-3606 (e.g., 0.01 µM to 10 µM) or in combination with other chemotherapeutic agents. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for 48 or 72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Phosphorylation

This method is used to determine the effect of BAY 61-3606 on the phosphorylation of Syk, ERK1/2, and Akt.

  • Cell Lysis : Treat neuroblastoma cells with BAY 61-3606 for the desired time (e.g., 4 or 24 hours), then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated Syk, total Syk, phosphorylated ERK1/2, total ERK1/2, phosphorylated Akt, and total Akt overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathway of BAY 61-3606 in Neuroblastoma

BAY613606_Pathway cluster_membrane Cell Membrane Receptor Receptor Syk Syk pSyk p-Syk Syk->pSyk Phosphorylation BAY613606 BAY 61-3606 BAY613606->pSyk Inhibits PI3K PI3K pSyk->PI3K MAPK MAPK Pathway pSyk->MAPK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation ERK12 ERK1/2 MAPK->ERK12 pERK12 p-ERK1/2 ERK12->pERK12 Phosphorylation pERK12->Proliferation

Caption: Signaling pathway of BAY 61-3606 in neuroblastoma cells.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed Neuroblastoma Cells (96-well plate) start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with BAY 61-3606 &/or Chemotherapy adhere->treat incubate Incubate (48-72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (2-4 hours) mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate analyze Analyze Data (% Viability) read_plate->analyze end End analyze->end

Caption: Workflow for determining cell viability using an MTT assay.

Conclusion

Initial preclinical studies on this compound have demonstrated its potential as a therapeutic agent for neuroblastoma. By selectively inhibiting Syk, BAY 61-3606 effectively reduces the phosphorylation of downstream pro-survival proteins ERK1/2 and Akt, leading to a decrease in neuroblastoma cell viability.[1][4] Notably, the compound shows efficacy in both SYK-positive and SYK-negative cell lines, although SYK-positive cells appear to be more sensitive.[1] Furthermore, the synergistic or additive effects observed when BAY 61-3606 is combined with conventional chemotherapeutic agents like paclitaxel and cisplatin suggest its potential role in combination therapies to enhance treatment efficacy.[4][8] These promising initial findings warrant further investigation to fully elucidate the therapeutic potential of BAY 61-3606 in the treatment of neuroblastoma.

References

Unraveling the Potent and Selective Inhibition of Spleen Tyrosine Kinase by BAY 61-3606 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical and cellular activity of BAY 61-3606 hydrochloride, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). Herein, we detail its mechanism of action as an ATP-competitive and reversible inhibitor, present its quantitative inhibitory profile, and provide comprehensive experimental protocols for its characterization. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological context and evaluation.

Core Mechanism: ATP-Competitive and Reversible Inhibition

BAY 61-3606 is a small molecule inhibitor that targets the catalytic activity of Syk, a non-receptor tyrosine kinase crucial for signaling in various hematopoietic cells.[1] Its mechanism of action is characterized as ATP-competitive, meaning it binds to the ATP-binding pocket of the Syk kinase domain, directly competing with the endogenous ATP substrate.[2][3][4] This binding is reversible, allowing for dynamic association and dissociation with the enzyme.[1][2][3] The potent and highly selective nature of BAY 61-3606 for Syk makes it a valuable tool for studying Syk-mediated signaling pathways and a potential therapeutic agent for inflammatory diseases and certain cancers.[1][5]

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of BAY 61-3606 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

ParameterValueDescription
Ki 7.5 nMInhibition constant, indicating the intrinsic binding affinity of BAY 61-3606 to Syk.[1][2][3][6]
IC50 10 nMThe half maximal inhibitory concentration against Syk kinase activity in a biochemical assay.[2][3][7]
KinaseActivityNotes
Syk Potently InhibitedPrimary target of BAY 61-3606.
Btk, Fyn, Itk, Lyn, Src No significant inhibitionConcentrations up to 4.7 µM showed no inhibitory effect, highlighting the selectivity of BAY 61-3606.[1][6]
CDK9 InhibitedIC50 of 37 nM in an in vitro kinase assay.[6][8]
IKKα InhibitedShown to be a potent inhibitor in in vitro kinase assays.[9]
Cell Type/AssayIC50 ValueMediator/Effect Measured
Rat Basophilic Leukemia (RBL-2H3) cells 46 nMInhibition of degranulation (hexosaminidase release).[1][4][10]
Human Basophils (healthy subjects) 10 nMInhibition of degranulation.[1][10]
Human Basophils (atopic subjects) 8.1 nMInhibition of degranulation.[1][10]
Human MV-4-11 cells 0.007394 µMInhibition of cell growth.[6]
Human EoL-1 cells 0.33275 µMInhibition of cell growth.[6]
Human NALM-6 cells 0.41739 µMInhibition of cell growth.[6]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental investigation of BAY 61-3606, the following diagrams have been generated using the DOT language.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Receptor Receptor Syk Syk Receptor->Syk Activation Downstream_Effectors Downstream Effectors (e.g., PLCγ, PI3K, Vav) Syk->Downstream_Effectors Phosphorylation Cellular_Response Cellular Response (e.g., Degranulation, Cytokine Release) Downstream_Effectors->Cellular_Response BAY_61_3606 BAY 61-3606 BAY_61_3606->Syk Inhibition G cluster_binding_site Syk Kinase ATP-Binding Pocket Syk_ATP_Site ATP Binding Site Phosphorylation Substrate Phosphorylation Syk_ATP_Site->Phosphorylation Enables ATP ATP ATP->Syk_ATP_Site Binds BAY_61_3606 BAY 61-3606 BAY_61_3606->Syk_ATP_Site Competitively Binds G Start Start Prepare_Reagents Prepare Reagents: - Syk Enzyme - Peptide Substrate - ATP - BAY 61-3606 dilutions - Assay Buffer Start->Prepare_Reagents Incubate Incubate Syk with BAY 61-3606 Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP/Substrate Mix) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (IC50 determination) Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

BAY 61-3606 Hydrochloride: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 61-3606 hydrochloride is a potent, ATP-competitive, and highly selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial in the signaling pathways of various immune cells.[1][2][3] With a Ki of 7.5 nM and an IC50 of 10 nM for Syk, it demonstrates significant potential in inflammation research and oncology by modulating immune responses and inducing cell cycle arrest and apoptosis in cancer cells.[4][5][6] This document provides detailed protocols for in vitro assays to evaluate the efficacy of BAY 61-3606 and summarizes its activity across various cell lines.

Mechanism of Action

BAY 61-3606 primarily exerts its effects by inhibiting Syk, thereby disrupting downstream signaling cascades such as the B cell receptor (BCR) and Fc receptor (FcR) pathways.[1][4] This inhibition can suppress the release of inflammatory mediators and cytokines.[3] Interestingly, in some cancer cell lines, BAY 61-3606 has been shown to induce apoptosis and downregulate Mcl-1, an anti-apoptotic protein, in a Syk-independent manner, suggesting off-target effects, notably on Cyclin-Dependent Kinase 9 (CDK9).[4][7]

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssay TypeIC50 (nM)Notes
MV-4-11Growth Inhibition7.394Human leukemia cell line.[4]
EoL-1Growth Inhibition332.75Human eosinophilic leukemia cell line.[4]
NALM-6Growth Inhibition417.39Human B cell precursor leukemia cell line.[4]
RBL-2H3Hexosaminidase Release46Rat basophilic leukemia cell line; measure of degranulation.[8]
Rat Peritoneal Mast CellsSerotonin Release17Primary cells; measure of degranulation.[8]
U937Respiratory Burst35Human monocytic cell line; measure of superoxide (B77818) production.[8]
MCF-7Mcl-1 Downregulation-Breast cancer cells; sensitizes to TRAIL-induced apoptosis.[7]
Multiple Myeloma (MM.1S, H929, RPMI-8266)Growth InhibitionStarting at 10 nMInhibition of cell growth and induction of apoptosis.[9]
Neuroblastoma (SH-SY5Y, SK-N-BE)Cell ViabilityDose-dependent reductionReduces cell viability in both SYK-positive and SYK-negative lines.[5]

Experimental Protocols

In Vitro Kinase Assay for Syk Inhibition

This protocol is a generalized procedure for determining the IC50 value of BAY 61-3606 against Syk kinase using a radiometric assay.

Materials:

  • Recombinant human Syk kinase

  • This compound

  • Kinase buffer

  • ATP (spiked with [γ-³²P]ATP)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • 96-well plates

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of BAY 61-3606 in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, substrate, and diluted BAY 61-3606 or DMSO (vehicle control).

  • Kinase Addition: Add the recombinant Syk kinase to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Spot the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[10]

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol describes a method to assess the effect of BAY 61-3606 on the viability of adherent or suspension cells using a luminescent ATP-based assay.

Materials:

  • Target cell line (e.g., MV-4-11, MCF-7)

  • Complete cell culture medium

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere (for adherent cells) or acclimate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of BAY 61-3606 or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-Syk

This protocol details the detection of Syk phosphorylation levels in cells treated with BAY 61-3606.

Materials:

  • Target cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Syk and anti-total-Syk)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of BAY 61-3606 for the desired time.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Syk overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.

Mandatory Visualizations

BAY613606_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response BCR BCR / FcR Syk Syk BCR->Syk Activation Downstream Downstream Effectors (e.g., PLCγ, PI3K, Vav) Syk->Downstream Phosphorylation Response Inflammatory Mediator Release Cell Proliferation & Survival Downstream->Response BAY613606 BAY 61-3606 BAY613606->Syk Inhibition

Caption: BAY 61-3606 inhibits Syk, blocking downstream signaling and cellular responses.

In_Vitro_Assay_Workflow cluster_assays Assays start Start: Prepare Cells treatment Treat with BAY 61-3606 (Dose-Response) start->treatment incubation Incubate (Time-Course) treatment->incubation viability Cell Viability (e.g., CellTiter-Glo) incubation->viability kinase Kinase Activity (e.g., Radiometric) incubation->kinase western Protein Expression/ Phosphorylation (Western Blot) incubation->western analysis Data Analysis (IC50, % Inhibition) viability->analysis kinase->analysis western->analysis end End: Results analysis->end

Caption: General workflow for in vitro evaluation of BAY 61-3606.

References

Application Notes and Protocols: Preparation of BAY 61-3606 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BAY 61-3606 is a potent, ATP-competitive, and highly selective inhibitor of spleen tyrosine kinase (Syk) with a Ki of 7.5 nM and an IC50 of 10 nM.[1][2] It is a valuable tool for studying Syk-mediated signaling pathways in various biological contexts, including allergy, inflammation, and cancer.[3][4] Accurate and consistent experimental results depend on the correct preparation and storage of BAY 61-3606 stock solutions. These notes provide detailed protocols and essential data for preparing, storing, and handling BAY 61-3606 hydrochloride solutions to ensure their stability and efficacy for in vitro and in vivo studies.

Chemical and Physical Data

Properly identifying the specific form of BAY 61-3606 is crucial, as it is available as a monohydrochloride or dihydrochloride (B599025) salt, which affects its molecular weight and subsequent calculations for molarity.

PropertyDescription
Compound Name 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride[2]
Synonyms Syk Inhibitor IV[5]
Appearance Light yellow to yellow crystalline solid[1][2][5]
Purity Typically ≥98% by HPLC[2][3][6]
Molecular Weight Monohydrochloride: 426.9 g/mol [2][4] Dihydrochloride: 463.32 g/mol [7] Free Base: 390.40 g/mol [6]

Solubility Data

The solubility of this compound can vary between suppliers and batches. It is recommended to consult the vendor-specific datasheet. The use of fresh, anhydrous DMSO is advisable as hygroscopic DMSO can significantly reduce solubility.[8]

SolventConcentrationComments
DMSO 2 mg/mL to 25 mg/mLSonication or gentle warming may be required to achieve higher concentrations.[1][5] For example, solubility of 25 mg/mL (58.57 mM) can be achieved with ultrasonication and warming.[1]
Water 15 mg/mL to 30 mg/mLThe hydrate (B1144303) form is reported to be soluble in water.[3]
Methanol ~1 mg/mLLimited solubility.[3]

Storage and Stability

Correct storage is critical to maintain the integrity of the compound in both its solid and dissolved forms.

FormStorage TemperatureDurationSpecial Instructions
Solid Powder -20°C≥ 3 years[2][5]Store sealed and protected from moisture.[1]
Stock Solution -80°C6 to 12 months[1][5]Aliquot to avoid repeated freeze-thaw cycles. Use within 6 months for optimal results.[1]
-20°C1 to 3 months[1]Suitable for short-term storage. Aliquotting is highly recommended.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution using BAY 61-3606 monohydrochloride (MW: 426.9 g/mol ). Adjust calculations accordingly if using the dihydrochloride form or a different desired concentration.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettors and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the powdered compound in a chemical fume hood or ventilated enclosure to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: Weigh out the desired amount of powder. For example, to prepare 1 mL of a 10 mM solution, weigh 4.27 mg of BAY 61-3606 monohydrochloride.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.01 mol/L x 426.9 g/mol = 0.00427 g = 4.27 mg

  • Dissolution: Add the appropriate volume of DMSO to the powder. For 4.27 mg, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Solubilization Aid (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or warm it gently in a water bath (37-60°C) for a short period.[1][5] Visually inspect for complete dissolution.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials or microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[1][5]

Visualizations

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_check Solubility Check cluster_store Storage start Start equilibrate Equilibrate Compound Vial start->equilibrate weigh Weigh Powder in Fume Hood equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent mix Vortex to Dissolve add_solvent->mix check_sol Completely Dissolved? mix->check_sol aid_sol Aid Solubilization (Sonicate/Warm) check_sol->aid_sol No aliquot Aliquot into Single-Use Vials check_sol->aliquot Yes aid_sol->mix store Store at -80°C or -20°C aliquot->store finish End store->finish

Caption: Workflow for preparing this compound stock solution.

Syk Signaling Pathway Inhibition

G BCR BCR / FcR Activation Syk Syk BCR->Syk activates Downstream Downstream Signaling (e.g., Akt, ERK) Syk->Downstream phosphorylates Response Cellular Response (e.g., Degranulation, Cytokine Release) Downstream->Response leads to BAY613606 BAY 61-3606 BAY613606->Syk inhibits

Caption: Inhibition of the Syk signaling pathway by BAY 61-3606.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BAY 61-3606 hydrochloride is a potent, selective, and orally available inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] It functions as an ATP-competitive inhibitor with a high affinity for Syk (Ki = 7.5 nM and IC50 = 10 nM).[2][3][4] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling cascades of various immune cells, including mast cells, B-cells, and macrophages.[1][3] Consequently, BAY 61-3606 effectively blocks signaling downstream of the B-cell receptor (BCR) and Fc receptors (FcR), making it a valuable tool for studying allergic and inflammatory responses.[3][5]

Recent studies have revealed that BAY 61-3606 also exhibits off-target activity, notably inhibiting Cyclin-Dependent Kinase 9 (CDK9).[6][7] This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1, thereby sensitizing cancer cells to apoptosis-inducing agents like TRAIL.[6] These dual activities make BAY 61-3606 a versatile compound for investigating cellular signaling in both immunology and oncology.

These application notes provide recommended concentrations, detailed experimental protocols, and visualizations of the key signaling pathways affected by BAY 61-3606 to guide researchers in its effective use in cell culture experiments.

Data Presentation: Recommended Working Concentrations

The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. The following tables summarize reported IC50 values and working concentrations from various studies.

Table 1: IC50 Values of BAY 61-3606 in Various Cell-Based Assays

Cell Line/TypeAssay TypeMeasured EffectIC50 Value (nM)
Inflammation & Immunology
RBL-2H3 (Rat Basophilic Leukemia)Degranulation AssayInhibition of β-hexosaminidase release46 nM[2][3][8]
Rat Peritoneal Mast CellsDegranulation AssayInhibition of serotonin (B10506) release17 nM[2][8]
Human Mast Cells (HCMC)Degranulation AssayInhibition of histamine/tryptase release5.1 - 5.5 nM[2]
Ramos (Human B-cell)Calcium FluxInhibition of BCR-stimulated Ca2+ increase81 nM[3][4][8]
Mouse Splenic B-cellsProliferation AssayInhibition of BCR-induced proliferation58 nM[3][8]
U937 (Human Monocytic)Respiratory BurstInhibition of FcγR-mediated superoxide (B77818) production52 nM[2][4][8]
Human Primary MonocytesRespiratory BurstInhibition of FcγR-mediated superoxide production12 nM[8]
Mouse EosinophilsRespiratory BurstInhibition of FcγR-mediated respiratory burst35 nM[8]
Oncology
MV-4-11 (Human Leukemia)Growth InhibitionInhibition of cell growth7.4 nM[5]
EoL-1 (Human Leukemia)Growth InhibitionInhibition of cell growth333 nM[5]
NALM-6 (Human Leukemia)Growth InhibitionInhibition of cell growth417 nM[5]
SH-SY5Y (Human Neuroblastoma)Cell ViabilityReduction of cell viability~100 - 600 nM[4][9]

Table 2: Effective Concentrations for Specific Experimental Endpoints

Cell LineApplicationConcentrationTreatment TimeNotes
MCF-7 (Breast Cancer)TRAIL Sensitization / Apoptosis Induction2.5 µM - 5 µM12 - 24 hoursUsed in combination with TRAIL (e.g., 50 ng/mL).[5][6][7]
SH-SY5Y (Neuroblastoma)Inhibition of Downstream Signaling0.4 µM - 0.8 µM4 - 24 hoursTo assess inhibition of ERK1/2 and Akt phosphorylation.[4]
DLD-1 (Colon Cancer, K-RAS mutant)Inhibition of Viability~1 µM72 hoursShows preferential activity in K-RAS mutant cells.[10]
Human Vestibular SchwannomaApoptosis Induction2 nM - 10 nM24 - 72 hoursUsed on primary cultures to induce cell death.[11]
Primary MicrogliaInhibition of Inflammatory Response2 µM24 hoursTo attenuate neuroinflammation.[12]

Signaling Pathways and Experimental Workflows

BAY 61-3606 primarily targets Syk but also affects other kinases like CDK9, leading to distinct cellular outcomes. The diagrams below illustrate these pathways and a general experimental workflow.

Syk_Inhibition_Pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_response Cellular Response BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk FcR Fc Receptor (FcR) FcR->Syk PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Degranulation Mast Cell Degranulation (Histamine, etc.) Syk->Degranulation Cytokines Cytokine Production Syk->Cytokines Ca_Flux Ca²⁺ Mobilization PLCg->Ca_Flux Proliferation B-Cell Proliferation PI3K->Proliferation BAY BAY 61-3606 BAY->Syk Inhibition

Fig. 1: Inhibition of Syk-dependent signaling by BAY 61-3606.

TRAIL_Sensitization_Pathway BAY BAY 61-3606 CDK9 CDK9 BAY->CDK9 Inhibition Mcl1_Ub Ubiquitin-Proteasome Degradation BAY->Mcl1_Ub Promotion RNAPII RNA Polymerase II (p-Ser2) CDK9->RNAPII Mcl1_mRNA Mcl-1 mRNA Transcription RNAPII->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Mcl1_Ub->Mcl1_Protein TRAIL TRAIL TRAIL->Apoptosis

Fig. 2: TRAIL sensitization via CDK9 inhibition by BAY 61-3606.

Experimental_Workflow A Prepare BAY 61-3606 Stock (e.g., 10 mM in DMSO) C Treat Cells (Vehicle & Dose-Response Curve) A->C B Seed Cells (Optimize density for assay duration) B->C D Incubate (e.g., 24, 48, or 72 hours) C->D E Perform Assay D->E F1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F1 F2 Western Blot (Protein expression/phosphorylation) E->F2 F3 Apoptosis Assay (Caspase activity, Annexin V) E->F3 F4 Other (e.g., Degranulation, qPCR) E->F4 G Data Analysis (e.g., IC50 calculation, statistical tests) F1->G F2->G F3->G F4->G

Fig. 3: General experimental workflow for using BAY 61-3606.

Experimental Protocols

The following are detailed protocols for key experiments utilizing BAY 61-3606.

Protocol 1: Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This protocol is adapted from methods used to assess the effect of BAY 61-3606 on mast cell degranulation in RBL-2H3 cells.[1]

Objective: To determine the IC50 of BAY 61-3606 for the inhibition of antigen-induced degranulation.

Materials:

  • RBL-2H3 cells

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Anti-DNP IgE antibody

  • DNP-HSA (Dinitrophenyl-human serum albumin) antigen

  • This compound

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and allow them to adhere overnight.

  • Sensitization: Sensitize the cells by adding anti-DNP IgE to the medium at a final concentration of 50 ng/mL. Incubate for 24 hours.

  • Compound Treatment:

    • Gently wash the sensitized cells twice with 100 µL of Tyrode's buffer.

    • Prepare serial dilutions of BAY 61-3606 in Tyrode's buffer. Add 50 µL of each concentration (or vehicle control) to the wells.

    • Pre-incubate for 1 hour at 37°C.

  • Antigen Challenge: Add 50 µL of DNP-HSA (final concentration 10 ng/mL) to each well to induce degranulation. Incubate for 30 minutes at 37°C.

  • Supernatant Collection: Place the plate on ice to stop the reaction. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzyme Assay:

    • Add 50 µL of PNAG substrate solution to the supernatant in the new plate.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Cell Lysis: To the remaining cells in the original plate, add 100 µL of lysis buffer to determine the total β-hexosaminidase content. Repeat the enzyme assay (Steps 6.1-6.4) with the cell lysate.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the IC50 value using non-linear regression analysis.

Protocol 2: TRAIL-Induced Apoptosis Sensitization

This protocol is based on studies demonstrating that BAY 61-3606 sensitizes MCF-7 breast cancer cells to TRAIL.[6][7]

Objective: To assess the ability of BAY 61-3606 to enhance TRAIL-induced cell death and caspase activity.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TRAIL

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Fluorometric caspase activity assay kit (e.g., for Caspase-8)

  • 96-well plates (white-walled for luminescence, black-walled for fluorescence)

Procedure:

A. Cell Viability Assay

  • Cell Seeding: Seed MCF-7 cells in a white-walled 96-well plate at 5,000 cells/well and allow them to attach overnight.

  • Treatment:

    • Prepare a dose-response matrix. Pre-treat cells with various concentrations of BAY 61-3606 (e.g., 0-5 µM) for 1 hour.

    • Add various concentrations of TRAIL (e.g., 0-50 ng/mL) to the wells. Include controls for each compound alone.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot the results to observe the synergistic effect.

B. Caspase-8 Activity Assay

  • Cell Seeding: Seed MCF-7 cells in a black-walled 96-well plate.

  • Treatment: Pre-incubate cells with 5 µM BAY 61-3606 for 1 hour, then add 50 ng/mL TRAIL.[6]

  • Incubation: Incubate for 24 hours at 37°C.

  • Lysis & Assay: Lyse the cells and measure caspase-8 activity using a fluorometric substrate (e.g., IETD-AFC) according to the manufacturer's protocol.[6] Read the fluorescent signal on a plate reader.

  • Analysis: Compare the caspase activity in co-treated cells to controls.

Protocol 3: Western Blot Analysis of Protein Expression and Phosphorylation

This is a general protocol to analyze changes in key proteins like Mcl-1, phospho-Syk, and phospho-CDK9 following treatment with BAY 61-3606.[6][13]

Objective: To detect changes in protein levels and phosphorylation status in response to BAY 61-3606.

Materials:

  • Selected cell line (e.g., MCF-7, SH-SY5Y)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-p-Syk, anti-Syk, anti-p-CDK9, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with the desired concentration of BAY 61-3606 (e.g., 2.5 µM for MCF-7 cells) for the desired time course (e.g., 0, 6, 12, 24 hours).[7]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer.

    • Boil samples for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., Actin or GAPDH). For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.

References

Application Notes and Protocols for In Vivo Administration of BAY 61-3606 Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of BAY 61-3606 hydrochloride, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in various rodent models. The protocols are based on established preclinical studies and are intended to guide researchers in evaluating the therapeutic potential of this compound.

Compound Information

Compound Name This compound
Synonyms 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide, monohydrochloride; Syk Inhibitor IV
Molecular Formula C₂₀H₁₈N₆O₃ • HCl
Molecular Weight 426.9 g/mol
Mechanism of Action ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk)[1]
Key In Vivo Applications Allergic Inflammation, Asthma, Neuroinflammation, Oncology

In Vivo Efficacy Data Summary

The following tables summarize the quantitative data from key in vivo studies in rodent models.

Table 2.1: Efficacy in Rat Models of Allergic Inflammation
Model Species/Strain Administration Route Dosage Effect Reference
Passive Cutaneous Anaphylaxis (PCA)Wistar RatOral (p.o.)8 mg/kgED₅₀ value for inhibition of dye leakage[2][3]
Passive Cutaneous Anaphylaxis (PCA)Wistar RatOral (p.o.)3 mg/kgSignificant suppression of antigen-induced reaction[2][4][5][6]
Antigen-Induced BronchoconstrictionWistar RatOral (p.o.)3 mg/kgSignificant suppression[2][4][6]
Antigen-Induced Bronchial EdemaWistar RatOral (p.o.)3 mg/kgSignificant suppression[2][4][6]
Antigen-Induced Airway InflammationBrown Norway RatOral (p.o.)30 mg/kgInhibition of eosinophil accumulation in BAL fluid[3]
Table 2.2: Efficacy in a Mouse Xenograft Model of Breast Cancer
Model Species/Strain Administration Route Dosage Treatment Schedule Effect Reference
MCF-7 Tumor XenograftBALB/c Nude MiceIntraperitoneal (i.p.)50 mg/kgTwice a week for 20 daysSignificant reduction in tumor volume[1][7][8][9]
MCF-7 Tumor Xenograft (Combination Therapy)BALB/c Nude MiceIntraperitoneal (i.p.)50 mg/kg (BAY 61-3606) + 10 mg/kg (TRAIL)Twice a week for 20 daysMore efficacious reduction in tumor volume compared to single agents[7][9]
Table 2.3: Efficacy in a Mouse Model of Traumatic Brain Injury (TBI)
Model Species/Strain Administration Route Dosage Effect Reference
Controlled Cortical Impact (CCI)MiceIntraperitoneal (i.p.)3 mg/kgAttenuated TBI-induced neurovascular unit damage and neurological function deficits[10]

Experimental Protocols

Protocol for Evaluating Efficacy in a Rat Model of Passive Cutaneous Anaphylaxis (PCA)

This protocol is designed to assess the in vivo efficacy of BAY 61-3606 in a mast cell-mediated type-I allergic reaction model.

Materials:

  • Male Wistar rats (6 weeks or older)

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenylated bovine serum albumin)

  • Evans blue dye

  • This compound

  • Vehicle (e.g., 5% DMSO + 30% PEG300)

Procedure:

  • Sensitization: Anesthetize rats and intradermally inject anti-DNP IgE into the dorsal skin to sensitize the area.

  • Drug Administration: 24 hours after sensitization, administer this compound orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg). Administer the vehicle to the control group.

  • Antigen Challenge: 1 hour after drug administration, intravenously (i.v.) inject a solution of DNP-BSA mixed with Evans blue dye to induce the anaphylactic reaction.

  • Evaluation: 30 minutes after the antigen challenge, euthanize the animals and excise the sensitized skin areas.

  • Quantification: Extract the Evans blue dye from the skin tissue using formamide. Measure the absorbance of the extracted dye at 620 nm to quantify the amount of plasma exudation.

  • Data Analysis: Calculate the percentage of inhibition of the PCA reaction for each dose group compared to the vehicle control group. Determine the ED₅₀ value.

PCA_Workflow cluster_protocol PCA Experimental Workflow sensitization Sensitization (Anti-DNP IgE, i.d.) drug_admin Drug Administration (BAY 61-3606, p.o.) sensitization->drug_admin 24h antigen_challenge Antigen Challenge (DNP-BSA + Evans Blue, i.v.) drug_admin->antigen_challenge 1h evaluation Evaluation (Skin Excision) antigen_challenge->evaluation 30min quantification Quantification (Dye Extraction & Absorbance) evaluation->quantification

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) experiment.

Protocol for Evaluating Efficacy in a Mouse Xenograft Cancer Model

This protocol details the use of BAY 61-3606 to assess its anti-tumor activity in a breast cancer xenograft model.[7][9]

Materials:

  • BALB/c nude mice

  • MCF-7 human breast cancer cells

  • Matrigel

  • This compound

  • Vehicle (appropriate for intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

  • Group Allocation: Randomly assign mice into treatment groups (e.g., vehicle control, BAY 61-3606 alone, combination therapy).

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 50 mg/kg) according to the planned schedule (e.g., twice a week).

  • Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint: Continue the treatment for the specified duration (e.g., 20 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for Mcl-1 expression).

  • Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups.

Xenograft_Workflow cluster_protocol Xenograft Model Workflow implantation Tumor Cell Implantation (MCF-7 cells) growth Tumor Growth (~100 mm³) implantation->growth grouping Group Allocation growth->grouping treatment Treatment Administration (BAY 61-3606, i.p.) grouping->treatment monitoring Tumor Volume Monitoring treatment->monitoring Repeated endpoint Study Endpoint & Analysis monitoring->endpoint

Caption: Experimental workflow for the mouse xenograft cancer model.

Signaling Pathway Inhibition

BAY 61-3606 primarily targets Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction in various hematopoietic cells.[11] Inhibition of Syk disrupts downstream signaling cascades, leading to the observed anti-inflammatory and anti-cancer effects.

Key Signaling Pathways Affected:

  • Fc Receptor (FcR) Signaling: In mast cells and basophils, Syk is essential for signaling downstream of the high-affinity IgE receptor (FcεRI).[2] BAY 61-3606 blocks this pathway, inhibiting degranulation and the release of inflammatory mediators.[2][4]

  • B Cell Receptor (BCR) Signaling: Syk plays a crucial role in B cell activation and proliferation. BAY 61-3606 inhibits BCR-mediated signaling.[2][4]

  • Mincle/Syk Signaling in Microglia: In the context of neuroinflammation, BAY 61-3606 has been shown to inhibit the Mincle/Syk signaling pathway in microglia, reducing the production of pro-inflammatory cytokines.[10]

Syk_Signaling_Pathway cluster_pathway Syk-Mediated Signaling Inhibition receptor FcεRI / BCR (Antigen Binding) syk Syk receptor->syk downstream Downstream Signaling (e.g., PI3K, PLCγ, MAPK) syk->downstream response Cellular Response (Degranulation, Cytokine Release, Proliferation) downstream->response bay613606 BAY 61-3606 bay613606->syk Inhibits

Caption: Inhibition of Syk signaling by BAY 61-3606.

References

Application Notes: Utilizing BAY 61-3606 Hydrochloride in Passive Cutaneous Anaphylaxis (PCA) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BAY 61-3606 hydrochloride is a potent and selective, orally available inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk plays a pivotal role in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[3][4] Upon antigen-induced cross-linking of IgE bound to FcεRI, Syk is activated, initiating a downstream signaling cascade that leads to the degranulation of mast cells and the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins.[4][5] This process is a key event in the pathophysiology of Type I hypersensitivity reactions, including allergic rhinitis, asthma, and anaphylaxis.[6][7] The passive cutaneous anaphylaxis (PCA) assay is a widely used in vivo model to study mast cell-dependent, IgE-mediated allergic reactions and to evaluate the efficacy of potential anti-allergic compounds.[7][8][9] These notes provide a detailed protocol for the use of this compound in a rat PCA assay.

Mechanism of Action

BAY 61-3606 acts as an ATP-competitive inhibitor of Syk kinase, with a reported Ki of 7.5 nM.[1][2] By inhibiting Syk, BAY 61-3606 effectively blocks the downstream signaling events that lead to mast cell degranulation, including the phosphorylation of key signaling proteins like phospholipase Cγ1 (PLCγ1) and the subsequent mobilization of intracellular calcium.[3][5] This ultimately prevents the release of inflammatory mediators that cause the characteristic vascular permeability and edema observed in the PCA reaction.[1]

Quantitative Data Summary

The efficacy of this compound in inhibiting the PCA reaction and mast cell degranulation has been demonstrated in several studies. The following tables summarize the key quantitative data.

Table 1: In Vivo Efficacy of BAY 61-3606 in Rat Passive Cutaneous Anaphylaxis (PCA) Assay

Administration RouteDose (mg/kg)% Inhibition of PCA ReactionED50 (mg/kg)Reference
Oral3Significant Inhibition (p < 0.05)8[1][10][11]
Oral10Dose-dependent Inhibition8[10][11]
Oral30Dose-dependent Inhibition8[10][11]

Table 2: In Vitro Efficacy of BAY 61-3606 on Mast Cell Degranulation

Cell TypeAssayIC50 (nM)Reference
RBL-2H3 cellsHexosaminidase release46[1][11]
Rat peritoneal mast cellsSerotonin release17[11]
Human basophils (healthy)Degranulation10[1]
Human basophils (atopic)Degranulation8.1[1]

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) Assay in Rats

This protocol describes a standard method for inducing a PCA reaction in rats and for evaluating the inhibitory effect of this compound.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • Dinitrophenyl-human serum albumin (DNP-HSA)

  • Evans blue dye

  • This compound

  • Vehicle for BAY 61-3606 (e.g., 0.5% methylcellulose)

  • Saline solution

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Sensitization:

    • Rats are passively sensitized by an intradermal (i.d.) injection of anti-DNP IgE antibody into the shaved dorsal skin. A typical injection volume is 20-50 µL.

    • The animals are then housed for 24-48 hours to allow the IgE to bind to FcεRI on dermal mast cells.[7]

  • Compound Administration:

    • This compound is prepared in a suitable vehicle.

    • The compound is administered orally (p.o.) to the rats 60 minutes prior to the antigen challenge.[10] A vehicle control group should be included.

  • Antigen Challenge and Dye Extravasation:

    • The antigen challenge is performed by an intravenous (i.v.) injection of DNP-HSA (e.g., 1 mg/kg) dissolved in saline containing Evans blue dye (e.g., 0.5%).[7][10] The Evans blue dye binds to albumin and serves as a marker for plasma extravasation.

  • Evaluation of PCA Reaction:

    • Thirty minutes after the antigen challenge, the rats are euthanized.[10]

    • The area of blueing on the dorsal skin at the site of IgE injection is observed.

    • The skin sites are excised, and the Evans blue dye is extracted by incubating the skin samples in formamide (e.g., at 60°C for 24 hours).[9]

    • The amount of extracted dye is quantified by measuring the absorbance at approximately 620 nm using a spectrophotometer.[9]

  • Data Analysis:

    • The extent of the PCA reaction is proportional to the amount of extracted Evans blue dye.

    • The percentage inhibition of the PCA reaction by BAY 61-3606 is calculated by comparing the absorbance values from the treated groups to the vehicle control group.

Visualizations

Signaling Pathway

Syk_Signaling_Pathway cluster_membrane Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates PLCg PLCγ Syk->PLCg Activates BAY613606 BAY 61-3606 BAY613606->Syk Inhibits Ca_mobilization Ca²⁺ Mobilization PLCg->Ca_mobilization Degranulation Degranulation (Mediator Release) Ca_mobilization->Degranulation

Caption: Syk Kinase Signaling Pathway in Mast Cell Activation.

Experimental Workflow

PCA_Workflow start Start sensitization 1. Sensitization: Intradermal injection of anti-DNP IgE into rat skin start->sensitization incubation 2. Incubation: 24-48 hours sensitization->incubation drug_admin 3. Compound Administration: Oral gavage of BAY 61-3606 or vehicle incubation->drug_admin wait 4. Wait: 60 minutes drug_admin->wait challenge 5. Antigen Challenge: Intravenous injection of DNP-HSA + Evans blue wait->challenge reaction_time 6. Reaction Time: 30 minutes challenge->reaction_time euthanasia 7. Euthanasia & Skin Excision reaction_time->euthanasia extraction 8. Dye Extraction: Incubate skin in formamide euthanasia->extraction quantification 9. Quantification: Measure absorbance at 620 nm extraction->quantification end End quantification->end

Caption: Experimental Workflow for the Passive Cutaneous Anaphylaxis Assay.

References

Application Notes: BAY 61-3606 Hydrochloride in Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 61-3606 hydrochloride is a potent and selective, ATP-competitive inhibitor of spleen tyrosine kinase (Syk) with a Ki of 7.5 nM.[1][2][3] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells.[4] Activation of FcεRI by antigen-crosslinked IgE leads to mast cell degranulation and the release of inflammatory mediators, a key event in allergic and inflammatory responses.[5][6] By inhibiting Syk, BAY 61-3606 effectively blocks these downstream signaling cascades, preventing mast cell degranulation and the subsequent release of histamine, lipid mediators, and cytokines.[4][7] These characteristics make BAY 61-3606 a valuable tool for studying mast cell biology and a potential therapeutic agent for allergic and inflammatory diseases.

Data Presentation

The inhibitory activity of BAY 61-3606 on mast cell degranulation has been quantified across various in vitro models. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in different mast cell types and against the release of various inflammatory mediators.

Cell TypeMediator Release MeasuredIC50 (nM)Reference
Rat Basophilic Leukemia (RBL-2H3) cellsβ-Hexosaminidase46[7]
Rat Peritoneal Mast CellsSerotonin17[7]
Human Cultured Mast Cells (HCMC)Histamine5.1[7]
Human Cultured Mast Cells (HCMC)Tryptase5.5[7]
Human Cultured Mast Cells (HCMC)Prostaglandin D2 (PGD2)5.8[7]
Human Cultured Mast Cells (HCMC)Leukotriene C4/D4/E4 (LTC4/D4/E4)3.3[7]
Human Cultured Mast Cells (HCMC)Granulocyte-macrophage colony-stimulating factor (GM-CSF)200[7]
Human Basophils (low serum IgE)Degranulation10.2[7]
Human Basophils (high serum IgE)Degranulation8.1[7]
Human Mast Cellsβ-Hexosaminidase26[8]

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol provides a generalized procedure for determining the inhibitory effect of BAY 61-3606 on antigen-induced degranulation in mast cells, such as Rat Basophilic Leukemia (RBL-2H3) cells.

Materials:

  • RBL-2H3 cells

  • Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)

  • Anti-DNP IgE antibody

  • DNP-HSA (antigen)

  • This compound

  • Tyrode's buffer or HEPES buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • Citrate (B86180) buffer

  • Stop solution (e.g., 0.4 M Glycine, pH 10.7)

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • 96-well plates

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in appropriate medium until they reach the desired confluence.

    • Seed the cells into 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well).

    • Sensitize the cells by incubating them with anti-DNP IgE antibody (e.g., 0.5 µg/mL) for 24 hours.[9]

  • Compound Treatment:

    • After sensitization, gently wash the cells twice with pre-warmed Tyrode's buffer to remove excess IgE.[10]

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1 hour at 37°C.[9]

  • Antigen Challenge:

    • Induce degranulation by stimulating the cells with DNP-HSA (e.g., 100 ng/mL) for 30-45 minutes at 37°C.[9][11]

  • Supernatant Collection:

    • To stop the degranulation reaction, place the plate on ice for 5 minutes.[11]

    • Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes at 4°C to pellet the cells.[10]

    • Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Enzyme Assay:

    • Prepare a fresh solution of the substrate PNAG in citrate buffer.[10]

    • In a new 96-well plate, add a portion of the collected supernatant to the PNAG solution.[9]

    • Incubate the plate at 37°C for 60-90 minutes to allow the enzymatic reaction to proceed.[10][12]

    • Stop the reaction by adding the stop solution. The development of a yellow color indicates the presence of p-nitrophenol.[11][12]

    • Measure the absorbance at 405 nm using a microplate reader.[9][12]

  • Determination of Total β-Hexosaminidase:

    • To determine the total amount of β-hexosaminidase, lyse the remaining cells in the original plate with a lysis buffer.[9][10]

    • Transfer the cell lysate to another plate containing the PNAG substrate and repeat the enzyme assay as described above.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each treatment condition using the following formula:

      • % Release = (Absorbance of Supernatant / Absorbance of Supernatant + Absorbance of Lysate) x 100

    • Plot the percentage of inhibition against the concentration of BAY 61-3606 to determine the IC50 value.

Visualizations

Signaling Pathway of BAY 61-3606 in Mast Cell Degranulation

G Antigen Antigen FceRI FcεRI Receptor Antigen->FceRI Cross-linking IgE IgE IgE->FceRI Binding Lyn Lyn FceRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation & Activation Downstream Downstream Signaling (e.g., LAT, PLCγ, MAPK) Syk->Downstream Activation BAY61_3606 BAY 61-3606 BAY61_3606->Syk Inhibition Ca_Mobilization Ca²⁺ Mobilization Downstream->Ca_Mobilization Degranulation Degranulation (Mediator Release) Ca_Mobilization->Degranulation

Caption: Inhibition of the FcεRI signaling pathway by BAY 61-3606.

Experimental Workflow for Mast Cell Degranulation Assay

G start Start: Mast Cell Culture sensitization 1. Sensitize cells with IgE (24 hours) start->sensitization wash1 2. Wash cells sensitization->wash1 treatment 3. Pre-incubate with BAY 61-3606 (1 hour) wash1->treatment stimulation 4. Stimulate with Antigen (30-45 mins) treatment->stimulation stop_reaction 5. Stop reaction (on ice) stimulation->stop_reaction centrifuge 6. Centrifuge to pellet cells stop_reaction->centrifuge collect_supernatant 7. Collect Supernatant (for released mediators) centrifuge->collect_supernatant lyse_cells 8. Lyse remaining cells (for total mediators) centrifuge->lyse_cells enzyme_assay_supernatant 9a. β-Hexosaminidase Assay (Supernatant) collect_supernatant->enzyme_assay_supernatant enzyme_assay_lysate 9b. β-Hexosaminidase Assay (Lysate) lyse_cells->enzyme_assay_lysate read_absorbance 10. Read Absorbance (405 nm) enzyme_assay_supernatant->read_absorbance enzyme_assay_lysate->read_absorbance analysis 11. Calculate % Release & IC50 read_absorbance->analysis end End analysis->end

Caption: Workflow of a β-hexosaminidase release assay.

References

Application Notes and Protocols for BAY 61-3606 Hydrochloride in Squamous Cell Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing BAY 61-3606 Hydrochloride to Elucidate the Role of Spleen Tyrosine Kinase (Syk) in Squamous Cell Carcinoma

Introduction

Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase, has emerged as a significant player in the progression of various cancers, including squamous cell carcinoma (SCC).[1][2] In head and neck squamous cell carcinoma (SCCHN), higher Syk expression is correlated with poorer survival and is implicated in cell migration and invasion.[1][2] this compound is a potent, ATP-competitive, and reversible inhibitor of Syk with high selectivity.[3][4] Its utility in cancer research is underscored by its ability to modulate key signaling pathways and cellular processes.[1][3] These application notes provide detailed protocols for utilizing this compound to investigate the function of Syk in SCC, focusing on cell migration, signaling pathways, and cell viability.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound as reported in the literature.

ParameterValueCell Line/ModelReference
Ki 7.5 nM-[3][4]
IC50 10 nM-[3][4]
Concentration for Cell Migration Inhibition Not explicitly stated, but used in assays.HN6, CAL 27 (Syk-positive SCCHN)[1]
Concentration for AKT Phosphorylation Inhibition Not explicitly stated, but observed effect.HN6 (Syk-positive SCCHN)[1]
Concentration for Cell Viability Assay 0.01-10 µMSH-SY5Y (neuroblastoma)[4]
In Vivo Dosage 50 mg/kg (i.p.)MCF-7 tumor xenograft in mice[4]

Experimental Protocols

Protocol 1: In Vitro Cell Migration Assay (Boyden Chamber Assay)

This protocol is adapted from methodologies used to assess the effect of Syk inhibition on the migration of SCCHN cells.[1]

Objective: To determine the effect of this compound on the chemotactic migration of squamous cell carcinoma cells.

Materials:

  • Squamous cell carcinoma cell lines (e.g., HN6, CAL 27 - Syk-positive; SIHN-011A - Syk-negative control)[1]

  • This compound (Calbiochem)[1]

  • DMEM with 10% FCS[1]

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

  • Fibronectin (coating agent)

  • Calcein AM (for cell labeling and quantification)

  • DMSO (vehicle control)

Procedure:

  • Cell Culture: Culture SCCHN cells in DMEM supplemented with 10% FCS at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Chamber Preparation: Coat the underside of the Boyden chamber membrane with fibronectin (10 µg/mL) overnight at 4°C and then air-dry.

  • Cell Preparation:

    • Harvest cells and resuspend them in serum-free DMEM.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1 hour at 37°C.

  • Assay Setup:

    • Add serum-free DMEM containing the respective concentrations of BAY 61-3606 or DMSO to the lower chamber. Use DMEM with 10% FCS as a chemoattractant in the lower chamber for positive control wells.

    • Add 1 x 10^5 cells in serum-free DMEM with the corresponding inhibitor concentration to the upper chamber.

  • Incubation: Incubate the chambers for 6-24 hours at 37°C.

  • Quantification:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface with methanol (B129727) and stain with a fluorescent dye like Calcein AM.

    • Quantify the migrated cells by measuring fluorescence with a plate reader or by counting under a microscope.

  • Data Analysis: Express the number of migrated cells in the treated groups as a percentage of the control group.

Protocol 2: Western Blot Analysis of Syk-Mediated Signaling

This protocol is designed to investigate the effect of BAY 61-3606 on the phosphorylation status of downstream targets of Syk, such as AKT.[1]

Objective: To assess the impact of this compound on the phosphorylation of AKT in squamous cell carcinoma cells.

Materials:

  • SCCHN cell lines (e.g., HN6)[1]

  • This compound[1]

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-Syk, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Cell Treatment:

    • Seed HN6 cells and allow them to adhere overnight.

    • Treat the cells with this compound (e.g., 1-10 µM) or DMSO for various time points (e.g., 6, 24 hours).[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system.

  • Data Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Syk Signaling Pathway in Squamous Cell Carcinoma

Syk_Signaling_Pathway_in_SCC cluster_activation Signaling Activation cluster_effect Cellular Effect EGFR EGFR GRB2 GRB-2 EGFR->GRB2 Syk Syk GRB2->Syk PI3K PI3K Syk->PI3K PLCg1 PLCγ1 Syk->PLCg1 AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT P Migration Cell Migration & Haptotaxis pAKT->Migration pPLCg1 p-PLCγ1 (Active) PLCg1->pPLCg1 P pPLCg1->Migration BAY613606 BAY 61-3606 BAY613606->Syk

Caption: Syk signaling cascade in SCCHN, initiated by EGFR, leading to cell migration.

Experimental Workflow for Studying Syk Inhibition

Experimental_Workflow start Start: Select Syk-positive and Syk-negative SCC cell lines treatment Treat cells with BAY 61-3606 (and vehicle control) start->treatment migration_assay Cell Migration Assay (Boyden Chamber) treatment->migration_assay western_blot Western Blot Analysis (p-AKT, total AKT) treatment->western_blot analysis_migration Quantify and Compare Cell Migration migration_assay->analysis_migration analysis_western Quantify and Compare Protein Phosphorylation western_blot->analysis_western conclusion Conclusion: Determine Syk's role in migration and signaling analysis_migration->conclusion analysis_western->conclusion

Caption: Workflow for investigating the effects of BAY 61-3606 on SCC cells.

Disclaimer: This document is intended for research purposes only. The protocols provided are generalized and may require optimization for specific experimental conditions and cell lines. Always refer to the primary literature and ensure compliance with all applicable laboratory safety guidelines.

References

Application Notes and Protocols for BAY 61-3606 Hydrochloride Formulation for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 61-3606 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a key mediator of signal transduction in various immune cells.[1][2][3] Its role in cellular signaling pathways makes it a compound of significant interest in preclinical research for inflammatory diseases, allergies, and certain types of cancer. This document provides detailed application notes and a protocol for the formulation and intraperitoneal (IP) administration of BAY 61-3606 hydrochloride to mice, a common route for preclinical in vivo studies.[4][5]

Physicochemical Properties and Solubility

This compound is a crystalline solid.[2] Understanding its solubility is critical for preparing a homogenous and stable formulation for in vivo administration. The compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and has some solubility in water.[4] For intraperitoneal injections in mice, it is common to use a vehicle that includes a solubilizing agent like DMSO, often in combination with other components to improve tolerability and bioavailability.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to its formulation and administration.

ParameterValueSource
Molar Mass (Hydrochloride) 426.9 g/mol [3][6][7]
Molar Mass (Free Base) 390.40 g/mol [1]
Solubility in Water 30 mg/mL[4]
Solubility in DMSO 10 mg/mL[2][6]
Recommended Storage -20°C[4][6]
Reported Effective IP Dose in Mice 50 mg/kg[2][4][5]

Signaling Pathway of BAY 61-3606

BAY 61-3606 primarily acts by inhibiting spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. Inhibition of Syk by BAY 61-3606 can modulate downstream signaling cascades, thereby affecting cellular processes such as proliferation, differentiation, and the inflammatory response.

G cluster_cell Immune Cell Receptor Receptor Syk Syk Receptor->Syk Activation Downstream Signaling Downstream Signaling Syk->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response BAY_61_3606 BAY 61-3606 Hydrochloride BAY_61_3606->Syk Inhibition

Caption: Signaling pathway showing inhibition of Syk by BAY 61-3606.

Experimental Protocol: Formulation and Intraperitoneal Injection in Mice

This protocol details the steps for preparing a formulation of this compound and administering it via intraperitoneal injection to mice. This protocol is based on a reported effective dose of 50 mg/kg.[2][4][5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Vortex mixer

  • Analytical balance

Formulation Vehicle:

A common vehicle for hydrophobic compounds for IP injection in mice consists of DMSO, PEG300, Tween 80, and saline. A suggested formulation is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Sterile Saline

Procedure:

  • Dose Calculation:

    • Determine the required dose for each mouse. For a 25g mouse at a 50 mg/kg dose:

      • Dose (mg) = 50 mg/kg * 0.025 kg = 1.25 mg

    • The typical injection volume for a mouse is 100-200 µL. To prepare a solution for a 200 µL injection volume:

      • Concentration (mg/mL) = 1.25 mg / 0.2 mL = 6.25 mg/mL

  • Preparation of the Formulation (for 1 mL total volume):

    • Weigh the required amount of this compound powder. For a 6.25 mg/mL solution, you will need 6.25 mg for 1 mL.

    • In a sterile microcentrifuge tube, add 100 µL of DMSO to the powder.

    • Vortex thoroughly until the powder is completely dissolved.

    • Add 400 µL of PEG300 and vortex until the solution is homogenous.

    • Add 50 µL of Tween 80 and vortex again.

    • Finally, add 450 µL of sterile saline to reach a final volume of 1 mL. Vortex thoroughly to ensure a uniform suspension. The final solution should be clear. If precipitation occurs, gentle warming may be required.

  • Intraperitoneal Injection:

    • Properly restrain the mouse.

    • Draw the calculated volume of the this compound formulation into a sterile 1 mL syringe with a 27-30 gauge needle.

    • Locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert the needle at a 15-20 degree angle, ensuring it does not puncture any internal organs.

    • Gently aspirate to check for any fluid (blood or urine). If none is present, slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions post-injection.

Experimental Workflow

The following diagram illustrates the workflow for preparing and administering the this compound formulation.

G cluster_prep Formulation Preparation cluster_admin Administration Weigh Weigh BAY 61-3606 HCl Dissolve_DMSO Dissolve in DMSO Weigh->Dissolve_DMSO Add_PEG Add PEG300 Dissolve_DMSO->Add_PEG Add_Tween Add Tween 80 Add_PEG->Add_Tween Add_Saline Add Saline Add_Tween->Add_Saline Vortex Vortex to Homogenize Add_Saline->Vortex Calculate_Dose Calculate Dose Vortex->Calculate_Dose Prepare_Syringe Prepare Syringe Calculate_Dose->Prepare_Syringe Restrain_Mouse Restrain Mouse Prepare_Syringe->Restrain_Mouse Inject_IP Inject Intraperitoneally Restrain_Mouse->Inject_IP Monitor Monitor Mouse Inject_IP->Monitor

Caption: Workflow for this compound formulation and IP injection.

Safety Precautions

  • Handle this compound powder in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Monitor animals closely for any signs of distress or toxicity after injection.

Disclaimer: This protocol is intended for research purposes only and should be adapted and validated by the end-user for their specific experimental needs. Always consult relevant literature and safety data sheets before handling any chemical compounds.

References

Application Notes: Western Blot Analysis of Syk Phosphorylation Following BAY 61-3606 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to assess the inhibitory effect of BAY 61-3606 hydrochloride on Spleen Tyrosine Kinase (Syk) phosphorylation. BAY 61-3606 is a potent and selective, ATP-competitive inhibitor of Syk kinase.[1][2][3][4][5] This document outlines the necessary protocols, data interpretation, and includes visual representations of the relevant biological pathways and experimental procedures.

Introduction to this compound

This compound is a highly selective and orally available inhibitor of Syk kinase with a Ki of 7.5 nM and an IC50 of 10 nM.[2][5] It functions by competing with ATP for the kinase binding site, thereby preventing the autophosphorylation of Syk and the subsequent downstream signaling cascades.[4] The inhibition of Syk phosphorylation is a key indicator of the compound's activity and can be effectively quantified using Western blot analysis. Studies have shown that BAY 61-3606 reduces the phosphorylation of Syk in various cell lines, including breast cancer cells (MCF-7 and T47D) and neuroblastoma cells.[1][5][6]

Data Presentation: Inhibitory Activity of BAY 61-3606

The following tables summarize the quantitative data regarding the inhibitory potency of BAY 61-3606 against Syk and its selectivity over other kinases.

Table 1: In Vitro Inhibitory Potency of BAY 61-3606 against Syk Kinase

ParameterValueReference
Ki (Cell-free assay)7.5 nM[1][2][4]
IC50 (Cell-free assay)10 nM[2][4][5]
IC50 (BCR-stimulated Ca2+ increase in Ramos cells)81 nM[4]
IC50 (BCR-induced mouse splenic B cell proliferation)58 nM[4]
IC50 (FcεRI-mediated hexosaminidase release from RBL-2H3 cells)46 nM[4]

Table 2: Kinase Selectivity of BAY 61-3606

KinaseInhibitionReference
Lyn>4,700 nM (Ki)[1][4]
Fyn>5,400 nM (Ki)[1][4]
Src>12,500 nM (Ki)[1][4]
Itk>6,250 nM (Ki)[1][4]
BtkNo inhibition up to 4.7 µM[1][4]

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to measure the phosphorylation of Syk at specific tyrosine residues (e.g., Tyr525/526) following treatment with this compound.[7]

Materials and Reagents
  • Cell Lines: Appropriate cell lines expressing Syk (e.g., Ramos, SH-SY5Y, MCF-7, MV4-11, MOLM-14).[1][4][5][8]

  • This compound: Prepare stock solutions in DMSO and store at -20°C or -80°C.[2]

  • Cell Culture Medium and Reagents

  • Stimulating Agent (optional): Anti-IgM, H2O2, or other relevant agonists to induce Syk phosphorylation.[8][9]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]

  • Protein Assay Kit: BCA or Bradford assay kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS.

  • Transfer Buffer

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]

  • Primary Antibodies:

    • Rabbit anti-phospho-Syk (Tyr525/526) antibody.

    • Rabbit or Mouse anti-total Syk antibody.

    • Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL substrate.

  • Imaging System: Chemiluminescence detection system.

  • Stripping Buffer (optional)

Procedure
  • Cell Culture and Treatment:

    • Culture cells under standard conditions to the desired confluency.

    • Treat cells with varying concentrations of this compound for the desired time (e.g., 2, 6, or 24 hours).[5][8] Include a vehicle-only (DMSO) control.

    • If applicable, stimulate the cells with an agonist to induce Syk phosphorylation for a predetermined time before harvesting.[9]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[9]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[9]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[9]

    • Perform electrophoresis to separate the proteins.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

    • Confirm the transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody against phospho-Syk (e.g., anti-p-Syk Tyr525/526) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.[9]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.[9]

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (for total Syk and loading control):

    • To normalize for protein loading, the membrane can be stripped of the bound antibodies using a stripping buffer.[9]

    • After stripping, re-block the membrane and probe with a primary antibody for total Syk.[9]

    • Repeat the washing, secondary antibody incubation, and detection steps.

    • The membrane can be stripped and re-probed again for a loading control like β-actin.

  • Densitometry Analysis:

    • Quantify the band intensities for both phospho-Syk and total Syk using image analysis software (e.g., ImageJ).[9]

    • Calculate the ratio of phospho-Syk to total Syk for each sample to determine the relative level of Syk phosphorylation.

    • Plot the normalized phospho-Syk levels against the concentration of BAY 61-3606 to generate a dose-response curve.

Mandatory Visualizations

Syk Signaling Pathway

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling Receptor BCR / FcR Syk Syk Receptor->Syk Recruitment & Activation PLCg PLCγ Syk->PLCg Vav Vav Syk->Vav SLP76 SLP-76 Syk->SLP76 PI3K PI3K Syk->PI3K Cellular_Response Cellular Response (Proliferation, Cytokine Release) PLCg->Cellular_Response Vav->Cellular_Response SLP76->Cellular_Response PI3K->Cellular_Response BAY613606 BAY 61-3606 BAY613606->Syk Inhibition of Phosphorylation Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment with BAY 61-3606 Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Immunoblot 6. Immunoblotting (p-Syk, Total Syk) Transfer->Immunoblot Detection 7. Chemiluminescent Detection Immunoblot->Detection Analysis 8. Densitometry Analysis Detection->Analysis

References

Application Notes and Protocols for Cell Viability Assays with BAY 61-3606 Hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BAY 61-3606 hydrochloride, a potent spleen tyrosine kinase (Syk) inhibitor, in assessing the viability of various cancer cell lines. This document includes a summary of its effects, detailed experimental protocols for common cell viability assays, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction to this compound

BAY 61-3606 is a selective, ATP-competitive inhibitor of spleen tyrosine kinase (Syk) with a Ki of 7.5 nM.[1][2][3][4] While primarily targeting Syk, it has also been shown to inhibit other kinases, such as CDK9, and can induce cell cycle arrest and apoptosis in cancer cells, in some cases independent of Syk inhibition.[1][3][5] Its ability to sensitize cancer cells to TRAIL-induced apoptosis by downregulating the anti-apoptotic protein Mcl-1 makes it a compound of significant interest in cancer research.[6][7]

Effects of this compound on Cancer Cell Viability

This compound has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, the specific cell viability assay employed, and the incubation time. A summary of reported IC50 values is presented below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineAssay TypeIncubation TimeIC50 (µM)Reference
Acute Myeloid LeukemiaMV-4-11Growth InhibitionNot Specified0.007394[3]
Eosinophilic LeukemiaEoL-1Growth InhibitionNot Specified0.33275[3]
Acute Lymphoblastic LeukemiaNALM-6Growth InhibitionNot Specified0.41739[3]
Multiple MyelomaMM.1SWST-1Not Specified>0.01[5]
Multiple MyelomaH929WST-1Not Specified>0.01[5]
Multiple MyelomaRPMI-8226WST-1Not Specified>0.01[5]
NeuroblastomaSH-SY5Y (Syk-positive)Not Specified48 hours<1[2][4]
NeuroblastomaSK-N-BE (Syk-negative)Not Specified48 hours>1[2][4]
Colon CancerHCT-116 (K-RAS mutant)Syto6072 hours~1-10[8]
Colon CancerDLD-1 (K-RAS mutant)Syto6072 hours~1-10[8]
Burkitt's LymphomaBL41Not SpecifiedNot Specified~5 (for 70% decrease in viability)[9]
Breast CancerMCF-7Not SpecifiedNot SpecifiedSensitizes to TRAIL at 2.5 µM[1][3][6]

Signaling Pathways Affected by BAY 61-3606

BAY 61-3606 primarily inhibits Syk, a key kinase in B-cell receptor signaling and other immune receptor pathways.[10] However, in the context of cancer cell viability, its effects can be more complex, involving off-target effects and Syk-independent mechanisms. One of the well-documented mechanisms is the downregulation of Mcl-1, an anti-apoptotic protein, which can occur through the inhibition of CDK9, leading to transcriptional repression, and through promoting ubiquitin-dependent degradation.[1][6][7][11][12]

BAY_61_3606_Signaling_Pathway cluster_inhibition Inhibition cluster_syk Syk-Dependent Pathway cluster_mcl1 Mcl-1 Regulation (Syk-Independent) BAY_61_3606 BAY 61-3606 Hydrochloride Syk Syk BAY_61_3606->Syk Inhibits CDK9 CDK9 BAY_61_3606->CDK9 Inhibits Mcl1_Protein Mcl-1 Protein BAY_61_3606->Mcl1_Protein Promotes Degradation BCR BCR/Immune Receptors BCR->Syk Activation PI3K_AKT PI3K/AKT Pathway Syk->PI3K_AKT Cell_Survival_Proliferation1 Cell Survival & Proliferation PI3K_AKT->Cell_Survival_Proliferation1 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation Mcl1_Gene Mcl-1 Gene RNA_Pol_II->Mcl1_Gene Transcription Mcl1_mRNA Mcl-1 mRNA Mcl1_Gene->Mcl1_mRNA Mcl1_mRNA->Mcl1_Protein Translation Ub_Proteasome Ubiquitin/ Proteasome System Mcl1_Protein->Ub_Proteasome Degradation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits

Figure 1: Signaling pathways affected by this compound.

Experimental Workflow for Cell Viability Assays

The following diagram outlines a general workflow for assessing the effect of this compound on cancer cell viability.

Experimental_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate cells (24h) Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of This compound Incubation1->Compound_Treatment Incubation2 Incubate for desired duration (e.g., 24, 48, 72h) Compound_Treatment->Incubation2 Viability_Assay Perform Cell Viability Assay (e.g., MTT, WST-1, CellTiter-Glo) Incubation2->Viability_Assay Data_Acquisition Measure absorbance or luminescence Viability_Assay->Data_Acquisition Data_Analysis Analyze data and calculate IC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for cell viability assays.

Detailed Experimental Protocols

The following are detailed protocols for commonly used cell viability assays, adapted for use with this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value.

Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt) Assay

This is another colorimetric assay that is generally more sensitive and has a simpler procedure than the MTT assay.[2][5][10][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • WST-1 reagent

  • Multichannel pipette

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding: Seed cells as described in the MTT protocol (100 µL/well).

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above.

  • Incubation: Incubate for the desired time period.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines.

  • Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, and is known for its high sensitivity.[1][6][8][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate (100 µL/well).

  • Compound Treatment: Treat cells with serial dilutions of this compound.

  • Incubation: Incubate for the desired time period.

  • Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate cell viability relative to the control and determine the IC50.

Conclusion

This compound is a versatile tool for studying cancer cell viability. Its complex mechanism of action, involving both Syk-dependent and -independent pathways, provides multiple avenues for therapeutic intervention. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound on their cancer cell lines of interest. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line to ensure accurate and reproducible results.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with BAY 61-3606 Hydrochloride and TRAIL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.[1][2] However, many cancer cell lines exhibit resistance to TRAIL-induced apoptosis.[3] A strategy to overcome this resistance is the combination of TRAIL with sensitizing agents. BAY 61-3606 hydrochloride, initially developed as a spleen tyrosine kinase (Syk) inhibitor, has been identified as a potent sensitizer (B1316253) of TRAIL-induced apoptosis in cancer cells, such as the MCF-7 breast cancer cell line.[2][3]

Mechanistically, BAY 61-3606 enhances TRAIL-induced apoptosis not through Syk inhibition, but by acting as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[2][3] This inhibition leads to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[2][3] The reduction of Mcl-1 levels primes the cancer cells for apoptosis, which is then efficiently triggered by TRAIL. This synergistic interaction leads to a significant increase in caspase activation and DNA fragmentation, hallmarks of apoptosis.[3]

This document provides detailed protocols for the analysis of apoptosis induced by the combination of this compound and TRAIL using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Data Presentation

The following table presents representative data on the induction of apoptosis in a cancer cell line following a 24-hour treatment with a CDK9 inhibitor and TRAIL. This data illustrates the synergistic effect of combining the two agents.

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control 95 ± 2.53 ± 1.52 ± 1.0
BAY 61-3606 (2.5 µM) 90 ± 3.06 ± 2.04 ± 1.5
TRAIL (50 ng/mL) 88 ± 4.08 ± 2.54 ± 1.8
BAY 61-3606 + TRAIL 45 ± 5.025 ± 4.030 ± 4.5

Note: The data presented are representative and may vary depending on the cell line, specific experimental conditions, and the CDK9 inhibitor used.

Signaling Pathway and Experimental Workflow

Signaling Pathway of TRAIL-Induced Apoptosis and Sensitization by BAY 61-3606

TRAIL_BAY_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion TRAIL TRAIL DR4_5 Death Receptors (DR4/DR5) TRAIL->DR4_5 Binding & Trimerization DISC DISC Formation (FADD, Pro-caspase-8) DR4_5->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Bid Bid Caspase8->Bid Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation tBid tBid Bid->tBid Mito Mitochondrial Outer Membrane tBid->Mito Translocation Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mcl1 Mcl-1 (Anti-apoptotic) Mcl1->Mito Inhibition of MOMP BAY BAY 61-3606 CDK9 CDK9 BAY->CDK9 Inhibition CDK9->Mcl1 Suppresses Transcription CytoC Cytochrome c Release Mito->CytoC CytoC->Procaspase3 Activation via Apoptosome

Caption: Signaling pathway of TRAIL-induced apoptosis and sensitization by BAY 61-3606.

Experimental Workflow for Apoptosis Analysis

Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Seed Cells (e.g., MCF-7) treatment Treat with BAY 61-3606, TRAIL, or Combination start->treatment harvest Harvest Cells treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Annexin V Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in Dark stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze Data (Quadrant Analysis) acquire->analyze

Caption: Experimental workflow for flow cytometry analysis of apoptosis.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human breast cancer cell line (e.g., MCF-7)

  • This compound: Stock solution in DMSO

  • Recombinant Human TRAIL/Apo2L: Stock solution in sterile PBS or water

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile

  • Trypsin-EDTA: 0.25%

  • Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer

  • DMSO: Vehicle control

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Induction of Apoptosis
  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare working solutions of BAY 61-3606 and TRAIL in complete culture medium.

    • Aspirate the old medium from the wells.

    • Add fresh medium containing the treatments as follows:

      • Untreated Control: Medium only.

      • Vehicle Control: Medium with DMSO (at the same final concentration as in the BAY 61-3606 treated wells).

      • BAY 61-3606 alone: 2.5 µM BAY 61-3606.

      • TRAIL alone: 50 ng/mL TRAIL.

      • Combination: 2.5 µM BAY 61-3606 and 50 ng/mL TRAIL.

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

Protocol for Annexin V/PI Staining and Flow Cytometry
  • Cell Harvesting:

    • Carefully collect the culture medium from each well, as it may contain detached apoptotic cells.

    • Wash the adherent cells with 1 mL of PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

    • Add 1 mL of complete medium to inactivate the trypsin and combine with the collected supernatant from the first step.

    • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Cell Washing:

    • Centrifuge the cells at 300 x g for 5 minutes at room temperature.

    • Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software. The cell populations will be distributed as follows:

      • Viable cells: Annexin V-negative and PI-negative (Lower Left Quadrant).

      • Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant).

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant).

      • Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant).

Conclusion

The combination of this compound and TRAIL presents a promising strategy to overcome TRAIL resistance in cancer cells. The protocols outlined in this document provide a robust framework for the quantitative analysis of apoptosis using flow cytometry. This methodology is essential for researchers and drug development professionals to evaluate the efficacy of this and similar combination therapies, and to further elucidate the molecular mechanisms of synergistic anti-cancer effects.

References

Application Notes and Protocols: Investigating Airway Inflammation in Rats using Oral BAY 61-3606 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 61-3606 hydrochloride is a potent, selective, and orally available inhibitor of spleen tyrosine kinase (Syk).[1][2][3][4] Syk is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, playing a pivotal role in allergic and inflammatory responses.[5][6] In the context of airway inflammation, Syk is essential for the high-affinity IgE receptor (FcεRI)-mediated signaling in mast cells and basophils, which leads to degranulation and the release of inflammatory mediators, cytokines, and lipid mediators.[1][2][6] By inhibiting Syk, BAY 61-3606 effectively blocks these downstream events, making it a valuable tool for investigating and potentially treating allergic asthma and other inflammatory airway diseases.[1][6][7]

These application notes provide detailed protocols for utilizing this compound in a rat model of ovalbumin (OVA)-induced airway inflammation, a well-established model that mimics key features of human allergic asthma.[8][9][10]

Mechanism of Action

BAY 61-3606 is an ATP-competitive inhibitor of Syk, with a high degree of selectivity over other tyrosine kinases such as Lyn, Fyn, Src, Itk, and Btk.[1][3][4] The inhibition of Syk disrupts the signaling cascade initiated by the activation of immunoreceptors like the FcεRI on mast cells and the B-cell receptor (BCR) on B-cells.[2][6] This leads to a reduction in the release of pro-inflammatory mediators, thereby attenuating the inflammatory response.[1][5]

Syk Inhibition Signaling Pathway cluster_0 Mast Cell Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Binds Syk Syk FcεRI->Syk Activates Downstream Signaling Downstream Signaling Syk->Downstream Signaling Phosphorylates Degranulation Degranulation Downstream Signaling->Degranulation Cytokine Release Cytokine Release Downstream Signaling->Cytokine Release Lipid Mediator Synthesis Lipid Mediator Synthesis Downstream Signaling->Lipid Mediator Synthesis BAY 61-3606 BAY 61-3606 BAY 61-3606->Syk Inhibits

Caption: Syk Inhibition by BAY 61-3606 in Mast Cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of BAY 61-3606

Cell TypeAssayMediator ReleaseIC50 (nM)
Rat Basophilic Leukemia (RBL-2H3)DegranulationHexosaminidase46[1]
Rat Peritoneal Mast CellsDegranulationSerotonin17[1]
Human Basophils (Healthy)Degranulation-10[1][2]
Human Basophils (Atopic)Degranulation-8.1[1][2]

Table 2: In Vivo Efficacy of BAY 61-3606 in Rats

ModelParameter MeasuredEffective Dose (Oral)Effect
Antigen-Induced Passive Cutaneous AnaphylaxisSkin Reaction3 mg/kgSignificant Suppression[1][2][3][4]
Antigen-Induced BronchoconstrictionPulmonary Pressure3 mg/kgSignificant Inhibition[1][2][11]
Antigen-Induced Bronchial EdemaEdema3 mg/kgSignificant Attenuation[1][2][11]
OVA-Induced Airway InflammationEosinophil Accumulation in BAL Fluid30 mg/kg (b.i.d.)70% Inhibition[1]

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 61-3606 on antigen-induced degranulation in mast cells.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-human serum albumin (HSA)

  • This compound

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • Cell culture medium, plates, and incubator

  • Lysis buffer

  • Stop solution (e.g., sodium carbonate)

  • Plate reader

Procedure:

  • Cell Seeding: Plate RBL-2H3 cells in a 96-well plate and culture until confluent.

  • Sensitization: Sensitize the cells by incubating with anti-DNP IgE antibody for 24 hours.[5]

  • Compound Treatment: Wash the cells to remove unbound IgE and pre-incubate with various concentrations of BAY 61-3606 or a vehicle control for 1 hour.[5]

  • Antigen Challenge: Induce degranulation by stimulating the cells with DNP-HSA for 30 minutes.[5]

  • Supernatant Collection: Carefully collect the supernatant, which contains the released β-hexosaminidase.[5]

  • Enzyme Assay:

    • Transfer the supernatant to a new 96-well plate.

    • Add the PNAG substrate solution and incubate to allow for the enzymatic reaction.[5]

    • Stop the reaction by adding the stop solution.[5]

    • Measure the absorbance at 405 nm using a plate reader.[5]

  • Cell Lysis: Lyse the remaining cells in the original plate with lysis buffer to determine the total cellular β-hexosaminidase content.[5]

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of BAY 61-3606 and determine the IC50 value.[5]

Protocol 2: In Vivo Ovalbumin (OVA)-Induced Airway Inflammation in Rats

Objective: To evaluate the effect of oral administration of BAY 61-3606 on eosinophil accumulation in the bronchoalveolar lavage (BAL) fluid of OVA-sensitized and challenged rats.

Materials:

  • Male Brown Norway or Sprague Dawley rats[9]

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • This compound

  • Vehicle control (e.g., appropriate solvent for BAY 61-3606)

  • Aerosol delivery system (e.g., nebulizer)

  • Anesthetics

  • Sterile saline

  • Centrifuge

  • Microscope slides

  • Wright-Giemsa stain

Procedure:

Experimental Workflow for OVA-Induced Airway Inflammation in Rats cluster_0 Phase 1: Sensitization cluster_1 Phase 2: Treatment & Challenge cluster_2 Phase 3: Analysis Day_0 Day 0: Sensitization 1 (i.p. injection of OVA/Alum) Day_7 Day 7: Sensitization 2 (i.p. injection of OVA/Alum) Day_0->Day_7 Day_14_21_Treat Days 14-21: Daily Treatment (Oral BAY 61-3606 or Vehicle) Day_7->Day_14_21_Treat Day_14_21_Challenge Days 14-21: Daily Challenge (Aerosolized OVA) Day_22 Day 22: Bronchoalveolar Lavage (BAL) & Eosinophil Count Day_14_21_Challenge->Day_22

Caption: Workflow for OVA-Induced Airway Inflammation Model.

  • Sensitization:

    • On days 0 and 7, sensitize the rats via intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide adjuvant.[5][12]

  • Compound Administration:

    • From day 14 to day 21, administer BAY 61-3606 (e.g., 30 mg/kg, orally, twice daily), vehicle, or a positive control like dexamethasone.[1][5]

  • Antigen Challenge:

    • From day 14 to day 21, challenge the sensitized rats with aerosolized OVA for a defined period each day.[5][8]

  • Bronchoalveolar Lavage (BAL):

    • 24 hours after the final OVA challenge, anesthetize the rats.

    • Perform BAL by instilling and retrieving a known volume of sterile saline into the lungs via a tracheal cannula.[5][12]

  • Cell Analysis:

    • Determine the total cell count in the collected BAL fluid.

    • Prepare cytospin slides and stain with Wright-Giemsa.[5]

    • Perform a differential cell count under a microscope to determine the number and percentage of eosinophils.[5]

  • Data Analysis: Compare the number of eosinophils in the BAL fluid of the BAY 61-3606-treated group with the vehicle-treated group to determine the percentage of inhibition.

Logical Relationships of BAY 61-3606 Effects

Logical Flow of BAY 61-3606's Anti-Inflammatory Effects BAY_61_3606 BAY 61-3606 (Oral Administration) Syk_Inhibition Syk Kinase Inhibition BAY_61_3606->Syk_Inhibition Mast_Cell_Stabilization Mast Cell/Basophil Stabilization Syk_Inhibition->Mast_Cell_Stabilization Reduced_Mediators Reduced Release of Inflammatory Mediators Mast_Cell_Stabilization->Reduced_Mediators Reduced_Inflammation Attenuation of Airway Inflammation Reduced_Mediators->Reduced_Inflammation Reduced_Eosinophils Decreased Eosinophil Accumulation Reduced_Inflammation->Reduced_Eosinophils Reduced_Edema Decreased Bronchial Edema Reduced_Inflammation->Reduced_Edema Reduced_Bronchoconstriction Decreased Bronchoconstriction Reduced_Inflammation->Reduced_Bronchoconstriction

Caption: Logical Flow of BAY 61-3606's Effects.

References

Troubleshooting & Optimization

How to dissolve BAY 61-3606 hydrochloride in DMSO for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of BAY 61-3606 hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO can vary between different suppliers and batches. It is crucial to use fresh, anhydrous DMSO for optimal solubility.[1] See the table below for a summary of reported solubility values.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: A detailed, step-by-step protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide.

Q4: How should I store the this compound stock solution?

A4: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for short-term storage (up to 1-3 months) or -80°C for long-term storage (up to 1 year).[1][2][3]

Q5: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?

A5: Please refer to our "Troubleshooting Guide" for solutions to common solubility issues.

Data Presentation

Table 1: Solubility and Storage of this compound in DMSO

Supplier/SourceReported Solubility in DMSORecommended Storage of Stock Solution
Selleck Chemicals14 mg/mL (fresh DMSO recommended)[1]-20°C (1 month), -80°C (1 year)[1]
MedchemExpress25 mg/mL (with ultrasonic and warming)[2]-20°C (1 month), -80°C (6 months)[2]
TargetMol3.91 mg/mL (sonication recommended)[3]-80°C (1 year)[3]
Sigma-Aldrich10 mg/mL-20°C (up to 3 months)
Cayman Chemical10 mg/mL-20°C

Note: Solubility can be affected by the purity of the compound, the quality of the DMSO, temperature, and agitation.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Pre-warm DMSO: If you plan to prepare a higher concentration stock solution, pre-warming the DMSO to 37°C can aid in dissolution.

  • Weigh the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 426.86 g/mol for hydrochloride), weigh 4.27 mg of the compound.

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the compound.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, you can use one or a combination of the following methods:

      • Warming: Gently warm the solution in a water bath or on a heating block at a temperature not exceeding 40°C for 5-10 minutes.

      • Sonication: Place the tube in a sonicator bath for 5-10 minutes.

  • Visually Inspect: Ensure the solution is clear and free of any visible particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. 1. DMSO has absorbed moisture. 2. Concentration is too high. 3. Insufficient agitation/mixing.1. Use fresh, anhydrous DMSO.[1] 2. Try preparing a more dilute stock solution. 3. Increase vortexing time, or gently warm the solution (up to 40°C) or use a sonicator.
Precipitation occurs when diluting the DMSO stock in aqueous media. 1. The final concentration of the compound in the aqueous solution exceeds its aqueous solubility. 2. The final percentage of DMSO is too low to maintain solubility.1. Lower the final concentration of this compound in your experiment. 2. Ensure the final DMSO concentration in your aqueous solution is sufficient to keep the compound dissolved (typically ≥0.1%). Perform a pilot test to determine the optimal final DMSO concentration.
Inconsistent experimental results. 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration of the stock solution.1. Always use freshly prepared stock solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles. 2. Ensure accurate weighing of the compound and measurement of the solvent volume.

Mandatory Visualization

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., BCR, FcR) Syk Syk Receptor->Syk Activation PLCg PLCγ Syk->PLCg Ras_MAPK Ras/MAPK Pathway Syk->Ras_MAPK PI3K PI3K Syk->PI3K PKC PKC PLCg->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Inflammation, Proliferation) Ras_MAPK->Gene_Expression Akt Akt PI3K->Akt Akt->NFkB NFkB->Gene_Expression BAY61_3606 BAY 61-3606 hydrochloride BAY61_3606->Syk Inhibition

Caption: Syk Signaling Pathway Inhibition by BAY 61-3606.

experimental_workflow start Start weigh Weigh BAY 61-3606 HCl start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve check_solubility Visually Inspect for Clarity dissolve->check_solubility check_solubility->dissolve Precipitate Present aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for Preparing BAY 61-3606 HCl Stock Solution.

References

Addressing off-target effects of BAY 61-3606 hydrochloride in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing BAY 61-3606 hydrochloride in kinase assays. Here, you will find troubleshooting advice and frequently asked questions to address common challenges, particularly concerning potential off-target effects, to ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] It has a high affinity for Syk, with a reported Ki (inhibition constant) of 7.5 nM and an IC50 (half-maximal inhibitory concentration) of approximately 10 nM in cell-free assays.[1][2][3][4] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[5][6]

Q2: How selective is BAY 61-3606? Am I guaranteed to only be inhibiting Syk?

While BAY 61-3606 is widely described as a highly selective Syk inhibitor, it is crucial to understand that "selective" does not mean "exclusive."[5][7][8] Several studies have shown high selectivity for Syk over other related tyrosine kinases like Lyn, Fyn, Src, Itk, and Btk, which were not significantly inhibited at concentrations up to 4.7 µM.[7][8]

However, other evidence suggests potential off-target activities, especially at higher concentrations. For instance, BAY 61-3606 has been reported to inhibit CDK9 with an IC50 of 37 nM and to downregulate Mcl-1 in a Syk-independent manner.[7][9] One study noted that at concentrations above 1 µM, off-target effects were observed in neuroblastoma cells.[10] Therefore, attributing all observed cellular effects solely to Syk inhibition without further validation can be misleading.

Q3: I'm observing a phenotype in my Syk-negative cell line after treatment with BAY 61-3606. What does this mean?

Observing an effect in a Syk-negative model is a strong indicator of an off-target effect.[10] This suggests that at the concentration used, BAY 61-3606 is inhibiting one or more other kinases or cellular proteins present in that cell line, leading to the observed phenotype. It is essential to perform dose-response experiments and use secondary validation methods to understand the true mechanism.

Q4: What concentration of BAY 61-3606 should I use in my experiments?

The optimal concentration depends on your experimental system (e.g., cell-free biochemical assay vs. cell-based assay).

  • For biochemical assays: Start with concentrations around the reported IC50 for Syk (e.g., 10 nM) and perform a dose-response curve.

  • For cell-based assays: The effective concentration can be higher due to factors like cell permeability and intracellular ATP concentrations.[11] Cellular IC50 values have been reported in the range of 10 nM to 81 nM for various functions.[4][12] It is recommended to perform a dose-response analysis to determine the lowest effective concentration that elicits the desired on-target phenotype in your specific system. Using concentrations that far exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[13]

Kinase Inhibition Profile

The following table summarizes the reported inhibitory concentrations of BAY 61-3606 against its primary target and a known off-target kinase. Note that IC50 values can vary significantly based on the assay format, substrate, and ATP concentration used.[14]

Target KinaseAssay TypeReported IC50 / KiReference
Syk Cell-freeKi: 7.5 nM[1][4][7][8]
Syk Cell-freeIC50: 10 nM[1][4][5]
Syk (BCR-induced Ca2+ influx)Cellular (Ramos cells)IC50: 81 nM[5][12]
CDK9 Cell-freeIC50: 37 nM[7]
Lyn, Fyn, Src, Itk, Btk Cell-freeKi: >4.7 µM[7][8]

Troubleshooting Guide

This section addresses common issues encountered during kinase assays with BAY 61-3606.

Issue 1: High variability between replicate wells.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions.
Inadequate Reagent Mixing Gently vortex all stock solutions before preparing dilutions. Ensure thorough mixing in the assay plate before incubation.
Edge Effects Evaporation from outer wells can concentrate reagents. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.[15]
Inconsistent Incubation Ensure consistent timing and temperature for all plates and wells. Use a properly calibrated incubator.[15]

Issue 2: My results suggest off-target activity.

Potential Cause Troubleshooting Step
Compound concentration is too high Perform a dose-response experiment. On-target effects should occur at lower concentrations than off-target effects. Try to use the lowest concentration that produces the desired on-target effect.[13]
Compound promiscuity The inhibitor may inherently bind to multiple kinases. This is a common challenge with ATP-competitive inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[13]
Confirmation of On-Target Effect To confirm that the observed phenotype is due to Syk inhibition, use a multi-pronged approach: 1. Use a Structurally Unrelated Inhibitor: Validate your results with a second, structurally different Syk inhibitor (e.g., Fostamatinib/R406).[13][16] If the phenotype persists, it is more likely an on-target effect. 2. Genetic Knockdown: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate Syk expression.[13] If the phenotype from genetic knockdown matches the inhibitor's phenotype, it strongly supports an on-target mechanism.

Experimental Protocols & Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical Syk signaling pathway downstream of a B-cell receptor (BCR) and highlights a potential off-target interaction with the transcriptional machinery via CDK9.

SYK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk phosphorylates PLCg2 PLCγ2 Syk->PLCg2 activates Vav Vav Syk->Vav activates PI3K PI3K Syk->PI3K activates NFkB NF-κB PLCg2->NFkB ERK ERK Vav->ERK Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription downstream signaling ERK->Transcription downstream signaling NFkB->Transcription downstream signaling CDK9 CDK9 RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II phosphorylates RNA_Pol_II->Transcription BAY61_3606 BAY 61-3606 BAY61_3606->Syk On-Target Inhibition BAY61_3606->CDK9 Potential Off-Target Inhibition

Caption: Syk signaling pathway and potential off-target inhibition by BAY 61-3606.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to investigate unexpected results.

Troubleshooting_Workflow start Start: Unexpected Experimental Result check_assay Step 1: Verify Assay Integrity (Controls, Reagents, Pipetting) start->check_assay assay_ok Is the assay performing correctly? check_assay->assay_ok fix_assay Action: Optimize Assay Parameters (See Troubleshooting Guide) assay_ok->fix_assay No dose_response Step 2: Perform Dose-Response Curve with BAY 61-3606 assay_ok->dose_response Yes fix_assay->check_assay is_dose_dependent Is the effect dose-dependent? dose_response->is_dose_dependent no_clear_effect Result: Effect is likely artifactual or not compound-related. is_dose_dependent->no_clear_effect No validate_target Step 3: Validate On-Target Effect is_dose_dependent->validate_target Yes validation_method Choose Validation Method validate_target->validation_method sirna Use siRNA/CRISPR to knockdown Syk validation_method->sirna inhibitor2 Use structurally distinct Syk inhibitor validation_method->inhibitor2 phenotype_match Does phenotype match? sirna->phenotype_match inhibitor2->phenotype_match on_target Conclusion: Effect is On-Target (Syk-dependent) phenotype_match->on_target Yes off_target Conclusion: Effect is Off-Target (Syk-independent) phenotype_match->off_target No

Caption: Workflow for troubleshooting and validating BAY 61-3606 effects.

Protocol: Validating On-Target Effects using Cellular Thermal Shift Assay (CETSA)

This protocol provides a method to assess whether BAY 61-3606 directly engages Syk in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cells expressing endogenous Syk (e.g., Ramos B-cells)

  • This compound

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA)

  • Equipment for SDS-PAGE and Western Blotting

  • Anti-Syk antibody

  • PCR thermocycler or heating blocks

Methodology:

  • Cell Treatment:

    • Culture cells to the desired density.

    • Treat cells with BAY 61-3606 at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.

  • Heating Step:

    • Harvest cells and wash with PBS. Resuspend cell pellets in PBS containing protease/phosphatase inhibitors.

    • Aliquot the cell suspension for each temperature point (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). Include a non-heated control (room temperature).

    • Heat the aliquots at their respective temperatures for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to release cellular contents.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Determine the protein concentration of each supernatant sample.

  • Analysis by Western Blot:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against Syk.

    • Use a suitable secondary antibody and detection reagent to visualize the bands.

  • Data Interpretation:

    • Quantify the band intensity for Syk at each temperature point for both the vehicle- and BAY 61-3606-treated samples.

    • Plot the percentage of soluble Syk relative to the non-heated control against the temperature.

    • A rightward shift in the melting curve for the BAY 61-3606-treated samples compared to the vehicle control indicates thermal stabilization and confirms direct target engagement of Syk by the compound in the cellular environment.

References

Technical Support Center: BAY 61-3606 Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAY 61-3606 hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

BAY 61-3606 is a potent and highly selective, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] It has a high affinity for Syk with a Ki of 7.5 nM and an IC50 of 10 nM.[1][3] BAY 61-3606 shows high selectivity for Syk over other kinases such as Lyn, Fyn, Src, Itk, and Btk.[4][5] By inhibiting Syk, it blocks downstream signaling pathways involved in immune responses and cell proliferation.[6]

Q2: What are the recommended administration routes for in vivo studies?

This compound can be administered both orally (p.o.) and intraperitoneally (i.p.).[1][2][4][7] The choice of administration route may depend on the specific experimental model and desired pharmacokinetic profile.

Q3: What is a typical effective dose range for this compound in vivo?

The effective dose of this compound can vary depending on the animal model and the specific application. Reported effective doses range from 3 mg/kg to 50 mg/kg.[1][2][4][5][7][8] For instance, oral administration of 3 mg/kg has been shown to be effective in a rat model of airway inflammation, while intraperitoneal injections of 50 mg/kg have been used in mouse xenograft models.[2][5][7]

Q4: What is a suitable vehicle for dissolving and administering this compound?

A common vehicle for in vivo administration involves a multi-component solvent system. One suggested formulation consists of DMSO, PEG300, Tween 80, and saline or PBS.[2][4] For example, a stock solution can be prepared in DMSO and then further diluted with PEG300, Tween 80, and an aqueous solution for the final injection volume.[2] It is crucial to use fresh DMSO as moisture can reduce solubility.[4]

Q5: What are the known downstream effects of Syk inhibition by BAY 61-3606?

Inhibition of Syk by BAY 61-3606 has been shown to reduce the phosphorylation of downstream signaling molecules such as ERK1/2 and Akt.[1][9] It can also suppress NF-κB signaling, which is critical for the production of pro-inflammatory mediators.[6][10] Additionally, BAY 61-3606 can sensitize cancer cells to TRAIL-induced apoptosis by downregulating Mcl-1.[11][12]

Troubleshooting Guide

IssuePossible CauseRecommendation
Poor solubility of this compound Use of old or hydrated DMSO.Use fresh, anhydrous DMSO to prepare stock solutions.[4] Sonication may also aid in dissolution.[2]
Incorrect vehicle composition.Ensure the correct proportions of co-solvents like PEG300 and Tween 80 are used for the final formulation. A common formulation includes DMSO, PEG300, Tween 80, and saline/PBS.[2]
Inconsistent or lack of in vivo efficacy Suboptimal dosage.The effective dose can be model-dependent. A dose-response study may be necessary. Published effective doses range from 3 mg/kg to 50 mg/kg.[1][2][4][5][7][8]
Inadequate dosing frequency or duration.Review the literature for similar models. For example, in a tumor xenograft model, twice-weekly administration for two weeks was effective.[1]
Issues with compound stability in the formulation.Prepare the final working solution fresh on the day of use to ensure stability.[7]
Observed off-target effects High dosage.At concentrations greater than 1 µM, off-target effects have been observed in vitro.[9] If in vivo toxicity is observed, consider reducing the dose.
Vehicle-related toxicity.Run a vehicle-only control group to assess any potential toxicity or effects from the administration vehicle itself.

Quantitative Data Summary

Table 1: In Vitro Efficacy of BAY 61-3606

Target/AssayIC50 / KiCell Line / SystemReference
Syk Kinase ActivityKi = 7.5 nMCell-free assay[1][4]
Syk Kinase ActivityIC50 = 10 nMCell-free assay[1][3]
Anti-IgE-induced Histamine ReleaseIC50 = 5.1 nMHuman Mast Cells[5]
Basophil Activation (healthy subjects)IC50 = 10 nMHuman Basophils[2]
Basophil Activation (atopic subjects)IC50 = 8.1 nMHuman Basophils[2]
Anti-IgM-induced B cell proliferationIC50 = 58 nMMouse Splenic B cells[5]
Antigen-induced degranulationIC50 = 46 nMRBL-2H3 cells[13]

Table 2: In Vivo Efficacy of this compound

Animal ModelAdministration RouteDosageObserved EffectReference
RatOral (p.o.)3 mg/kgSuppression of antigen-induced passive cutaneous anaphylactic reaction, bronchoconstriction, and bronchial edema.[2][4]
RatOral (p.o.)30 mg/kg, b.i.d.Attenuation of antigen-induced airway inflammation.[6]
RatN/AED50 = 8 mg/kgInhibition of passive cutaneous anaphylaxis.[5]
Mouse (MCF-7 xenograft)Intraperitoneal (i.p.)50 mg/kgReduction in tumor growth, both alone and in combination with TRAIL.[1][5][7]
Mouse (Traumatic Brain Injury)Intraperitoneal (i.p.)3 mg/kgAttenuation of neuroinflammation and neurofunctional damage.[8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is a general guideline and may require optimization based on specific experimental needs.

  • Prepare Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[2] Gentle warming and sonication can be used to aid dissolution.[2]

  • Prepare Vehicle:

    • In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween 80, and sterile saline or PBS. A common vehicle composition is a mixture of these components.

  • Prepare Final Working Solution:

    • For a target concentration of 2 mg/mL, as an example, add 50 µL of the 40 mg/mL DMSO stock solution to 300 µL of PEG300 and mix until clear.[2]

    • To this mixture, add 50 µL of Tween 80 and mix until clear.[2]

    • Finally, add 600 µL of sterile saline or PBS to reach a final volume of 1 mL.[2]

    • The final working solution should be prepared fresh on the day of administration.[7]

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol is based on studies using MCF-7 tumor xenografts in BALB/c nude mice.[1][7]

  • Animal Model:

    • Use female BALB/c nude mice, 5 weeks of age.

    • Implant MCF-7 cells subcutaneously to establish tumors.

  • Treatment Groups:

    • Vehicle control group.

    • This compound (50 mg/kg) group.

    • Optional: Combination therapy group (e.g., BAY 61-3606 + TRAIL).

  • Administration:

    • Prepare the this compound formulation as described in Protocol 1.

    • Administer the treatment via intraperitoneal injection.

    • A typical dosing schedule is twice a week for two weeks.[1]

  • Monitoring and Endpoint:

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Workflows

Syk_Signaling_Pathway Receptor Immune Receptor (e.g., BCR, FcR) Syk Syk Receptor->Syk Activation PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav BAY613606 BAY 61-3606 BAY613606->Syk Inhibition NFkB NF-κB PLCg->NFkB Akt Akt PI3K->Akt ERK ERK1/2 Vav->ERK Cell_Response Cellular Response (Inflammation, Proliferation, Survival) Akt->Cell_Response ERK->Cell_Response NFkB->Cell_Response

Caption: Simplified Syk signaling pathway and the inhibitory action of BAY 61-3606.

Experimental_Workflow Start Start: In Vivo Study Design Animal_Model Select Animal Model (e.g., Mouse, Rat) Start->Animal_Model Dose_Selection Determine Dose & Route (e.g., 50 mg/kg, i.p.) Animal_Model->Dose_Selection Formulation Prepare BAY 61-3606 Formulation (DMSO, PEG300, Tween80, Saline) Dose_Selection->Formulation Administration Administer Treatment Formulation->Administration Monitoring Monitor Efficacy & Toxicity (e.g., Tumor Volume, Body Weight) Administration->Monitoring Endpoint Endpoint Analysis (e.g., Tissue Collection, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

References

Potential for experimental artifacts with BAY 61-3606 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing BAY 61-3606 hydrochloride effectively and avoiding potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally available, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] It functions as an ATP-competitive and reversible inhibitor, preventing the phosphorylation of Syk and thereby blocking its downstream signaling pathways.[2]

Q2: How selective is BAY 61-3606 for Syk?

BAY 61-3606 is highly selective for Syk, with a Ki (inhibitor constant) of 7.5 nM and an IC50 of 10 nM in cell-free assays.[1][2] It shows minimal to no inhibitory activity against other tyrosine kinases such as Lyn, Fyn, Src, Itk, and Btk at concentrations up to 4.7 µM.[1]

Q3: What are the recommended solvent and storage conditions for this compound?

  • Solubility: this compound is soluble in water (up to 30 mg/ml), DMSO (around 2-14 mg/ml), and methanol (B129727) (1 mg/ml).[1][3] Note that moisture-absorbing DMSO can reduce solubility, so it is recommended to use fresh DMSO.[1]

  • Storage: For long-term storage, the solid compound should be stored at -20°C.[3][4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Q4: How should I prepare this compound for in vivo studies?

A common formulation for oral administration in rats involves suspending the compound in a vehicle. For intraperitoneal injections in mice, a stock solution in DMSO can be further diluted with PEG300, Tween 80, and sterile water or saline.[1][5] A typical in vivo formulation might consist of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[6] It is recommended to prepare the final working solution fresh on the day of use.[1]

Quantitative Data Summary

The following tables summarize the inhibitory potency and effective concentrations of this compound in various experimental settings.

Table 1: In Vitro Inhibitory Activity

TargetAssay TypeValueReference
SykCell-free kinase assay (Ki)7.5 nM[1][2]
SykCell-free kinase assay (IC50)10 nM[2]
CDK9In vitro kinase assay (IC50)37 nM[1]
Lyn, Fyn, Src, Itk, BtkKinase assays (Ki)>4.7 µM[7]
MAP4K2In vitro kinase assay (IC50)11.3 nM[8]

Table 2: Cellular Activity

Cell LineAssayEffectIC50 / Effective ConcentrationReference
Human Mast CellsAnti-IgE-induced histamine (B1213489) releaseInhibition5.1 nM[7]
Mouse Splenic B-cellsAnti-IgM-induced proliferationInhibition58 nM[7]
MV-4-11Growth InhibitionInhibition of cell growth0.007394 µM[1]
EoL-1Growth InhibitionInhibition of cell growth0.33275 µM[1]
NALM-6Growth InhibitionInhibition of cell growth0.41739 µM[1]
SH-SY5Y (Syk-positive)Cell ViabilityReduction in viabilitySignificant at 0.1-0.6 µM[5]
SK-N-BE(2) (Syk-negative)Cell ViabilityReduction in viabilitySignificant at >1 µM
MCF-7Sensitization to TRAIL-induced apoptosisDownregulation of Mcl-10.31 - 2.5 µM[7]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is a generalized procedure for assessing the effect of BAY 61-3606 on the viability of adherent or suspension cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. For adherent cells, allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

  • Treatment: Add the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo), following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Syk Phosphorylation

This protocol describes the detection of phosphorylated Syk (p-Syk) in cell lysates by Western blotting.

  • Cell Treatment: Culture cells to the desired confluency and treat with BAY 61-3606 or a vehicle control for the specified time. If studying stimulated Syk activation, add the appropriate stimulus (e.g., antigen, H2O2) for a short period before lysis.[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., p-Syk Y525/526 or p-Syk Y323) overnight at 4°C.[9]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Syk and a loading control protein (e.g., actin or GAPDH).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Cell Death or Toxicity Off-target effects: At concentrations greater than 1 µM, BAY 61-3606 can reduce the viability of cells that do not express Syk.Perform a dose-response curve to determine the optimal concentration. Use the lowest effective concentration that inhibits Syk phosphorylation. Consider using a structurally different Syk inhibitor as a control.
Syk-independent mechanisms: In some cell types, such as breast cancer cells, BAY 61-3606 can downregulate Mcl-1 and inhibit CDK9 independently of its effect on Syk.[10]Investigate these alternative pathways if the observed phenotype does not align with known Syk functions in your model system.
Lack of Efficacy Poor solubility/precipitation: The compound may have precipitated out of the cell culture medium.Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Ensure the final DMSO concentration is low and consistent across all conditions.
Cell line resistance: The targeted pathway may not be critical for the survival or proliferation of your chosen cell line.Confirm Syk expression and activation in your cell line. Consider using a cell line with a known dependence on Syk signaling.
Contradictory Results with Other Syk Inhibitors Different off-target profiles: Other Syk inhibitors may have different off-target effects that could lead to different phenotypic outcomes.Be aware of the known off-target profiles of the inhibitors you are using. Use multiple, structurally distinct inhibitors to confirm that the observed effect is due to Syk inhibition.
Paradoxical Pathway Activation Feedback loop activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another.Analyze the phosphorylation status of key proteins in related signaling pathways (e.g., Akt, ERK) to identify any unexpected activation.

Visualizations

Syk_Signaling_Pathway Syk Signaling Pathway and Inhibition by BAY 61-3606 cluster_receptor Cell Surface Receptor cluster_inhibition Inhibition Receptor BCR / FcR Syk Syk Receptor->Syk BAY613606 BAY 61-3606 BAY613606->Syk Inhibition pSyk p-Syk (Active) Syk->pSyk Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K, MAPK) pSyk->Downstream Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Response

Caption: Inhibition of Syk phosphorylation by BAY 61-3606.

Experimental_Workflow Typical Cell-Based Experimental Workflow start Start seed Seed Cells start->seed prepare Prepare BAY 61-3606 Dilutions seed->prepare treat Treat Cells with BAY 61-3606 and Controls prepare->treat incubate Incubate for a Defined Period treat->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: A standard workflow for in vitro experiments.

Troubleshooting_Flowchart Troubleshooting Experimental Artifacts start Unexpected Experimental Result check_conc Is BAY 61-3606 concentration >1 µM? start->check_conc off_target Potential Off-Target Effects - Lower concentration - Use alternative inhibitor check_conc->off_target Yes check_syk Is Syk expressed and active in your cell line? check_conc->check_syk No syk_negative Result may be Syk-independent - Investigate other pathways - Choose a different cell line check_syk->syk_negative No check_protocol Review Experimental Protocol - Solubility issues? - Reagent quality? check_syk->check_protocol Yes protocol_issue Optimize Protocol - Prepare fresh solutions - Validate reagents check_protocol->protocol_issue Issue Found feedback_loop Consider Feedback Loop Activation - Analyze related pathways check_protocol->feedback_loop No Issue

Caption: A logical guide to troubleshooting unexpected results.

References

BAY 61-3606 hydrochloride stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of BAY 61-3606 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is important to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[3] For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO before further dilution.

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored at -20°C.[2][3] Under these conditions, the compound is reported to be stable for up to three years. Some suppliers suggest a stability of at least four years at -20°C.

Q3: How should I store stock solutions of this compound?

A3: For optimal stability, stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1][3] Under these conditions, the solution is stable for up to one year. For shorter-term storage, solutions can be kept at -20°C for up to one to three months.[1][3][4]

Q4: Is this compound soluble in aqueous solutions?

A4: this compound is generally considered to have low solubility in water and ethanol.[3] However, one supplier indicates solubility in water at 30 mg/mL.[2] Due to these conflicting reports, it is recommended to test solubility in your specific aqueous buffer. For in vivo studies, a common formulation involves a suspension in a vehicle like CMC-Na or a solution containing DMSO, PEG300, and Tween80.[3]

Q5: Can I expect degradation of this compound in my cell culture medium?

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Precipitate observed in stock solution upon thawing. - The solution may have been stored for too long or at an inappropriate temperature.- The initial concentration may be too high for the solvent at lower temperatures.- The DMSO used may have absorbed moisture, reducing solubility.- Prepare a fresh stock solution.- Gently warm the solution and sonicate to attempt redissolving the precipitate.- Use fresh, anhydrous DMSO for preparing new stock solutions.- Consider preparing a more dilute stock solution.
Inconsistent or lower-than-expected activity in experiments. - Degradation of the compound in the stock solution or working solution.- Multiple freeze-thaw cycles of the stock solution.- Prepare fresh working solutions from a recently prepared or properly stored stock solution for each experiment.- Aliquot stock solutions after preparation to minimize freeze-thaw cycles.- Perform a stability assessment of the compound in your experimental buffer under the conditions of your assay.
Difficulty dissolving the compound. - The compound has low solubility in the chosen solvent.- The solvent quality is poor (e.g., wet DMSO).- Use the recommended solvent, DMSO, for initial dissolution.- Sonication and gentle warming may aid in dissolution.- Ensure you are using a high-purity, anhydrous solvent.

Data on Solubility and Stability

Table 1: Solubility of this compound in Different Solvents

Solvent Concentration Source
DMSO~14 mg/mL (30.21 mM)[3]
DMSO25 mg/mL (58.57 mM)[1]
DMSO2 mg/mL[2]
DMSO3.91 mg/mL (10.02 mM)[5]
WaterInsoluble[3]
Water30 mg/mL[2][6]
Methanol1 mg/mL[2]
EthanolInsoluble[3]

Note: Solubility can vary between different batches and suppliers. It is recommended to perform your own solubility tests.

Table 2: Recommended Storage Conditions and Stability

Form Solvent Storage Temperature Duration Source
PowderN/A-20°C3 years[3][5]
SolutionDMSO-80°C1 year[3][5]
SolutionDMSO-20°C1 month[1][3]
SolutionDMSO-20°C3 months[4]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol provides a general framework for determining the stability of this compound in a solvent of interest.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.

  • Preparation of Working Solutions:

    • Dilute the stock solution to a final concentration of 100 µM in the solvent to be tested (e.g., PBS, cell culture medium).

  • Incubation:

    • Aliquot the working solution into multiple sealed vials for each time point and temperature condition to be tested (e.g., Room Temperature, 4°C, 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each temperature condition for analysis. The t=0 sample should be processed immediately after preparation.

  • Sample Analysis (HPLC):

    • Inject the samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop a method that allows for the separation of the parent compound from any potential degradation products.

    • Monitor the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the peak area of the t=0 sample.

    • Plot the percentage of the remaining compound against time for each temperature condition to determine the stability profile.

Visualizations

Signaling Pathway of BAY 61-3606

BAY 61-3606 is a potent inhibitor of Spleen tyrosine kinase (Syk), a key component in various signaling pathways, including B-cell receptor (BCR) signaling and Fc receptor (FcR) mediated signaling in immune cells.[3] Inhibition of Syk by BAY 61-3606 can lead to the suppression of downstream signaling cascades, including the NF-κB pathway, which is crucial for the production of pro-inflammatory cytokines.[7]

BAY_61_3606_Signaling_Pathway cluster_receptor Cell Membrane BCR/FcR BCR/FcR Syk Syk BCR/FcR->Syk Activation Downstream Downstream Effectors (e.g., PLCγ2, Vav) Syk->Downstream BAY613606 BAY 61-3606 BAY613606->Syk Inhibition NFkB NF-κB Pathway Downstream->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: Simplified signaling pathway of BAY 61-3606 action.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a small molecule like this compound in a given solvent.

Stability_Workflow Prep Prepare Stock & Working Solutions Incubate Incubate at Different Temperatures (e.g., 4°C, RT, 37°C) Prep->Incubate Sample Collect Samples at Various Time Points (t=0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Calculate % Remaining Compound vs. Time Analyze->Data

Caption: General workflow for assessing compound stability.

References

Troubleshooting inconsistent results in BAY 61-3606 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 61-3606 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue: Inconsistent Inhibition of Target Pathway

Question: We are observing variable inhibition of the Syk pathway even when using the same concentration of BAY 61-3606. What could be the cause?

Answer: Inconsistent inhibition can stem from several factors:

  • Reagent Stability: this compound solution stability can be a factor. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Stock solutions are typically stable for shorter periods when stored at -20°C (1 month) or -80°C (6 months).[1]

  • Cellular Context: The efficacy of BAY 61-3606 can be cell-type dependent. Some studies have shown that the genetic background of the cells, such as the mutation status of genes like K-RAS, can influence the cellular response to the inhibitor.[2][3]

  • Off-Target Effects: While BAY 61-3606 is a potent Syk inhibitor, it can exhibit off-target effects on other kinases, which might lead to complex and sometimes contradictory results.[4][5] For example, it has been shown to inhibit other kinases like IKKα.[5] It is crucial to confirm target engagement in your specific experimental system, for instance, by assessing the phosphorylation status of Syk.

  • Experimental Conditions: Ensure consistent experimental parameters such as cell density, passage number, and serum concentration in the media, as these can all influence signaling pathways and drug sensitivity.

Issue: Unexpected Cellular Phenotypes

Question: We are observing cellular effects that are not typically associated with Syk inhibition. Why might this be happening?

Answer: BAY 61-3606 has been reported to induce phenotypes independent of its Syk inhibitory activity.

  • Syk-Independent Mcl-1 Downregulation: In some breast cancer cell lines, BAY 61-3606 has been shown to downregulate the anti-apoptotic protein Mcl-1, sensitizing cells to TRAIL-induced apoptosis. This effect was found to be independent of Syk inhibition.[6][7]

  • Modulation of Other Signaling Pathways: The compound can influence other signaling cascades. For instance, in certain contexts, it can lead to the re-phosphorylation and activation of ERK1/2, counteracting the effects of other treatments.[5]

  • Genotype-Specific Effects: The cellular response can be dictated by the genetic makeup of the cells. For example, cells with activating K-RAS mutations may exhibit different sensitivity to BAY 61-3606.[2][3]

To investigate these unexpected phenotypes, consider the following:

  • Use siRNA or shRNA to specifically knock down Syk and compare the phenotype to that observed with BAY 61-3606 treatment.[7][8]

  • Profile the activity of other relevant signaling pathways (e.g., MAPK/ERK, PI3K/Akt) in the presence of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically dissolved in DMSO for in vitro experiments. For in vivo studies, specific formulations involving PEG300, Tween80, and water may be required.[6] Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to maintain stability.[1]

Q2: What are the typical working concentrations for in vitro and in vivo experiments?

A2: The optimal concentration will vary depending on the cell type and experimental design.

  • In Vitro: IC50 values for Syk inhibition are in the low nanomolar range (around 7.5-10 nM).[1][6][9] However, cellular assays may require higher concentrations, often ranging from the low nanomolar to the low micromolar range (e.g., 0.01 µM to 10 µM).[1][10]

  • In Vivo: Dosing in animal models, such as rats, has been reported in the range of 3 mg/kg to 30 mg/kg, administered orally.[9][11]

Q3: How can I confirm that BAY 61-3606 is inhibiting Syk in my experiment?

A3: The most direct way to confirm Syk inhibition is to perform a Western blot analysis to assess the phosphorylation status of Syk at its activating tyrosine residues. A decrease in phosphorylated Syk (p-Syk) levels upon treatment with BAY 61-3606 would indicate target engagement.[1][7] You can also assess the phosphorylation of downstream Syk substrates.

Q4: Are there known off-target effects of BAY 6-3606 I should be aware of?

A4: Yes, while considered selective, BAY 61-3606 has been shown to inhibit other kinases. A kinase screen revealed that at 1 µM, it could inhibit a small number of other kinases by more than 90%.[2][3] It has also been reported to non-specifically inhibit JNK.[12] Researchers should be cautious and consider these potential off-target effects when interpreting their data.

Quantitative Data Summary

Table 1: In Vitro Efficacy of BAY 61-3606

Cell Type/AssayTarget/MediatorIC50 (nM)Reference
Recombinant Syk Kinase AssaySyk Kinase Activity7.5 (Ki)[6][9]
RBL-2H3 CellsAntigen-induced Degranulation46[9]
Human Basophils (healthy)Antigen-induced Degranulation10[9]
Human Basophils (atopic)Antigen-induced Degranulation8.1[9]
Ramos Human B CellsBCR-stimulated Ca2+ influx81[9]
Mouse Splenic B CellsBCR-induced Proliferation58[9]
In Vitro Kinase AssayCDK9 Kinase Activity37[6][7]
In Vitro Kinase AssayMAP4K2 Kinase Activity11.3[3]

Table 2: In Vivo Efficacy of BAY 61-3606 in Rats

ModelEndpointEffective Dose (mg/kg, p.o.)Reference
Passive Cutaneous Anaphylaxis (PCA)Inhibition of Dye Leakage8 (ED50)[9]
Antigen-induced BronchoconstrictionSignificant Suppression3[9]
Antigen-induced Bronchial EdemaSignificant Suppression3[9]
Antigen-induced Airway InflammationAttenuationNot specified[9]

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (using RBL-2H3 cells)

This protocol is a generalized procedure for evaluating the effect of BAY 61-3606 on antigen-induced degranulation in rat basophilic leukemia (RBL-2H3) cells.[11]

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Sensitization: Sensitize the cells by incubating with an anti-DNP IgE antibody for 24 hours.

  • Compound Treatment: Wash the cells and pre-incubate with various concentrations of BAY 61-3606 or a vehicle control (e.g., DMSO) for 1 hour.

  • Antigen Challenge: Stimulate the cells with DNP-HSA for 30 minutes to induce degranulation.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Enzyme Assay: Transfer the supernatant to a new 96-well plate containing a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG). Incubate to allow the enzyme to react with the substrate. Stop the reaction and measure the absorbance at 405 nm using a plate reader.

  • Cell Lysis: Lyse the remaining cells in the original plate to determine the total β-hexosaminidase content.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of BAY 61-3606 and determine the IC50 value.

Protocol 2: In Vivo Airway Inflammation Model in Rats

This is a generalized protocol to assess the in vivo efficacy of BAY 61-3606 in a rat model of ovalbumin (OVA)-induced airway inflammation.[11]

  • Sensitization: Sensitize Wistar rats by intraperitoneal injection of OVA emulsified in an adjuvant (e.g., aluminum hydroxide) on day 0 and day 7.

  • Compound Administration: Administer BAY 61-3606 (e.g., 30 mg/kg, orally, twice daily), vehicle control, or a positive control (e.g., dexamethasone) for a specified period (e.g., from day 14 to day 21).

  • Antigen Challenge: Challenge the rats with aerosolized OVA on specific days during the treatment period.

  • Bronchoalveolar Lavage (BAL): 24 hours after the final OVA challenge, anesthetize the rats and perform a BAL by instilling and retrieving saline from the lungs.

  • Cell Analysis: Determine the total cell count in the BAL fluid. Prepare cytospin slides and perform a differential cell count (e.g., using Wright-Giemsa stain) to quantify the number of eosinophils.

  • Data Analysis: Compare the number of eosinophils in the BAL fluid of the BAY 61-3606-treated group with the vehicle-treated group to determine the percentage of inhibition.

Visualizations

Syk_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Receptor Fc Receptor (FcR) or B-Cell Receptor (BCR) ITAM ITAM Receptor->ITAM Phosphorylation Syk Syk ITAM->Syk Recruitment & Activation PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav BAY61_3606 BAY 61-3606 BAY61_3606->Syk Inhibition Calcium Calcium Mobilization PLCg->Calcium NFkB NF-κB Activation PI3K->NFkB MAPK MAPK Activation Vav->MAPK Inflammation Inflammation Cytokine Release NFkB->Inflammation MAPK->Inflammation

Caption: Canonical Syk signaling pathway and the inhibitory action of BAY 61-3606.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Start_vitro Start Cell_Culture Cell Culture (e.g., RBL-2H3) Start_vitro->Cell_Culture Treatment BAY 61-3606 Treatment Cell_Culture->Treatment Assay Cell-based Assay (e.g., Degranulation) Treatment->Assay Analysis_vitro Data Analysis (IC50) Assay->Analysis_vitro End_vitro End Analysis_vitro->End_vitro Start_vivo Start Animal_Model Animal Model (e.g., Rat) Start_vivo->Animal_Model Dosing BAY 61-3606 Dosing Animal_Model->Dosing Endpoint_Measurement Endpoint Measurement (e.g., BAL Fluid Analysis) Dosing->Endpoint_Measurement Analysis_vivo Data Analysis (Inhibition %) Endpoint_Measurement->Analysis_vivo End_vivo End Analysis_vivo->End_vivo

Caption: Generalized experimental workflows for in vitro and in vivo studies.

Troubleshooting_Logic Start Inconsistent Results Observed Check_Reagent Check Reagent (Fresh solution? Storage?) Start->Check_Reagent Check_Protocol Review Protocol (Consistent parameters?) Start->Check_Protocol Consider_Off_Target Consider Off-Target Effects Start->Consider_Off_Target Assess_Cell_Context Assess Cellular Context (Genotype?) Start->Assess_Cell_Context Confirm_Target Confirm Target Engagement (p-Syk Western Blot) Consider_Off_Target->Confirm_Target Use_Controls Use Orthogonal Controls (Syk siRNA/shRNA) Consider_Off_Target->Use_Controls Profile_Pathways Profile Other Pathways (ERK, Akt) Assess_Cell_Context->Profile_Pathways Outcome Refined Interpretation of Results Confirm_Target->Outcome Use_Controls->Outcome Profile_Pathways->Outcome

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Minimizing Cytotoxicity of BAY 61-3606 Hydrochloride in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of BAY 61-3606 hydrochloride in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of spleen tyrosine kinase (Syk).[1][2][3][4][5] Its high selectivity makes it a valuable tool for studying Syk-mediated signaling pathways.[3] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction in various hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils. By inhibiting Syk, BAY 61-3606 can modulate immune and inflammatory responses. The inhibitor has a Ki of 7.5 nM and an IC50 of 10 nM for Syk.[1][2][4][5] It has been shown to induce cell cycle arrest and apoptosis in certain cell types.[3]

Q2: I am observing significant cell death in my primary cell cultures after treatment with BAY 61-3606. What are the potential causes?

A2: Significant cell death in primary cell cultures treated with BAY 61-3606 can stem from several factors:

  • High Concentration: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The concentration of BAY 61-3606 may be too high for your specific primary cell type.

  • Prolonged Exposure: Continuous exposure to the inhibitor can lead to cumulative toxicity and disrupt normal cellular functions.

  • Off-Target Effects: While BAY 61-3606 is highly selective for Syk, at higher concentrations, off-target effects on other kinases cannot be entirely ruled out and may contribute to cytotoxicity.[6]

  • Solvent Toxicity: The solvent used to dissolve BAY 61-3606, typically DMSO, can be toxic to primary cells, especially at concentrations above 0.1-0.5%.

  • Suboptimal Cell Culture Conditions: Primary cells are more demanding in their culture requirements. Factors like media composition, serum quality, and cell density can influence their susceptibility to drug-induced stress.

  • Inherent Sensitivity of the Cell Type: Some primary cell types are inherently more sensitive to perturbations in signaling pathways.

Q3: What are the recommended working concentrations of BAY 61-3606 for different primary cell types?

A3: The optimal concentration of BAY 61-3606 is highly dependent on the primary cell type and the specific experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for your experiment. The following table summarizes some reported effective concentrations in various primary cell types.

Primary Cell TypeEffective Concentration RangeObserved Effect
Primary Neuron-Glia Cultures1 µMNeuroprotective, prevented LPS-induced neuronal loss.[1][2][7]
Primary Microglia1 - 5 µMInhibition of phagocytosis.[3] Some microglial death was observed at 1 µM in the absence of LPS.[1][2][7]
Freshly Isolated Rat Mast Cells17 nM (IC50)Inhibition of antigen-induced degranulation.[8]
Human Basophils8.1 - 10 nM (IC50)Inhibition of anti-IgE-induced histamine (B1213489) release.
Human Monocytes12 nM (IC50)Inhibition of FcR-mediated superoxide (B77818) production.[8]
Bone Marrow-Derived Macrophages (BMDMs)1 µMInhibition of Syk signaling for TREM2 agonist function studies.[9]
Primary Human Macrophages>250 ng/mLFailed to achieve 50% inhibition of IL-8 or TNF-α release.[10]

Q4: How can I prepare and store this compound to maintain its stability and minimize potential toxicity?

A4: Proper handling and storage are critical for the efficacy and consistency of your experiments.

  • Reconstitution: Prepare a stock solution of this compound in a high-quality, anhydrous solvent like DMSO. For example, a 10 mM stock solution is commonly used.[11] Ensure the compound is fully dissolved.

  • Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[12]

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your pre-warmed cell culture medium. It is crucial to mix the solution thoroughly to ensure homogeneity.

  • Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Problem 1: Excessive cell death observed even at low concentrations of BAY 61-3606.

Possible CauseRecommended Solution
High sensitivity of the primary cell type. Perform a more granular dose-response curve starting from very low concentrations (e.g., in the low nanomolar range). Reduce the exposure time of the cells to the inhibitor.
Suboptimal cell culture conditions. Ensure your primary cells are healthy and not stressed before adding the inhibitor. Use high-quality, fresh media and serum. Optimize cell seeding density to avoid overgrowth or sparse cultures.
Compound precipitation in the media. Visually inspect the culture medium for any signs of precipitation after adding BAY 61-3606. Prepare fresh dilutions from the stock solution for each experiment.
Contamination of cell cultures. Regularly check your cultures for any signs of bacterial or fungal contamination. Use sterile techniques throughout your experiments.

Problem 2: Inconsistent or variable results between experiments.

Possible CauseRecommended Solution
Inconsistent compound activity. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect the stock solution from light. Purchase the compound from a reputable supplier and check the purity data.
Variability in primary cell isolates. If possible, use cells from the same donor or batch for a set of comparative experiments. Be aware of potential donor-to-donor variability and account for it in your experimental design and data analysis.
Inconsistent timing of treatment and analysis. Standardize the timing of all experimental steps, including cell seeding, inhibitor addition, and endpoint assays.
Pipetting errors. Use calibrated pipettes and ensure accurate and consistent pipetting of the inhibitor and other reagents.

Experimental Protocols

Protocol 1: General Strategy for Optimizing BAY 61-3606 Concentration and Exposure Time

This protocol provides a framework for determining the optimal, non-toxic working concentration of BAY 61-3606 for your specific primary cell culture.

  • Cell Seeding: Plate your primary cells at their optimal seeding density in a multi-well plate (e.g., 96-well) and allow them to adhere and stabilize for 24 hours.

  • Dose-Response Setup: Prepare a series of dilutions of BAY 61-3606 in your cell culture medium. A wide range of concentrations is recommended for the initial experiment (e.g., from 1 nM to 10 µM). Include a vehicle-only control (DMSO).

  • Time-Course Setup: For each concentration, set up parallel cultures to be incubated for different durations (e.g., 6, 24, 48, and 72 hours).

  • Treatment: Replace the existing medium with the medium containing the different concentrations of BAY 61-3606 or the vehicle control.

  • Viability Assessment: At each time point, assess cell viability using a suitable assay. An assay that measures membrane integrity (e.g., Trypan Blue exclusion or a live/dead fluorescent stain) is recommended over metabolic assays (e.g., MTT), as the latter can be confounded by changes in cellular metabolism induced by the inhibitor.

  • Data Analysis: Plot cell viability against the log of the inhibitor concentration for each time point. Determine the highest concentration and longest exposure time that does not significantly impact cell viability. This will be your optimal working range for subsequent functional assays.

Protocol 2: Co-treatment with an Antioxidant to Mitigate Oxidative Stress-Related Cytotoxicity

If you suspect that the cytotoxicity of BAY 61-3606 in your primary cells is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.

  • Determine Optimal NAC Concentration: First, perform a dose-response experiment to determine a non-toxic concentration of NAC for your primary cells (typically in the range of 1-10 mM).

  • Co-treatment Protocol:

    • Pre-treat your primary cells with the optimized concentration of NAC for 1-2 hours before adding BAY 61-3606.

    • Add BAY 61-3606 at the desired concentration (as determined in Protocol 1) to the NAC-containing medium.

    • Include appropriate controls: untreated cells, cells treated with NAC alone, cells treated with BAY 61-3606 alone, and a vehicle control.

  • Viability Assessment: Assess cell viability at your desired time point and compare the viability of cells co-treated with NAC and BAY 61-3606 to those treated with BAY 61-3606 alone.

Protocol 3: Use of a Pan-Caspase Inhibitor to Reduce Apoptosis

If BAY 61-3606 is inducing apoptosis in your primary cells, a pan-caspase inhibitor like Z-VAD-FMK can be used to block this cell death pathway.

  • Determine Optimal Z-VAD-FMK Concentration: Perform a dose-response experiment to find a non-toxic and effective concentration of Z-VAD-FMK for your cells (typically in the range of 10-50 µM).[1][2][7][13][14]

  • Co-treatment Protocol:

    • Pre-treat your primary cells with the optimized concentration of Z-VAD-FMK for 1-2 hours before adding BAY 61-3606.

    • Add BAY 61-3606 at the desired concentration.

    • Include all necessary controls as described in Protocol 2.

  • Apoptosis and Viability Assessment: At your desired time point, assess both cell viability and markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to confirm that Z-VAD-FMK is effectively inhibiting apoptosis without causing other cytotoxic effects.

Visualizations

BAY_61_3606_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Syk Syk Receptor->Syk Activation Downstream Effectors Downstream Effectors Syk->Downstream Effectors Phosphorylation Transcription Factors Transcription Factors Downstream Effectors->Transcription Factors Activation BAY_61_3606 BAY 61-3606 BAY_61_3606->Syk Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation

Caption: Simplified signaling pathway of BAY 61-3606 action.

Experimental_Workflow_Cytotoxicity Start Start: Seed Primary Cells Dose_Response Prepare Serial Dilutions of BAY 61-3606 Start->Dose_Response Incubation Incubate for a Defined Period Dose_Response->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Data and Determine Non-Toxic Concentration Viability_Assay->Data_Analysis End End: Proceed with Functional Assays Data_Analysis->End

Caption: Experimental workflow for determining optimal concentration.

Troubleshooting_Logic Problem High Cytotoxicity Observed Check_Concentration Is the concentration too high? Problem->Check_Concentration Check_Exposure Is the exposure time too long? Problem->Check_Exposure Check_Solvent Is the solvent concentration toxic? Problem->Check_Solvent Check_Cells Are the cells healthy? Problem->Check_Cells Optimize Optimize Conditions Check_Concentration->Optimize Yes Check_Exposure->Optimize Yes Check_Solvent->Optimize Yes Check_Cells->Optimize Yes Solution_Concentration Perform dose-response and use lower concentration. Optimize->Solution_Concentration Solution_Exposure Reduce incubation time. Optimize->Solution_Exposure Solution_Solvent Lower final DMSO concentration (<0.1%). Optimize->Solution_Solvent Solution_Cells Improve cell culture practice and use fresh media. Optimize->Solution_Cells

Caption: Troubleshooting logic for high cytotoxicity.

References

Impact of serum concentration on BAY 61-3606 hydrochloride activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BAY 61-3606 hydrochloride in in vitro experiments. The content focuses on the critical impact of serum concentration on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3] By inhibiting Syk, BAY 61-3606 blocks downstream signaling cascades, affecting processes such as degranulation, cytokine synthesis, and B-cell receptor activation.[1][3][4]

Q2: How does the concentration of serum in my cell culture medium affect the in vitro activity of this compound?

The presence of serum in cell culture medium can significantly reduce the apparent potency of this compound. This is primarily due to the binding of the compound to serum proteins, especially albumin. This protein binding sequesters the inhibitor, reducing the free concentration available to interact with its target, Syk, within the cells. Consequently, a higher total concentration of BAY 61-3606 is required to achieve the same level of biological effect in the presence of serum, leading to an increase in the observed half-maximal inhibitory concentration (IC50). This phenomenon is often referred to as an "IC50 shift".

Q3: Is there quantitative data available on the IC50 shift of this compound with varying serum concentrations?

Table 1: Representative Impact of Serum Concentration on the In Vitro IC50 of a Selective Syk Inhibitor

Fetal Bovine Serum (FBS) Concentration (%)Apparent IC50 (nM)Fold Shift in IC50
0% (Serum-free)101.0
2%353.5
5%808.0
10%15015.0

Note: This data is illustrative and intended to demonstrate the expected trend. Actual values for this compound may vary depending on the cell line, assay endpoint, and specific experimental conditions.

Troubleshooting Guide

Issue 1: I am not observing the expected level of Syk inhibition or cellular effect at the published IC50 concentration.

  • Possible Cause: High serum concentration in your culture medium.

    • Troubleshooting Step: Review the serum percentage in your experimental medium. Many published IC50 values are determined in low-serum or serum-free conditions. If your protocol requires higher serum levels for cell viability, you will likely need to use a higher concentration of BAY 61-3606 to compensate for protein binding.

    • Recommendation: Perform a dose-response curve in your specific cell line and medium conditions to determine the empirical IC50 for your experimental setup. It is also advisable to test a range of serum concentrations to understand its impact.

  • Possible Cause: Compound instability.

    • Troubleshooting Step: Ensure that your stock solution of this compound is properly prepared and stored. Repeated freeze-thaw cycles should be avoided.

    • Recommendation: Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment.

Issue 2: I am observing high variability in my results between experiments.

  • Possible Cause: Inconsistent serum batches.

    • Troubleshooting Step: Different lots of serum can have varying protein compositions, which can affect the extent of inhibitor binding.

    • Recommendation: If possible, use the same batch of serum for a series of related experiments. If you must switch batches, it is good practice to re-validate the optimal concentration of BAY 61-3606.

  • Possible Cause: Inconsistent cell culture conditions.

    • Troubleshooting Step: Variations in cell density, passage number, or overall cell health can influence the experimental outcome.

    • Recommendation: Standardize your cell culture protocols, including seeding density and passage number, to ensure consistency between experiments.

Experimental Protocols

Protocol 1: In Vitro Syk Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against recombinant Syk kinase.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of BAY 61-3606 in the kinase reaction buffer.

    • Prepare a solution of recombinant Syk kinase and a suitable peptide substrate in the kinase reaction buffer.

    • Prepare an ATP solution in the kinase reaction buffer.

  • Assay Procedure:

    • Add the diluted BAY 61-3606 or DMSO (vehicle control) to the wells of a microplate.

    • Add the Syk kinase and substrate solution to each well.

    • Incubate for a predetermined time (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for a specific duration (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence polarization).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of BAY 61-3606 relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay to Determine the Impact of Serum on this compound Activity

This protocol describes a method to assess how different serum concentrations affect the potency of BAY 61-3606 in a cell proliferation assay.

  • Cell Culture:

    • Culture your chosen cell line (e.g., a B-cell lymphoma line) in its recommended growth medium.

  • Assay Setup:

    • Seed the cells into 96-well plates at a predetermined density.

    • Prepare separate batches of assay medium containing different concentrations of FBS (e.g., 0%, 2%, 5%, 10%).

    • Prepare serial dilutions of this compound in each of the prepared assay media.

  • Treatment:

    • Remove the initial culture medium from the wells and replace it with the media containing the various concentrations of BAY 61-3606 and different serum percentages. Include vehicle controls for each serum condition.

    • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Measure cell viability using a standard method such as an MTT, XTT, or a luminescence-based ATP assay.

  • Data Analysis:

    • For each serum concentration, normalize the viability data to the respective vehicle control.

    • Plot the normalized cell viability against the logarithm of the BAY 61-3606 concentration.

    • Determine the IC50 value for each serum condition by fitting the data to a dose-response curve.

    • Analyze the shift in IC50 values as a function of serum concentration.

Visualizations

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen binding Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, BTK, Akt) Syk->Downstream Phosphorylation BAY61_3606 BAY 61-3606 hydrochloride BAY61_3606->Syk Inhibition Response Cellular Response (Proliferation, Survival, Cytokine Release) Downstream->Response

Caption: Simplified Syk signaling pathway downstream of the B-Cell Receptor (BCR) and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Cells 4. Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Prepare_Media 2. Prepare Media with Varying Serum % Add_Drug 5. Add Drug Dilutions to Cells Prepare_Media->Add_Drug Prepare_Drug 3. Prepare Serial Dilutions of BAY 61-3606 Prepare_Drug->Add_Drug Seed_Cells->Add_Drug Incubate 6. Incubate for 48-72h Add_Drug->Incubate Measure_Viability 7. Measure Cell Viability Incubate->Measure_Viability Calculate_IC50 8. Calculate IC50 for Each Serum Condition Measure_Viability->Calculate_IC50 Analyze_Shift 9. Analyze IC50 Shift Calculate_IC50->Analyze_Shift

Caption: Experimental workflow for determining the impact of serum concentration on the in vitro activity of this compound.

References

Long-term stability of BAY 61-3606 hydrochloride stock solutions at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of BAY 61-3606 hydrochloride stock solutions and addresses common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store stock solutions of this compound at -20°C for short-term storage and at -80°C for long-term storage. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Q2: How long can I store my this compound stock solutions at -20°C and -80°C?

A2: The stability of this compound stock solutions can vary slightly between suppliers. However, a general guideline for stability is as follows:

Storage TemperatureRecommended Maximum Storage Duration
-20°C1 to 3 months[1][2][3][4][5]
-80°C6 months to 1 year[1][2][4][5]

Note: It is always best to refer to the manufacturer's specific recommendations for the longest shelf life.

Q3: What is the mechanism of action for this compound?

A3: BAY 61-3606 is a potent and selective inhibitor of Spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors. By inhibiting Syk, BAY 61-3606 can modulate downstream signaling cascades involved in inflammation and other immune responses.

Troubleshooting Guides

Issue 1: Precipitation is observed in my stock solution upon thawing.

  • Possible Cause: The concentration of the stock solution may be too high, or the solvent may not be optimal for long-term storage at low temperatures.

  • Troubleshooting Steps:

    • Warm the solution: Gently warm the vial to room temperature and vortex to see if the precipitate redissolves.

    • Sonicate: If warming is insufficient, sonicate the solution for a short period.

    • Filter the solution: If the precipitate does not redissolve, it may be necessary to centrifuge the vial and carefully collect the supernatant for use. Note that this will alter the effective concentration of your stock.

    • Prepare a fresh, lower-concentration stock: If precipitation is a recurring issue, consider preparing a new stock solution at a lower concentration.

Issue 2: I am seeing a loss of inhibitory activity in my experiments.

  • Possible Cause: The compound may have degraded over time due to improper storage, repeated freeze-thaw cycles, or exposure to light.

  • Troubleshooting Steps:

    • Prepare fresh dilutions: Always prepare fresh working dilutions from a frozen stock aliquot for each experiment.

    • Verify stock solution integrity: If possible, use an analytical method like HPLC to check the purity of your stock solution against a fresh standard.

    • Review storage protocol: Ensure that stock solutions are stored in tightly sealed, light-protected (amber) vials at the recommended temperature.

    • Consider the experimental conditions: The stability of the compound in your assay buffer at the experimental temperature (e.g., 37°C) should be considered. The compound may be less stable under these conditions over long incubation periods.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of powder in anhydrous DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of Stock Solution Stability by HPLC
  • Objective: To determine the long-term stability of this compound stock solutions at -20°C and -80°C.

  • Methodology:

    • Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.

    • Immediately analyze an aliquot of the freshly prepared stock solution (T=0) by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and peak area.

    • Store the remaining aliquots at -20°C and -80°C in the dark.

    • At specified time points (e.g., 1, 2, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.

    • Allow the aliquots to thaw completely at room temperature.

    • Analyze each aliquot by HPLC under the same conditions as the T=0 sample.

    • Compare the peak area of the parent compound at each time point to the initial peak area at T=0 to calculate the percentage of the compound remaining. A decrease in the parent peak area and the appearance of new peaks may indicate degradation.

Visualizations

Syk_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Recruitment & Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation BAY61_3606 BAY 61-3606 (Inhibitor) BAY61_3606->Syk Inhibition PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream

Caption: Inhibition of the Syk Signaling Pathway by BAY 61-3606.

experimental_workflow prep_stock Prepare BAY 61-3606 Stock Solution in DMSO t0_analysis T=0 Analysis (HPLC) prep_stock->t0_analysis storage Store Aliquots at -20°C and -80°C prep_stock->storage data_comparison Compare Peak Areas to T=0 t0_analysis->data_comparison timepoint_analysis Analyze Aliquots at Specific Time Points (e.g., 1, 3, 6 months) storage->timepoint_analysis timepoint_analysis->data_comparison stability_determination Determine Long-Term Stability data_comparison->stability_determination

Caption: Experimental Workflow for Stability Assessment.

References

Technical Support Center: Overcoming Resistance to BAY 61-3606 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance or unexpected results when using BAY 61-3606 hydrochloride in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

BAY 61-3606 is a potent and selective, ATP-competitive inhibitor of Spleen tyrosine kinase (Syk), with a Ki (inhibitor constant) of 7.5 nM and an IC50 of 10 nM.[1][2][3] It functions by blocking the kinase activity of Syk, which is involved in various cellular signaling pathways, including B-cell receptor (BCR) signaling and Fc receptor-mediated signaling.[3][4] In some cancer cells, BAY 61-3606 has been shown to induce cell cycle arrest and apoptosis.[4]

Q2: My cancer cell line is not responding to BAY 61-3606 treatment. What are the possible reasons?

Lack of response to BAY 61-3606 can be attributed to several factors:

  • Low or absent Syk expression: The primary target of BAY 61-3606 is Syk. If your cell line does not express Syk, the drug will likely have no effect through its primary mechanism.[5]

  • Syk-independent survival pathways: Cancer cells may rely on alternative survival pathways that are not dependent on Syk signaling.

  • Drug efflux pumps: Overexpression of multidrug resistance (MDR) transporters can pump the compound out of the cell, preventing it from reaching its target.

  • Off-target effects: In some contexts, the effects of BAY 61-3606 are independent of Syk inhibition. For instance, it has been shown to downregulate the anti-apoptotic protein Mcl-1 by inhibiting CDK9.[6][7][8] Resistance might arise from alterations in these off-target pathways.

  • Mutations in downstream signaling molecules: Alterations in proteins downstream of Syk, such as STAT3, could confer resistance.[9][10]

Q3: How can I determine if my cell line is a good candidate for BAY 61-3606 treatment?

First, verify the expression of Syk in your cell line at the protein level using Western blotting. High Syk expression may indicate potential sensitivity. Additionally, review the literature to see if the Syk pathway is known to be a critical survival pathway in your cancer type.

Q4: Can BAY 61-3606 be used in combination with other therapies to overcome resistance?

Yes, BAY 61-3606 has been shown to sensitize cancer cells to other treatments, particularly TRAIL (TNF-related apoptosis-inducing ligand).[2][4][6][11][12] It achieves this by downregulating the anti-apoptotic protein Mcl-1.[6][11][12] Combining BAY 61-3606 with TRAIL has been shown to suppress tumor growth in vivo.[11][13]

Troubleshooting Guide

Problem 1: No significant decrease in cell viability observed after treatment.

Possible Cause 1: Low or absent Syk expression.

  • Troubleshooting Step: Assess Syk protein levels in your cell line using Western blotting. Compare with a positive control cell line known to express Syk.

Possible Cause 2: Cell line utilizes Syk-independent survival pathways.

  • Troubleshooting Step: Investigate the phosphorylation status of downstream effectors that can be regulated by Syk, such as STAT3, ERK1/2, and Akt, via Western blot.[2][9][10][14] A lack of change in the phosphorylation of these proteins after treatment may suggest that other pathways are dominant.

Possible Cause 3: The observed effects of BAY 61-3606 in other cell lines are due to off-target effects.

  • Troubleshooting Step: BAY 61-3606 can inhibit CDK9, leading to Mcl-1 downregulation.[6][7][8] Assess Mcl-1 protein levels after treatment. If Mcl-1 levels do not decrease, your cells may have a resistance mechanism related to Mcl-1 regulation.

Problem 2: Initial response to BAY 61-3606 is followed by acquired resistance.

Possible Cause 1: Upregulation of compensatory signaling pathways.

  • Troubleshooting Step: Perform phosphoproteomic analysis to identify signaling pathways that have become hyperactivated in the resistant cells compared to the parental, sensitive cells. This can reveal new therapeutic targets for combination therapy.

Possible Cause 2: Increased expression of anti-apoptotic proteins.

  • Troubleshooting Step: Use Western blotting to compare the expression levels of key anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) between sensitive and resistant cells.

Quantitative Data Summary

Table 1: IC50 Values of BAY 61-3606 in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MV-4-11Acute Myeloid Leukemia0.007394[4]
EoL-1Eosinophilic Leukemia0.33275[4]
NALM-6Acute Lymphoblastic Leukemia0.41739[4]
SH-SY5YNeuroblastomaLower than SK-N-BE[2][15]
SK-N-BENeuroblastomaHigher than SH-SY5Y[2][15]

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of BAY 61-3606 on cell viability.[16][17][18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[18]

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[2][18]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[18]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or between 550 and 600 nm.[16][18]

Western Blotting

This protocol is used to detect changes in protein expression and phosphorylation.[20][21][22][23]

  • Cell Lysis: After treatment with BAY 61-3606, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[21]

  • SDS-PAGE: Load 20-40 µg of protein per well onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20][23]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Syk, anti-p-STAT3, anti-Mcl-1, anti-actin) overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

siRNA Transfection

This protocol is for knocking down the expression of a target gene (e.g., Syk, CDK9) to validate its role in BAY 61-3606's mechanism of action.[24][25][26][27]

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.[24][27]

  • Complex Formation:

    • Solution A: Dilute the target siRNA (e.g., 20-80 pmols) in 100 µL of serum-free medium.[27]

    • Solution B: Dilute the transfection reagent in 100 µL of serum-free medium.[27]

    • Combine solutions A and B, mix gently, and incubate for 15-45 minutes at room temperature.[27]

  • Transfection: Wash the cells with serum-free medium. Add the siRNA-transfection reagent complex to the cells and incubate for 5-7 hours at 37°C.[27]

  • Post-Transfection: Add antibiotic-free normal growth medium and incubate for an additional 24-72 hours before proceeding with downstream experiments (e.g., Western blot, cell viability assay).[26]

Visualizations

BAY613606_Syk_Pathway BAY613606 BAY 61-3606 Syk Syk BAY613606->Syk Inhibition pSTAT3 p-STAT3 Syk->pSTAT3 Phosphorylation STAT3 STAT3 Proliferation Cell Survival & Proliferation pSTAT3->Proliferation Promotes

Caption: Inhibition of the Syk-STAT3 signaling pathway by BAY 61-3606.

BAY613606_OffTarget_Pathway BAY613606 BAY 61-3606 CDK9 CDK9 BAY613606->CDK9 Inhibition RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Activates Mcl1_mRNA Mcl-1 mRNA RNA_Pol_II->Mcl1_mRNA Transcription Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits TRAIL TRAIL TRAIL->Apoptosis Induces

Caption: Off-target effect of BAY 61-3606 on the CDK9/Mcl-1 axis, sensitizing cells to TRAIL.

Troubleshooting_Workflow Start Cell line shows resistance to BAY 61-3606 CheckSyk 1. Check Syk Expression (Western Blot) Start->CheckSyk SykPresent Syk Expressed CheckSyk->SykPresent Yes SykAbsent Syk Not Expressed CheckSyk->SykAbsent No CheckDownstream 2. Assess Downstream Signaling (p-STAT3, p-ERK) SykPresent->CheckDownstream Conclusion1 Conclusion: Primary target absent. Consider alternative treatments. SykAbsent->Conclusion1 PathwayActive Pathway Not Inhibited CheckDownstream->PathwayActive ConsiderOffTarget 3. Investigate Off-Target Effects (Check Mcl-1 levels) PathwayActive->ConsiderOffTarget Conclusion2 Conclusion: Compensatory signaling likely. Consider combination therapy. PathwayActive->Conclusion2 Mcl1Unchanged Mcl-1 Unchanged ConsiderOffTarget->Mcl1Unchanged Conclusion3 Conclusion: Resistance in Mcl-1 pathway. Explore CDK9 inhibitors or TRAIL combination. Mcl1Unchanged->Conclusion3

Caption: Troubleshooting workflow for BAY 61-3606 resistance.

References

Interpreting unexpected phenotypes after BAY 61-3606 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY 61-3606 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant apoptosis and cell cycle arrest in our cell line treated with BAY 61-3606, but we cannot detect any Spleen Tyrosine Kinase (Syk) expression. Is this an expected result?

A1: Yes, this is a documented phenomenon. While BAY 61-3606 is a potent inhibitor of Syk, it has been shown to induce apoptosis and cell cycle arrest through mechanisms independent of Syk inhibition.[1] In multiple myeloma cell lines, for example, BAY 61-3606 was found to have anti-proliferative effects even in cells with no detectable Syk expression.[1] These effects are thought to be mediated by off-target activities of the compound.

Q2: What are the known off-target effects of BAY 61-3606 that could explain unexpected phenotypes?

A2: Several off-target effects of BAY 61-3606 have been identified and could account for unexpected experimental outcomes:

  • CDK9 Inhibition: BAY 61-3606 can inhibit Cyclin-Dependent Kinase 9 (CDK9) with an in vitro IC50 of 37 nM.[2][3] This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1, sensitizing cancer cells to TRAIL-induced apoptosis.[2][3] This effect on Mcl-1 has been shown to be independent of Syk.[2][3]

  • MAP4K2 (GCK) Inhibition: In colorectal cancer cells, BAY 61-3606 has been shown to inhibit MAP4K2 (also known as Germinal Center Kinase or GCK).[4][5] This can lead to distinct biological activities depending on the genetic background of the cells. For instance, in wild-type K-RAS cells, inhibition of MAP4K2 can confer sensitivity to RAF inhibitors.[4][5]

  • JNK Pathway Modulation: Some studies suggest that BAY 61-3606 may inhibit JNK, which could potentially interfere with the apoptotic effects of certain chemotherapeutic agents.[6] Conversely, other research has shown that BAY 61-3606 treatment can induce the synthesis of JNK and its upstream activator ASK1, promoting apoptotic signaling.[7]

Q3: We are seeing a decrease in Mcl-1 levels after BAY 61-3606 treatment. What is the mechanism behind this?

A3: The downregulation of Mcl-1 by BAY 61-3606 is a well-documented, Syk-independent effect.[2][3] The primary mechanism is the inhibition of CDK9.[2][3] CDK9 is responsible for phosphorylating the C-terminal domain of RNA polymerase II, which is crucial for the transcription of short-lived proteins like Mcl-1. By inhibiting CDK9, BAY 61-3606 reduces Mcl-1 transcription.[3] Additionally, BAY 61-3606 can promote the ubiquitin/proteasome-dependent degradation of the Mcl-1 protein.[2]

Q4: Can BAY 61-3606 affect cellular pathways other than apoptosis and cell cycle?

A4: Yes, BAY 61-3606 has been shown to influence other cellular processes. For instance, it can impact autophagy. In the context of neurodegenerative disease models, inhibition of Syk by BAY 61-3606 has been linked to a decrease in the activation of the mTOR pathway, which in turn can lead to an increase in the autophagic degradation of proteins like Tau.[8][9]

Troubleshooting Guides

Problem 1: My experimental results with BAY 61-3606 are not consistent with Syk inhibition in my cell model.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: Consider the known off-targets of BAY 61-3606, such as CDK9 and MAP4K2.[2][3][4][5] Analyze the expression and activity of key proteins in the pathways regulated by these off-targets (e.g., Mcl-1 for CDK9, NF-κB signaling for MAP4K2).

  • Possible Cause 2: Syk-independent signaling in your specific cell type.

    • Troubleshooting Step: To confirm if the observed phenotype is truly Syk-independent, use a structurally different Syk inhibitor or employ a genetic approach like siRNA or shRNA to knock down Syk expression. Compare the results with those from BAY 61-3606 treatment.

Problem 2: I am observing a synergistic effect when combining BAY 61-3606 with another drug, but the mechanism is unclear.

  • Possible Cause: BAY 61-3606 is sensitizing the cells through one of its off-target effects.

    • Troubleshooting Step: Investigate the known pathways affected by BAY 61-3606's off-targets. For example, if the other drug's efficacy is limited by high Mcl-1 levels, the CDK9-inhibitory activity of BAY 61-3606 could be the source of the synergy.[3] Similarly, if the other drug is a RAF inhibitor, the effect of BAY 61-3606 on MAP4K2 could be at play in cells with wild-type K-RAS.[4][5]

Data Presentation

Table 1: Inhibitory Activity of BAY 61-3606

TargetAssay TypeIC50 / KiReference
SykCell-free assay (Ki)7.5 nM[2][10][11][12][13]
SykAnti-IgE-induced histamine (B1213489) release in human mast cells5.1 nM[11]
SykAnti-IgM-induced proliferation of mouse splenic B cells58 nM[11]
CDK9In vitro kinase assay37 nM[2][3]
Lyn, Fyn, Src, Itk, BtkCell-free assay (Ki)>4.7 µM[2][11]

Table 2: Effects of BAY 61-3606 on Various Cell Lines

Cell LineCell TypeObserved EffectSyk-Dependent?Key PathwayReference
MCF-7Breast CancerSensitization to TRAIL-induced apoptosis, Mcl-1 downregulationNoCDK9 Inhibition[2][3]
MM.1S, H929, RPMI-8226Multiple MyelomaCell cycle arrest (G0/G1), apoptosisNoIKZF1/3 degradation[1]
DLD-1 (mutant K-RAS)Colorectal CancerReduced cell viabilityNoMAPK-independent[4][5]
SH-SY5YNeuroblastomaReduced cell viability, decreased ERK1/2 and Akt phosphorylationYesSyk inhibition[6][10]
SK-N-BE(2)NeuroblastomaReduced cell viability (less sensitive than SYK-positive cells)NoOff-target[6][10]

Experimental Protocols

Protocol 1: Western Blot Analysis of Mcl-1 and Phospho-RNA Polymerase II

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with BAY 61-3606 at various concentrations (e.g., 1-10 µM) for the desired time (e.g., 6-24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Mcl-1, phospho-RNA Polymerase II (Ser2), total RNA Polymerase II, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with BAY 61-3606 as described above for a duration appropriate to observe cell cycle changes (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, including any floating cells, and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.

Mandatory Visualizations

Syk_Signaling_Pathway cluster_receptor Cell Membrane BCR BCR Syk Syk BCR->Syk Activation Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response BAY613606 BAY 61-3606 BAY613606->Syk Inhibition

Caption: Canonical Syk Signaling Pathway and Inhibition by BAY 61-3606.

Off_Target_Pathways cluster_cdk9 CDK9 Pathway cluster_map4k2 MAP4K2 Pathway BAY613606 BAY 61-3606 CDK9 CDK9 BAY613606->CDK9 Inhibition MAP4K2 MAP4K2 (GCK) BAY613606->MAP4K2 Inhibition RNAPII RNA Pol II CDK9->RNAPII Phosphorylation Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA Transcription Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Apoptosis_Inhibition Inhibition of Apoptosis Mcl1_Protein->Apoptosis_Inhibition NFkB NF-κB Signaling MAP4K2->NFkB Cell_Survival Cell Survival NFkB->Cell_Survival

Caption: Key Off-Target Pathways of BAY 61-3606.

Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed Check_Syk Is Syk expressed and active in your model? Start->Check_Syk Syk_Dependent Phenotype may be Syk-dependent. Verify with genetic knockdown or alternative Syk inhibitor. Check_Syk->Syk_Dependent Yes Syk_Independent Phenotype is likely Syk-independent. Check_Syk->Syk_Independent No Investigate_Off_Targets Investigate known off-targets: - Check Mcl-1 levels (CDK9) - Assess NF-κB pathway (MAP4K2) - Analyze JNK/ERK/Akt signaling Syk_Independent->Investigate_Off_Targets

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Validation & Comparative

Validating Syk Inhibition In Vivo: A Comparative Guide to BAY 61-3606 Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spleen tyrosine kinase (Syk) has emerged as a critical mediator in various signaling pathways, making it a compelling target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancers. BAY 61-3606 hydrochloride is a potent and selective Syk inhibitor that has demonstrated efficacy in preclinical in vivo models. This guide provides an objective comparison of BAY 61-3606 with other notable Syk inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their in vivo studies.

Performance Comparison of Syk Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of this compound alongside two other well-characterized Syk inhibitors: Fostamatinib (the prodrug of R406) and Entospletinib.

Table 1: In Vitro Potency of Syk Inhibitors

CompoundTargetAssay TypeIC50 / KiSelectivityReference
BAY 61-3606 SykKinase AssayKi = 7.5 nMHighly selective against a panel of other kinases.[1][1]
R406 (active metabolite of Fostamatinib) SykKinase AssayKi = 30 nMAlso inhibits other kinases such as FLT3.[2][2]
Entospletinib (GS-9973) SykKinase AssayIC50 = 9.5 nMHighly selective for Syk.

Table 2: In Vivo Efficacy of Syk Inhibitors in Rodent Models of Arthritis

CompoundAnimal ModelDosing RegimenKey FindingsReference
BAY 61-3606 Zymosan-induced non-septic shock in rats3 mg/kg, i.p.Reversed hypotension and inflammation.[3][3]
Fostamatinib Collagen-Induced Arthritis (CIA) in rats15 and 30 mg/kg, p.o.Significantly reduced arthritis severity and joint damage.[4][4]
Entospletinib Serum-transfer-induced arthritis in mice50 mg/kg, p.o., twice dailyDose-dependently decreased macroscopic signs of joint inflammation.[5][6][5][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to validate Syk inhibition, the following diagrams are provided.

Syk_Signaling_Pathway cluster_receptor Cell Membrane Receptor Receptor Syk Syk Receptor->Syk Activation Downstream Effectors Downstream Effectors Syk->Downstream Effectors Phosphorylation Cellular Response Cellular Response Downstream Effectors->Cellular Response BAY_61_3606 BAY 61-3606 BAY_61_3606->Syk Inhibition

Caption: Syk signaling pathway and the inhibitory action of BAY 61-3606.

In_Vivo_Workflow Disease_Induction Disease Model Induction (e.g., CIA in rats) Treatment_Groups Treatment Groups: - Vehicle - BAY 61-3606 - Comparator Disease_Induction->Treatment_Groups Dosing Compound Administration Treatment_Groups->Dosing Monitoring Clinical Scoring & Physiological Measurements Dosing->Monitoring Endpoint_Analysis Endpoint Analysis: - Histopathology - Biomarker Analysis Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Comparison Endpoint_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo validation of Syk inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key in vivo models used to assess Syk inhibitor efficacy.

Collagen-Induced Arthritis (CIA) in Rats

This is a widely used model for rheumatoid arthritis that relies on an autoimmune response to collagen.

  • Immunization: Female Lewis rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.

  • Booster: A booster injection is typically given 7 days after the primary immunization.

  • Treatment: Prophylactic or therapeutic treatment with the Syk inhibitor (e.g., Fostamatinib at 15-30 mg/kg, p.o.) or vehicle is initiated before or after the onset of clinical signs of arthritis.[4]

  • Assessment: The severity of arthritis is monitored by scoring paw swelling, erythema, and ankylosis. At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.[4]

Passive Cutaneous Anaphylaxis (PCA) in Rats

This model is used to evaluate the in vivo efficacy of compounds on IgE-mediated allergic reactions.

  • Sensitization: Rats are passively sensitized by an intradermal injection of an anti-dinitrophenyl (DNP) IgE antibody.

  • Compound Administration: The test compound (e.g., BAY 61-3606 at 3 mg/kg, p.o.) or vehicle is administered at a specified time before antigen challenge.[1]

  • Antigen Challenge: An intravenous injection of DNP-human serum albumin along with Evans blue dye is administered.

  • Evaluation: The extent of the allergic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the skin at the site of sensitization.[1]

Conclusion

This compound is a highly potent and selective Syk inhibitor with demonstrated in vivo efficacy. When compared to other Syk inhibitors such as Fostamatinib and Entospletinib, the choice of compound will depend on the specific research question, the desired selectivity profile, and the animal model being used. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions for their in vivo studies targeting Syk. It is important to note that direct comparative studies under identical experimental conditions are limited, and therefore, careful consideration of the available data is warranted when selecting a Syk inhibitor for in vivo validation.

References

Comparing the efficacy of BAY 61-3606 hydrochloride with R406 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Efficacy Comparison: BAY 61-3606 Hydrochloride vs. R406

This guide provides a detailed comparison of the in vitro efficacy of two prominent Spleen Tyrosine Kinase (Syk) inhibitors: this compound and R406. Both are ATP-competitive inhibitors investigated for their roles in mediating immunoreceptor signaling. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their biochemical potency, cellular activity, and the experimental protocols used for their evaluation.

Data Presentation

The following tables summarize the quantitative data for this compound and R406, focusing on their inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀/EC₅₀) in various in vitro assays.

Table 1: Biochemical Potency Against Purified Syk Kinase

CompoundType of InhibitionKᵢ (Inhibitor Constant)IC₅₀ (Cell-Free Assay)
This compound ATP-competitive, Reversible7.5 nM[1][2][3][4]10 nM[1][4][5]
R406 ATP-competitive30 nM[6][7]41 nM[6][7]

Table 2: Cellular Activity in Various In Vitro Models

CompoundCell Type / AssayParameter MeasuredIC₅₀ / EC₅₀
This compound Human Basophils (Healthy)Mediator Release10 nM[3]
Human Basophils (Atopic)Mediator Release8.1 nM[3]
Mast CellsDegranulation5 - 46 nM[3]
RBL-2H3 Rat Basophilic Leukemia CellsHexosaminidase Release46 nM[8]
Rat Peritoneal Mast CellsSerotonin Release17 nM[8]
U937 Human Monocytic CellsFcγR-mediated Superoxide Production52 nM[8]
Ramos Human B-CellsBCR-stimulated Ca²⁺ Mobilization81 nM[8]
Mouse Splenic B-CellsBCR-induced Proliferation58 nM[8]
R406 Various Cell TypesSyk-dependent Signaling33 - 171 nM[7]
Human B-CellsProliferation151 nM[6]
THP-1 Human Monocytic CellsFcεRI/FcγR-mediated Signaling171 nM[6]
Ramos Human B-CellsBLNK Phosphorylation457 nM[6]
DLBCL Cell LinesProliferation0.8 - 8.1 µM[7]

Signaling Pathway and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and typical experimental workflows.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immunoreceptor (BCR, FcR) ITAM ITAM Syk Syk ITAM->Syk recruits & activates Src_Kinase Src Family Kinase (e.g., Lyn) Src_Kinase->ITAM phosphorylates PLCg2 PLCγ2 Syk->PLCg2 phosphorylates Vav Vav Syk->Vav phosphorylates PI3K PI3K Syk->PI3K phosphorylates Downstream Downstream Effectors (Akt, ERK, NF-κB) PLCg2->Downstream Vav->Downstream PI3K->Downstream Response Cellular Responses (Proliferation, Degranulation, Cytokine Release) Downstream->Response Inhibitor BAY 61-3606 or R406 Inhibitor->Syk inhibits

Caption: Syk signaling pathway initiated by immunoreceptor activation.

In_Vitro_Kinase_Assay Start Start: Prepare Reagents PrepInhibitor 1. Prepare serial dilutions of BAY 61-3606 or R406 in DMSO Start->PrepInhibitor AddInhibitor 2. Add inhibitor or DMSO (vehicle) to 96/384-well plate PrepInhibitor->AddInhibitor AddEnzyme 3. Add purified recombinant Syk enzyme AddInhibitor->AddEnzyme Incubate1 4. Pre-incubate to allow inhibitor-enzyme binding AddEnzyme->Incubate1 AddSubstrate 5. Initiate reaction by adding Substrate/ATP Mix (e.g., [γ-³²P]-ATP or cold ATP) Incubate1->AddSubstrate Incubate2 6. Incubate at room temp (e.g., 60 minutes) AddSubstrate->Incubate2 StopReaction 7. Stop reaction and detect signal Incubate2->StopReaction End End: Calculate IC₅₀ StopReaction->End

Caption: Generalized workflow for an in vitro biochemical kinase assay.

Cell_Based_Assay cluster_assays Endpoint Assay Examples Start Start: Culture Cells SeedCells 1. Seed cells (e.g., RBL-2H3, Ramos) in a multi-well plate Start->SeedCells Incubate1 2. Incubate (e.g., 24h) to allow adherence/stabilization SeedCells->Incubate1 AddInhibitor 3. Pre-treat cells with BAY 61-3606, R406, or vehicle control Incubate1->AddInhibitor AddStimulus 4. Stimulate cells to activate Syk-dependent pathway (e.g., anti-IgE, anti-IgM) AddInhibitor->AddStimulus Incubate2 5. Incubate for defined period (minutes to hours) AddStimulus->Incubate2 Assay 6. Perform endpoint assay Incubate2->Assay End End: Data Analysis & EC₅₀ Assay->End Viability Cell Viability (e.g., WST-1) Assay->Viability Western Western Blot (p-Syk, p-ERK) Assay->Western Mediator Mediator Release (ELISA, Luminescence) Assay->Mediator

References

A Comparative Guide to Selective Syk Inhibitors: BAY 61-3606 Hydrochloride vs. Piceatannol

Author: BenchChem Technical Support Team. Date: December 2025

Spleen Tyrosine Kinase (Syk) has emerged as a crucial therapeutic target for a range of immunological and inflammatory diseases, as well as certain hematological malignancies. As a non-receptor tyrosine kinase, Syk is a key mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2][3] Its inhibition presents a promising strategy to modulate aberrant immune responses. This guide provides an objective comparison between two prominent selective Syk inhibitors: BAY 61-3606 hydrochloride, a potent synthetic inhibitor, and Piceatannol, a naturally occurring stilbenoid.

Biochemical Potency and Selectivity

The efficacy and safety of a kinase inhibitor are largely determined by its potency towards the intended target and its selectivity over other kinases. BAY 61-3606 demonstrates exceptional potency and selectivity for Syk. In contrast, Piceatannol, while selective for Syk over some kinases like Lyn, exhibits broader off-target activity against other kinase families.[4]

Table 1: Comparison of In Vitro Potency (IC₅₀/Kᵢ) of Selective Syk Inhibitors

Inhibitor Syk IC₅₀ (nM) Syk Kᵢ (nM) Primary Off-Target Kinase IC₅₀ (µM)
This compound 10[5][6][7] 7.5[5][8][9] >4.7 for Lyn, Fyn, Src, Itk, Btk[8][9][10]

| Piceatannol | 1,530[11] | 15,000 | 3 (PKA), 8 (PKC), 12 (MLCK)[4] |

Lower values indicate higher potency. A broader kinase selectivity profile provides a clearer picture of potential off-target activities.

Table 2: Kinase Selectivity Profile Summary

Inhibitor Primary Target Key Off-Targets Notes
This compound Syk Minimal Highly selective, with no significant inhibition of other tyrosine kinases like Lyn, Fyn, Src, Itk, and Btk at concentrations up to 4.7 µM.[8][9][12] Also reported to inhibit CDK9 with an IC₅₀ of 37 nM.[8]

| Piceatannol | Syk | PKA, PKC, MLCK, CDPK, JAK-1, PI3K | A natural stilbene (B7821643) with ~10-fold selectivity for Syk over Lyn.[4] It also potently inhibits several other kinases, suggesting a broader mechanism of action.[4][13] |

Mechanism of Action and Cellular Effects

Both BAY 61-3606 and Piceatannol act as ATP-competitive inhibitors of Syk, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[5][14] This inhibition effectively blocks signaling cascades responsible for various cellular responses in immune cells.

In mast cells and basophils, FcεRI-mediated signaling is potently suppressed by BAY 61-3606, inhibiting degranulation and the release of inflammatory mediators like histamine (B1213489).[9][10][15][16] Similarly, Piceatannol is known to inhibit antigen-stimulated phosphorylation of Syk and histamine release in mast cells.[4][17]

In B cells, BAY 61-3606 effectively inhibits B-cell receptor (BCR) signaling.[8] Both inhibitors have also been shown to induce apoptosis in various cancer cell lines.[2][8][18] However, Piceatannol's effects can be broader, impacting pathways like NF-κB activation independent of its Syk inhibition.[4]

G cluster_membrane cluster_cytoplasm Antigen Antigen IgE IgE FcεRI FcεRI IgE->FcεRI Cross-links Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Recruits & Phosphorylates PLCγ PLCγ Syk->PLCγ Vav Vav Syk->Vav PI3K PI3K Syk->PI3K Inhibitors BAY 61-3606 Piceatannol Inhibitors->Syk Inhibits Downstream_Signaling Downstream Signaling (MAPK, Ca²⁺ mobilization) PLCγ->Downstream_Signaling Vav->Downstream_Signaling PI3K->Downstream_Signaling Cellular_Response Cellular Response (Degranulation, Cytokine Release) Downstream_Signaling->Cellular_Response G cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Model b1 Recombinant Syk Enzyme b2 Incubate with Inhibitor b1->b2 b3 Add Substrate & ATP b2->b3 b4 Measure Phosphorylation b3->b4 b5 Calculate IC₅₀ b4->b5 c1 Sensitize Mast Cells with IgE c2 Treat with Inhibitor c1->c2 c3 Challenge with Antigen c2->c3 c4 Measure Degranulation (β-hexosaminidase release) c3->c4 c5 Calculate IC₅₀ c4->c5 v1 Administer Inhibitor to Animal Model v2 Induce Disease (e.g., Allergic Challenge) v1->v2 v3 Measure Physiological & Inflammatory Readouts v2->v3 v4 Assess Efficacy v3->v4

References

A Comparative Analysis of the Off-Target Kinase Profile of BAY 61-3606 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential toxicities. This guide provides a detailed comparison of the off-target kinase profile of BAY 61-3606 hydrochloride, a potent Spleen Tyrosine Kinase (Syk) inhibitor, with other notable Syk inhibitors such as Fostamatinib (B613848) (the active metabolite R406), Entospletinib (GS-9973), and PRT062607.

Kinase Inhibition Profile: A Comparative Overview

BAY 61-3606 is recognized for its high selectivity for Syk.[1][2][3] Experimental data demonstrates that it potently inhibits Syk with a Ki (inhibitor constant) of 7.5 nM.[1][2][3][4] In contrast, its activity against other tested tyrosine kinases, including Lyn, Fyn, Src, Itk, and Btk, is significantly lower, with Ki values exceeding 4,700 nM.[1][2][4] This high degree of selectivity is a key characteristic of BAY 61-3606.

In comparison, other Syk inhibitors exhibit varied selectivity profiles. Fostamatinib's active metabolite, R406, is considered a less selective inhibitor, with activity against numerous other kinases at therapeutically relevant concentrations.[5][6] Entospletinib (GS-9973) is reported to be more selective than R406, potently inhibiting Syk with an IC50 of 7.7 nM while showing minimal activity against a broader panel of kinases.[1][2][7] PRT062607 is also a highly selective Syk inhibitor, with an IC50 of approximately 1-2 nM and over 80-fold selectivity for Syk compared to other kinases such as Fgr and Lyn.[3][8][9] TAK-659 is a dual inhibitor of both SYK and FMS-like tyrosine kinase 3 (FLT3).[10][11]

The following table summarizes the available quantitative data on the kinase inhibition profiles of these compounds.

KinaseBAY 61-3606 (Ki in nM)Fostamatinib (R406)Entospletinib (GS-9973) (IC50 in nM)PRT062607 (P505-15) (IC50 in nM)
Syk 7.5 [1][2][3][4]Potent inhibitor7.7 [1][2][7]1-2 [3][8][9]
Lyn>5,400[1]Inhibits->80-fold selective for Syk
Fyn>12,500[1]Inhibits->80-fold selective for Syk
Src>6,250[1]Inhibits--
Itk>4,700[1]---
Btk>5,000[1]---
FLT3-Inhibits>1000-fold selective for Syk[1]>80-fold selective for Syk
JAK2-Inhibits>1000-fold selective for Syk[1]-
KDR (VEGFR2)-Inhibits>1000-fold selective for Syk[1]-

Note: A direct comparison of absolute IC50 or Ki values across different studies should be approached with caution due to variations in assay conditions.

Syk Signaling Pathway

Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[12] Upon receptor engagement and the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases, Syk is recruited to the cell membrane where it becomes activated.[13][14] Activated Syk then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[13][15] These pathways ultimately regulate cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[12]

Syk_Signaling_Pathway cluster_receptor Receptor FcR / BCR ITAM ITAM pITAM p-ITAM Src_Family Src-Family Kinases Src_Family->ITAM phosphorylates Syk Syk pITAM->Syk recruits pSyk Activated Syk Syk->pSyk activation Adaptors Downstream Adaptors (e.g., SLP76, PLCγ2) pSyk->Adaptors phosphorylates PI3K_Akt PI3K/Akt Pathway Adaptors->PI3K_Akt MAPK MAPK Pathway Adaptors->MAPK Cell_Response Cellular Responses (e.g., Cytokine Release, Proliferation) PI3K_Akt->Cell_Response MAPK->Cell_Response Inhibitor BAY 61-3606 Inhibitor->Syk

Caption: Simplified Syk signaling pathway initiated by receptor engagement.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

  • Compound Preparation: A serial dilution of the test inhibitor (e.g., BAY 61-3606) is prepared in a suitable solvent, typically DMSO.

  • Kinase Reaction Setup: The assay is performed in a multi-well plate format (e.g., 96-well or 384-well). Each well contains the purified kinase enzyme, a specific substrate peptide or protein, and a reaction buffer containing cofactors like MgCl2.

  • Inhibitor Addition: The diluted inhibitor is added to the wells at various concentrations. Control wells receive only the solvent (DMSO) to determine maximal kinase activity.

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to phosphorylate the substrate.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane that binds the phosphorylated substrate.

  • Washing: The membrane is washed to remove any unbound [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor prep_plate Dispense Inhibitor and Controls into Assay Plate prep_inhibitor->prep_plate add_kinase Add Kinase/Substrate Mix to each well prep_plate->add_kinase initiate_reaction Initiate Reaction with [γ-³³P]ATP add_kinase->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Spot onto Membrane incubate->stop_reaction wash Wash Membrane stop_reaction->wash detect Quantify Radioactivity wash->detect analyze Calculate % Inhibition and Determine IC50 detect->analyze end End analyze->end

Caption: Workflow for a radiometric kinase inhibition assay.

References

Cross-Validation of BAY 61-3606 Hydrochloride Effects with siRNA-Mediated Syk Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the pharmacological inhibition of Spleen Tyrosine Kinase (Syk) using BAY 61-3606 hydrochloride and the genetic knockdown of Syk via small interfering RNA (siRNA). The objective is to offer researchers a framework for cross-validating experimental results, distinguishing between on-target and potential off-target effects of the chemical inhibitor.

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cell types, including B cells, mast cells, and macrophages.[1] Its involvement in immune responses and its dysregulation in various cancers and inflammatory diseases have made it a significant therapeutic target.[2] BAY 61-3606 is a potent and selective, ATP-competitive inhibitor of Syk.[3][4][5][6] An alternative and highly specific method for reducing Syk function is siRNA-mediated gene silencing, which prevents the translation of Syk protein. Comparing the outcomes of these two distinct inhibitory methods is essential for validating that the observed cellular effects are indeed a consequence of Syk inhibition.

Comparative Analysis: Pharmacological vs. Genetic Inhibition

The primary advantage of using a small molecule inhibitor like BAY 61-3606 is the ability to control the timing and dosage of inhibition acutely. However, the potential for off-target effects is a significant consideration. Conversely, siRNA provides high specificity for the target gene but involves a longer process of transfection and protein depletion, which may allow for compensatory mechanisms to arise within the cell.

A notable example of the importance of this cross-validation comes from studies on the anti-apoptotic protein Mcl-1. Treatment of MCF-7 breast cancer cells with BAY 61-3606 resulted in the downregulation of Mcl-1, sensitizing the cells to TRAIL-induced apoptosis.[7][8] However, when Syk expression was suppressed using siRNA, the protein levels of Mcl-1 remained unchanged.[7][8][9] This discordance strongly suggests that BAY 61-3606's effect on Mcl-1 is Syk-independent and likely mediated through inhibition of other kinases, such as CDK9.[7][8]

In contrast, studies in neuroblastoma have shown that both BAY 61-3606 and siRNA-mediated Syk depletion significantly reduced cell viability and decreased the phosphorylation of downstream signaling molecules ERK1/2 and Akt.[2] This concordance validates that the observed effects on cell viability and the MAPK/Akt pathways in this context are on-target consequences of Syk inhibition.

Data Presentation

Table 1: General Comparison of Syk Inhibition Methods

FeatureThis compoundsiRNA-Mediated Knockdown
Target Syk kinase catalytic activitySyk mRNA
Mechanism Reversible, ATP-competitive inhibition of phosphorylationPost-transcriptional gene silencing via mRNA degradation
Specificity Highly selective for Syk (Ki = 7.5 nM) over kinases like Lyn, Fyn, Src, Itk, and Btk.[3][10]High sequence-dependent specificity for Syk mRNA; potential for off-target effects based on sequence homology.
Mode of Action Rapid onset, reversible upon washoutDelayed onset (24-72h for protein depletion), sustained effect
Key Advantage Dose- and time-dependent controlHigh target specificity
Key Disadvantage Potential for off-target kinase inhibitionRequires transfection, potential for incomplete knockdown

Table 2: Comparative Effects on Cellular Processes

Cellular ProcessThis compoundsiRNA-Mediated Syk KnockdownConcordance
Cell Viability (Neuroblastoma) Significant dose-dependent reduction in SH-SY5Y cells.[2][4][6]Significant decrease in viability in SYK-positive SH-SY5Y and LAN-6 cells.[11]Yes
ERK1/2 Phosphorylation Reduced in neuroblastoma cells.[2][4][6]Not explicitly stated, but downstream of Syk.Likely
Akt Phosphorylation Reduced in neuroblastoma cells.[2][4][6]Not explicitly stated, but downstream of Syk.Likely
Mcl-1 Protein Level (MCF-7) Downregulation, leading to apoptosis sensitization.[3][7][8]No change in Mcl-1 protein levels.[7][8][9]No
B-cell Proliferation (anti-IgM) Inhibition with IC50 = 58 nM.[10]Syk-deficient B cells show impaired proliferation upon BCR stimulation.[12]Yes

Mandatory Visualizations

cluster_membrane Cell Membrane cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylates ITAMs PLCg PLCγ Syk->PLCg Activates PI3K PI3K Syk->PI3K Activates Vav Vav Syk->Vav Activates Ca_Flux Ca²⁺ Mobilization PLCg->Ca_Flux PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway Vav->MAPK Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Figure 1: Simplified Syk Signaling Pathway in B-Cells.

cluster_treatments Parallel Treatments (24-72h) cluster_assays Comparative Analysis start Seed Cells (e.g., 6-well plates) control Group 1: Vehicle Control (e.g., DMSO) start->control inhibitor Group 2: Treat with BAY 61-3606 start->inhibitor sirna Group 3: Transfect with Syk siRNA start->sirna analysis Harvest Cells & Lysates control->analysis inhibitor->analysis sirna->analysis wb Western Blot (p-Syk, Syk, p-ERK, etc.) analysis->wb viability Cell Viability Assay (MTT, CCK-8) analysis->viability other Other Phenotypic Assays analysis->other

Figure 2: Experimental Workflow for Cross-Validation.

cluster_methods Inhibition Methods cluster_outcomes Observed Phenotype cluster_conclusions Conclusion BAY BAY 61-3606 Phenotype Cellular Effect (e.g., Reduced Viability) BAY->Phenotype siRNA Syk siRNA siRNA->Phenotype OnTarget On-Target Effect (Syk-Dependent) Phenotype->OnTarget Results Concordant OffTarget Off-Target Effect (Syk-Independent) Phenotype->OffTarget Results Discordant

Figure 3: Logical Framework for Cross-Validation.

Experimental Protocols

Protocol 1: Syk Inhibition with this compound
  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 60-80% confluency.

  • Treatment: Dilute the BAY 61-3606 stock solution to the desired final concentrations (e.g., 0.1 µM to 10 µM) in fresh culture medium.

  • Remove the old medium from the cells and replace it with the medium containing BAY 61-3606 or a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the cells for the desired duration (e.g., 2, 6, 24, or 48 hours) at 37°C in a CO₂ incubator.

  • Downstream Analysis: Following incubation, harvest cells for analysis by Western blot, viability assay, or other relevant methods.

Protocol 2: siRNA Transfection for Syk Knockdown

This is a general protocol and should be optimized for specific cell lines and transfection reagents.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.[13]

  • siRNA Preparation (Solution A): For each well, dilute the Syk-targeting siRNA and a non-targeting control siRNA (e.g., 20-80 pmols) into a serum-free medium like Opti-MEM.[13]

  • Transfection Reagent Preparation (Solution B): In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into a serum-free medium according to the manufacturer's instructions.[14]

  • Complex Formation: Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-30 minutes to allow siRNA-lipid complexes to form.[13]

  • Transfection: Add the siRNA-lipid complex mixture dropwise to the cells.

  • Incubation: Incubate the cells for 24 to 72 hours at 37°C. The optimal time depends on the rate of protein turnover for Syk in the specific cell line. The medium can be changed after 4-6 hours if toxicity is observed.[15]

  • Validation and Analysis: After incubation, harvest the cells. Confirm Syk protein knockdown by Western blot before proceeding with further functional assays.

Protocol 3: Western Blot for Protein Analysis
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Syk, phospho-Syk, and other targets of interest (e.g., p-ERK, Mcl-1) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Protocol 4: Cell Viability (MTT/CCK-8) Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat them with BAY 61-3606 or transfect with siRNA as described in the protocols above.

  • Reagent Addition: At the end of the treatment period, add MTT or CCK-8 reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at 37°C for 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan (B1609692) product.

  • Measurement: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Evaluating the selectivity of BAY 61-3606 hydrochloride against other tyrosine kinases (Lyn, Fyn, Src)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of BAY 61-3606 hydrochloride's inhibitory activity against its primary target, Spleen Tyrosine Kinase (Syk), versus other closely related Src-family tyrosine kinases: Lyn, Fyn, and Src. The following data and protocols are compiled from publicly available experimental findings.

This compound is a potent and highly selective, ATP-competitive inhibitor of Syk.[1][2][3] This selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic window in drug development. The quantitative data presented below illustrates the significant preference of BAY 61-3606 for Syk over other evaluated tyrosine kinases.

Data Presentation: Inhibitory Potency (Ki) of BAY 61-3606

The following table summarizes the in vitro inhibitory constant (Ki) values of this compound against Syk, Lyn, Fyn, and Src. Lower Ki values indicate higher potency.

KinaseThis compound Ki (nM)
Syk 7.5 [3]
Lyn>5,400
Fyn>12,500
Src>6,250

Note: The Ki values for Lyn, Fyn, and Src are presented as greater than the highest tested concentrations in the cited experiments, indicating minimal to no inhibition at these levels.[3] This demonstrates a selectivity of over 700-fold for Syk compared to these other kinases.[4]

Experimental Protocols

The determination of the inhibitory potency of BAY 61-3606 is typically conducted through in vitro kinase assays. While specific laboratory protocols may vary, the general methodology is outlined below.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor (e.g., BAY 61-3606) required to reduce the activity of a target kinase by 50% (IC50) or to determine the binding affinity (Ki).

Materials:

  • Purified recombinant kinases (Syk, Lyn, Fyn, Src)

  • Specific peptide substrate for each kinase

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with ADP detection

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well plates

  • Incubator

  • Detection system (e.g., scintillation counter for radioactivity, luminometer for ADP-Glo™ assay)

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared to test a range of concentrations.

  • Reaction Setup: The kinase, its specific substrate, and the various concentrations of the inhibitor are added to the wells of the microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), allowing for the phosphorylation of the substrate by the kinase.

  • Termination of Reaction: The reaction is stopped, often by the addition of a solution like EDTA or by spotting the mixture onto a phosphocellulose membrane which binds the phosphorylated substrate.

  • Detection and Measurement: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is done by measuring the radioactivity. For assays like ADP-Glo™, a series of enzymatic steps convert the produced ADP into a luminescent signal.[5][6]

  • Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.

Signaling Pathways and Experimental Workflow Visualizations

To contextualize the importance of Syk selectivity, the following diagrams illustrate its role in key signaling pathways and a typical experimental workflow.

BCR_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) IgA_IgB Igα/Igβ BCR->IgA_IgB Clustering Lyn_Fyn_Src Lyn, Fyn, Src IgA_IgB->Lyn_Fyn_Src Recruitment & Activation Syk Syk IgA_IgB->Syk Recruitment via SH2 domains Antigen Antigen Antigen->BCR Binding Lyn_Fyn_Src->IgA_IgB ITAM Phosphorylation Lyn_Fyn_Src->Syk Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Phosphorylation & Activation

B-Cell Receptor (BCR) Signaling Pathway

FceRI_Signaling_Pathway cluster_membrane Cell Membrane FceRI FcεRI Lyn Lyn FceRI->Lyn Activation Syk Syk FceRI->Syk Recruitment via SH2 domains IgE_Antigen IgE-Antigen Complex IgE_Antigen->FceRI Cross-linking Lyn->FceRI ITAM Phosphorylation Lyn->Syk Phosphorylation Downstream Downstream Signaling (e.g., Degranulation) Syk->Downstream Activation

FcεRI Signaling in Mast Cells

Kinase_Assay_Workflow A Prepare serial dilutions of BAY 61-3606 B Add kinase, substrate, and inhibitor to microplate wells A->B C Initiate reaction with ATP B->C D Incubate at controlled temperature C->D E Stop reaction D->E F Detect and quantify substrate phosphorylation E->F G Analyze data and determine Ki value F->G

In Vitro Kinase Inhibition Assay Workflow

References

Unveiling the Syk-Independent Mechanism of BAY 61-3606 in Mcl-1 Downregulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of action of chemical compounds is paramount. This guide provides a detailed comparison of BAY 61-3606 hydrochloride, a known Spleen Tyrosine Kinase (Syk) inhibitor, and its confirmed Syk-independent effects on the downregulation of Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein. This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

This compound is a potent and selective inhibitor of Syk kinase, with a Ki of 7.5 nM and an IC50 of 10 nM.[1][2] While its role as a Syk inhibitor is well-established, compelling evidence demonstrates that its ability to downregulate Mcl-1, a crucial factor in cancer cell survival and resistance to therapy, occurs through pathways independent of Syk inhibition.[3][4][5] This dual activity presents both opportunities and challenges in its therapeutic application.

The Dual-Pronged Attack on Mcl-1 by BAY 61-3606

Recent studies have elucidated two primary Syk-independent mechanisms by which BAY 61-3606 downregulates Mcl-1:

  • Promotion of Ubiquitin-Dependent Degradation: BAY 61-3606 has been shown to induce the ubiquitin-dependent degradation of the Mcl-1 protein.[3][4] This is achieved by regulating the phosphorylation of Mcl-1, a key step in marking the protein for proteasomal degradation.[3][5] Specifically, BAY 61-3606 can inactivate ERK, a kinase known to phosphorylate and stabilize Mcl-1.[3][5]

  • Inhibition of Mcl-1 Transcription: Beyond post-translational modifications, BAY 61-3606 also acts at the transcriptional level to suppress Mcl-1 expression.[3][5][6] This is accomplished through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[5][6] CDK9 is essential for the phosphorylation of RNA polymerase II, a critical step in transcriptional elongation. By inhibiting CDK9, BAY 61-3606 effectively halts the transcription of the MCL1 gene.[3][5]

This Syk-independent activity is a crucial consideration, as it suggests that the efficacy of BAY 61-3606 in downregulating Mcl-1 may extend to cell types that do not rely on Syk signaling for survival.

Comparative Analysis with Other Mcl-1 and Syk Inhibitors

To provide a clearer perspective on the unique properties of BAY 61-3606, a comparison with other inhibitors is essential.

InhibitorPrimary Target(s)Mechanism of Mcl-1 DownregulationSyk-Independent Mcl-1 Effect
This compound Syk, CDK9Transcriptional inhibition (via CDK9) and enhanced proteasomal degradation (via ERK inactivation)Yes
R406 (Fostamatinib) SykPrimarily through Syk inhibition, downstream effects on Mcl-1 are context-dependentNot established as a primary mechanism
Entospletinib (GS-9973) SykPrimarily through Syk inhibitionNot established as a primary mechanism
S63845 Mcl-1 (Direct Inhibitor)Direct binding to the BH3-binding groove of Mcl-1, preventing its interaction with pro-apoptotic proteinsNot applicable (Direct inhibitor)
Dinaciclib CDK1, CDK2, CDK5, CDK9Transcriptional inhibition of Mcl-1 via CDK9 inhibitionNot applicable (Primary CDK inhibitor)

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments used to confirm the Syk-independent effects of BAY 61-3606.

Western Blot Analysis for Mcl-1 and Signaling Proteins

This protocol is fundamental for assessing the protein levels of Mcl-1 and the phosphorylation status of key signaling molecules.

  • Cell Lysis: Treat cells with BAY 61-3606 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Mcl-1, phospho-Syk, total Syk, phospho-ERK, total ERK, phospho-CDK9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay

This assay is used to determine the effect of BAY 61-3606 on cell survival.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of BAY 61-3606 or other inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add a cell viability reagent such as MTT, WST-1, or CellTiter-Glo to each well according to the manufacturer's instructions.

  • Absorbance/Luminescence Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase Activity Assay

This assay measures the activation of caspases, key executioners of apoptosis.

  • Cell Treatment: Treat cells with BAY 61-3606 alone or in combination with other agents (e.g., TRAIL).

  • Cell Lysis: Lyse the cells using the buffer provided in the caspase activity assay kit.

  • Substrate Incubation: Incubate the cell lysates with a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7 or IETD-AFC for caspase-8).

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer. The increase in fluorescence is proportional to the caspase activity.

Visualizing the Pathways

To better illustrate the mechanisms discussed, the following diagrams were generated using Graphviz.

cluster_syk_dependent Syk-Dependent Pathway cluster_bay_action BAY 61-3606 Action cluster_syk_independent Syk-Independent Pathway Syk Syk Downstream_Syk Downstream Effectors Syk->Downstream_Syk BAY BAY 61-3606 BAY->Syk CDK9 CDK9 BAY->CDK9 ERK ERK BAY->ERK RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Phosphorylation Mcl1_Protein Mcl-1 Protein ERK->Mcl1_Protein Stabilization Mcl1_Gene Mcl-1 Gene RNA_Pol_II->Mcl1_Gene Transcription Proteasome Proteasome Mcl1_Protein->Proteasome Degradation

Figure 1: Dual inhibitory action of BAY 61-3606.

cluster_workflow Experimental Workflow start Cell Culture treatment BAY 61-3606 Treatment start->treatment lysis Cell Lysis treatment->lysis viability Cell Viability Assay treatment->viability caspase Caspase Activity Assay treatment->caspase protein_quant Protein Quantification lysis->protein_quant wb Western Blot protein_quant->wb end_wb Protein Level Analysis wb->end_wb end_via Viability/ IC50 Analysis viability->end_via end_casp Apoptosis Analysis caspase->end_casp

Figure 2: Workflow for assessing BAY 61-3606 effects.

References

Tale of Two Kinase Inhibitors: A Head-to-Head Analysis of BAY 61-3606 and GS-9973 on ERK and Akt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, BAY 61-3606 and GS-9973 have emerged as notable small molecules, primarily recognized for their potent inhibition of spleen tyrosine kinase (Syk). While both compounds target the same primary kinase, their downstream effects on critical signaling pathways, such as the ERK and Akt pathways, can diverge, holding significant implications for their therapeutic applications. This guide provides a side-by-side comparison of BAY 61-3606 and GS-9973, with a specific focus on their impact on ERK and Akt phosphorylation, supported by experimental data.

Comparative Analysis of Kinase Inhibition and Pathway Modulation

Both BAY 61-3606 and GS-9973 are selective inhibitors of Syk, a non-receptor tyrosine kinase that plays a crucial role in immune signaling and is implicated in various cancers.[1][2] BAY 61-3606 is an ATP-competitive, reversible, and highly selective Syk inhibitor.[3][4] Similarly, GS-9973 (Entospletinib) is an oral and selective inhibitor of Syk.[2]

A key distinction in their activity on downstream signaling has been observed in neuroblastoma cells. Experimental evidence demonstrates that while BAY 61-3606 effectively reduces the phosphorylation of both ERK1/2 and Akt, GS-9973 does not appear to affect the phosphorylation of these proteins under similar conditions.[5][6]

Quantitative Data Summary

The following table summarizes the observed effects of BAY 61-3606 and GS-9973 on ERK and Akt phosphorylation in SH-SY5Y neuroblastoma cells.

Compound Target Effect on ERK1/2 Phosphorylation Effect on Akt Phosphorylation Cell Line Reference
BAY 61-3606 Syk, CDK9Significant reductionSignificant reductionSH-SY5Y[5]
GS-9973 SykNo significant effect observedNo significant effect observedSH-SY5Y[5]

Delving into the Signaling Pathways

The canonical signaling pathway downstream of Syk involves the activation of PI3K/Akt and MAPK/ERK pathways. Inhibition of Syk is therefore expected to attenuate these downstream signals. The observed effects of BAY 61-3606 align with this model, while the lack of effect from GS-9973 on these specific pathways in neuroblastoma cells suggests a more complex or context-dependent mechanism of action.

cluster_membrane Cell Membrane BCR BCR / FcR Syk Syk BCR->Syk Activation PI3K PI3K Syk->PI3K ERK ERK Syk->ERK ...-> pERK Akt Akt PI3K->Akt pAkt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation BAY BAY 61-3606 BAY->Syk Inhibition GS GS-9973 GS->Syk Inhibition

Figure 1: Simplified signaling pathway illustrating the inhibitory action of BAY 61-3606 and GS-9973 on Syk and its downstream effectors, ERK and Akt.

Experimental Protocols

The following is a detailed methodology for the comparative analysis of BAY 61-3606 and GS-9973 on ERK and Akt phosphorylation in neuroblastoma cells.[5]

Cell Culture and Treatment:

  • SH-SY5Y neuroblastoma cells were cultured in standard conditions.

  • Cells were treated with either BAY 61-3606, GS-9973, or a vehicle control (DMSO) for 4 or 24 hours.

Western Blot Analysis:

  • Following treatment, cells were harvested and lysed to extract total protein.

  • Protein concentration was determined using a standard assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

  • After washing, the membrane was incubated with the appropriate secondary antibodies.

  • Protein bands were visualized using a chemiluminescence detection system.

  • Densitometric analysis was performed to quantify the relative levels of phosphorylated proteins compared to total proteins.

cluster_workflow Experimental Workflow start SH-SY5Y Cell Culture treatment Treatment with: - BAY 61-3606 - GS-9973 - Vehicle Control start->treatment incubation Incubation (4h and 24h) treatment->incubation lysis Cell Lysis & Protein Extraction incubation->lysis western Western Blot for: p-ERK, ERK, p-Akt, Akt lysis->western analysis Densitometric Analysis western->analysis

Figure 2: Workflow for assessing the effects of BAY 61-3606 and GS-9973 on ERK and Akt phosphorylation.

Conclusion

While both BAY 61-3606 and GS-9973 are potent inhibitors of Syk, their downstream signaling effects can differ significantly depending on the cellular context. In neuroblastoma cells, BAY 61-3606 demonstrates clear inhibition of both ERK and Akt phosphorylation, consistent with its role as a Syk inhibitor.[5] In contrast, GS-9973 did not show a similar effect on these pathways in the same cell line, suggesting that its mechanism of action or the cellular response it elicits may be more nuanced.[5] These findings underscore the importance of detailed comparative studies to elucidate the specific molecular consequences of kinase inhibitors, which is critical for their targeted and effective use in research and clinical settings.

References

Safety Operating Guide

Navigating the Safe Disposal of BAY 61-3606 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists working with BAY 61-3606 hydrochloride, a potent and selective Syk kinase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While the substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is essential.[4] This guide provides a detailed, step-by-step approach to the safe disposal of this compound, aligning with general laboratory chemical waste guidelines.

Essential Pre-Disposal and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with care. Researchers should always wear appropriate personal protective equipment (PPE), including eye shields and gloves.

Key Chemical and Physical Properties:

A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C20H18N6O3 • xHCl • yH2O
Molecular Weight 390.40 (anhydrous free base basis)
Form Crystalline solid, powder[5]
Color Yellow
Solubility Soluble in DMSO (10 mg/ml), H2O[5]
Storage Temperature 2-8°C, desiccated
Stability No decomposition if used according to specifications.[4]
Hazardous Reactions No dangerous reactions known.[4]

Step-by-Step Disposal Procedure

While the Safety Data Sheet (SDS) for this compound suggests that smaller quantities can be disposed of with household waste, it is best practice within a laboratory setting to manage all chemical waste through a designated hazardous waste program to ensure compliance with local and institutional regulations.[4]

1. Waste Minimization:

Whenever possible, seek methods that will reduce the amount of waste generated in the laboratory.[6][7] This includes ordering only the necessary quantities of the chemical and preparing solutions in amounts that will be consumed in the experiment.

2. Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including empty vials and contaminated items like gloves and weighing papers, in a designated, properly labeled hazardous waste container.[8] Ensure solid and liquid wastes are kept separate.[8]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and compatible waste container.[8][9] Given its solubility in DMSO and water, ensure the waste container is appropriate for these solvents. Do not mix with incompatible chemicals.[9] Specifically, keep acids and bases separate, and do not mix with cyanides or sulfides.[9]

3. Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and volume.[6][8]

  • Closure: Keep waste containers tightly sealed except when adding waste to prevent spills and evaporation.[6][9]

  • Filling: Do not overfill liquid waste containers; leave at least one inch of headroom to allow for expansion.[9]

4. Storage in a Satellite Accumulation Area (SAA):

Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7][9] The SAA must be inspected weekly for any signs of leakage.[9]

5. Arranging for Disposal:

Once the waste container is full or has been in storage for up to 12 months, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][7][10] Complete and submit the necessary hazardous waste disposal forms for pickup.[6]

Important Considerations:

  • Never dispose of chemical waste down the drain.[7][10]

  • Uncleaned packaging should be disposed of according to official regulations.[4]

  • Familiarize yourself with and adhere to all federal, state, and local regulations regarding chemical waste disposal.[7][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_containerization Containerization cluster_storage Storage cluster_disposal Final Disposal start Generate BAY 61-3606 hydrochloride Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated vials, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in DMSO/water) waste_type->liquid_waste Liquid containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled, Compatible Liquid Waste Container liquid_waste->containerize_liquid store_saa Store in Designated Satellite Accumulation Area (SAA) containerize_solid->store_saa containerize_liquid->store_saa request_pickup Request Pickup by EHS/Licensed Contractor store_saa->request_pickup

Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for BAY 61-3606 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent, biologically active compounds like BAY 61-3606 hydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure procedural integrity. While the Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), a cautious approach is warranted for any research chemical with limited safety data.[1] Therefore, the following recommendations are based on best practices for handling potent, small molecule kinase inhibitors.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling this compound, particularly when working with the solid form, which can be easily aerosolized. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Disposable lab coat. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a splash risk. Body Protection: Standard lab coat. Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard lab coat. Containment: Class II biological safety cabinet.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard lab coat.

This data is compiled from general safety protocols for potent kinase inhibitors and laboratory safety guidelines.[2][3][4][5]

Operational Plan: Step-by-Step Guidance for Safe Handling

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a designated, well-ventilated, and secure area.

  • Recommended storage temperatures are 2-8°C for short-term and -20°C for long-term storage of the solid.[6] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[7][8]

Experimental Workflow:

A typical workflow for preparing and using this compound in a laboratory setting involves several key steps, each with specific safety considerations.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal weighing Weighing Solid Compound (In Fume Hood with N95) dissolving Dissolving in Solvent (e.g., DMSO) weighing->dissolving Use appropriate PPE dilution Serial Dilutions dissolving->dilution Transfer stock solution treatment Cell/Animal Treatment dilution->treatment Maintain sterility decontamination Decontaminate Surfaces treatment->decontamination Post-experiment waste_collection Collect Liquid & Solid Waste decontamination->waste_collection disposal Dispose as Hazardous Waste waste_collection->disposal

Caption: Workflow for handling this compound.
Disposal Plan:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.

  • Solid Waste: Dispose of contaminated consumables (e.g., pipette tips, tubes, gloves, lab coats) in a labeled hazardous waste bag.

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory disinfectant.

  • Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety office.

  • Secure: Restrict access to the spill area.

  • Clean-up (if trained):

    • Wear appropriate PPE as outlined in the "Waste Disposal" section of the table.

    • For solid spills, gently cover with absorbent material to avoid raising dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area thoroughly.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [1]

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental outcomes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BAY 61-3606 hydrochloride
Reactant of Route 2
BAY 61-3606 hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。